molecular formula C6H11NO B043218 ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol CAS No. 136522-35-5

((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol

Cat. No.: B043218
CAS No.: 136522-35-5
M. Wt: 113.16 g/mol
InChI Key: UXKZFJDNFBNQHE-RITPCOANSA-N
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Description

((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol, also known as this compound, is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(1S,4R)-4-aminocyclopent-2-en-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c7-6-2-1-5(3-6)4-8/h1-2,5-6,8H,3-4,7H2/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKZFJDNFBNQHE-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C=C[C@@H]1N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID001015727, DTXSID401015729
Record name [(1S,4R)-4-Amino-2-cyclopenten-1-yl]methanol
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Record name (1S,4R)-4-Amino-2-cyclopentene-1-methanol
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Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136522-35-5, 122624-72-0
Record name (1S,4R)-4-Amino-2-cyclopentene-1-methanol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(1S,4R)-4-Amino-2-cyclopenten-1-yl]methanol
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Record name (1S,4R)-4-Amino-2-cyclopentene-1-methanol
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Record name 2-Cyclopentene-1-methanol, 4-amino-, (1S,4R)
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Foundational & Exploratory

A Technical Guide to ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol: Synthesis, Characterization, and Application in Carbocyclic Nucleoside Analogue Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol is a high-value chiral building block pivotal in the field of medicinal chemistry and drug development. As a functionalized cyclopentene derivative, its rigid, stereochemically defined structure serves as a critical carbocyclic scaffold. This guide provides an in-depth examination of its chemical properties, stereospecific synthesis, analytical characterization, and its most prominent application as a key starting material in the manufacture of Abacavir, a potent antiretroviral agent used in the treatment of HIV.[1][2] The methodologies and insights presented herein are tailored for researchers, chemists, and professionals engaged in pharmaceutical synthesis and process development, emphasizing the causality behind synthetic choices and the importance of stringent quality control.

Physicochemical Properties and Identifiers

The compound is most frequently handled and supplied as a salt to improve its stability and handling characteristics, typically as the hydrochloride or D-tartrate salt.[2][3][4] The properties of the free base and its common salt forms are summarized below.

PropertyThis compound (Free Base)...Hydrochloride Salt...D-Tartrate Salt
CAS Number 136522-35-5[5]168960-19-8[4][6][7]229177-52-0[2][3]
Molecular Formula C₆H₁₁NO[5]C₆H₁₂ClNO[8]C₁₀H₁₇NO₇[3]
Molecular Weight 113.16 g/mol [5]149.62 g/mol [8]263.24 g/mol [2][3]
Appearance -White to off-white solid[9]-
Primary Application Synthetic IntermediateKey intermediate for Abacavir synthesis[7][10]Chiral resolving agent and Abacavir intermediate[2][3]
Storage Conditions -Room Temperature, under inert atmosphere[7][9][10]-

Stereospecific Synthesis

The synthesis of this compound is a notable example of asymmetric synthesis, where control of stereochemistry is paramount. The most established routes originate from the enzymatic or chemical resolution of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, a compound commonly known as the "Vince Lactam".[1]

Synthetic Strategy: From Vince Lactam

The core strategy involves the resolution of the racemic Vince Lactam to isolate the desired enantiomer. This resolved lactam then undergoes protection, stereoselective reduction, and final deprotection to yield the target amino alcohol. This sequence ensures the correct (1S,4R) stereochemistry is established early and carried through the synthesis.

Detailed Synthesis Protocol

The following protocol is a representative synthesis adapted from established literature.[1]

Step 1: Resolution of (±)-Vince Lactam The racemic Vince Lactam is resolved using chiral preparative chromatography or enzymatic methods to isolate the desired (-)-Lactam enantiomer. This step is the most critical for establishing the final product's stereochemistry.

Step 2: N-Protection of (-)-Vince Lactam The isolated (-)-Lactam is protected to prevent side reactions in the subsequent reduction step. Di-tert-butyl dicarbonate (Boc₂O) is a common protecting group for this purpose.

  • Dissolve the resolved (-)-Lactam in an appropriate organic solvent (e.g., dichloromethane).

  • Add Di-tert-butyl dicarbonate and a suitable base (e.g., triethylamine, DMAP).

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Work up the reaction to isolate the N-Boc protected lactam, tert-butyl (1S, 4R)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate.[1]

Causality: The Boc protecting group is chosen for its stability under reducing conditions and its straightforward removal under acidic conditions in the final step.[1]

Step 3: Stereoselective Reduction The carbonyl group of the N-Boc lactam is reduced to a hydroxyl group. Sodium borohydride (NaBH₄) is an effective and selective reducing agent for this transformation.[1]

  • Dissolve the N-Boc lactam in a protic solvent like methanol or ethanol.

  • Cool the solution in an ice bath.

  • Add sodium borohydride portion-wise, controlling the temperature.

  • Allow the reaction to proceed to completion.

  • Quench the reaction and extract the product, tert-butyl [(1S, 4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate.[1]

Causality: NaBH₄ is a mild reductant, which selectively reduces the amide carbonyl without affecting the double bond in the cyclopentene ring.[1]

Step 4: Acidic Deprotection The final step involves the removal of the Boc protecting group to liberate the free amine.

  • Dissolve the protected amino alcohol from Step 3 in a solvent such as isopropanol.

  • Add dilute hydrochloric acid.

  • Heat the mixture to facilitate the hydrolysis of the carbamate.

  • Upon completion, cool the solution to crystallize the product.

  • Isolate the final product, this compound hydrochloride, by filtration.[1]

Synthesis Workflow Diagram```dot

Synthesis_Workflow

Caption: Simplified pathway for the synthesis of Abacavir.

Analytical Characterization and Quality Control

Ensuring the chemical purity and, most importantly, the enantiomeric purity of this compound is critical for its use in pharmaceutical manufacturing.

Chiral Purity Analysis

The presence of the undesired (1R,4S) enantiomer can lead to impurities in the final active pharmaceutical ingredient (API). Therefore, highly sensitive and specific analytical methods are required.

Experimental Protocol: Chiral HPLC

A validated reverse-phase enantioselective HPLC method has been developed for the separation and quantification of the (1S,4R) and (1R,4S) enantiomers. [1]

  • Column: Daicel Crownpack CR(+) (15 cm x 4.0 mm, 5 µm). [1]* Mobile Phase: 50mM Sodium Perchlorate, with pH adjusted to 2.0 using perchloric acid. [1]* Flow Rate: Typically 0.8-1.2 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Performance: This method has been shown to achieve a resolution factor of greater than 2.0 between the enantiomers, allowing for accurate quantification. [1]

Spectroscopic Methods

Standard spectroscopic techniques are used to confirm the structure and identity of the compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure, connectivity, and stereochemical arrangement.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as O-H, N-H, and C=C bonds.

Certificates of Analysis (COA) from commercial suppliers provide lot-specific data from these techniques. [9]

Conclusion

This compound stands as a testament to the power of asymmetric synthesis in modern drug development. Its value is intrinsically linked to its specific stereochemistry, which enables the efficient and controlled synthesis of complex pharmaceutical agents like Abacavir. A thorough understanding of its synthesis from chiral precursors, coupled with rigorous analytical control of its enantiomeric purity, is essential for any organization involved in the synthesis of carbocyclic nucleoside analogues. This guide has outlined the fundamental technical aspects of this key intermediate, providing a foundation for its effective application in research and manufacturing.

References

The Cornerstone of Carbocyclic Nucleosides: A Technical Guide to ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Chiral Synthon of Therapeutic Significance

In the landscape of modern medicinal chemistry, the strategic use of chiral building blocks is paramount to the development of effective and safe therapeutic agents.[1][2] Among these crucial synthons, ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol stands out as a molecule of profound importance, particularly in the synthesis of carbocyclic nucleoside analogues. These analogues are a class of compounds where the furanose ring of a natural nucleoside is replaced by a carbocyclic moiety, a modification that imparts significant metabolic stability by rendering them resistant to enzymatic cleavage.[3]

This technical guide provides an in-depth exploration of the structure, properties, synthesis, and applications of this compound. Designed for researchers, scientists, and drug development professionals, this document will elucidate the critical role of this chiral amine in the synthesis of potent antiviral drugs and serve as a practical resource for its utilization in the laboratory. The cis-stereochemistry of the amino and hydroxymethyl groups on the cyclopentene ring provides a rigid scaffold that mimics the spatial arrangement of natural nucleosides, making it an invaluable precursor for a range of bioactive molecules.[4][5] Its most notable application is as a key intermediate in the synthesis of Abacavir, a powerful reverse transcriptase inhibitor used in the treatment of HIV.[6][7]

Structural Elucidation and Physicochemical Properties

The defining feature of this compound is its specific stereochemistry, which is crucial for its biological activity in the final drug products. The "(1S,4R)" designation indicates the absolute configuration at the two stereocenters, which dictates the precise three-dimensional arrangement of the amino and hydroxymethyl functional groups.[8] This specific arrangement is essential for the correct orientation of the final nucleoside analogue within the active site of its target enzyme.

The compound is most commonly handled as its hydrochloride or tartrate salt, which enhances its stability and solubility in aqueous media.[9][10]

PropertyValueSource(s)
Chemical Formula C₆H₁₁NO[11]
Molecular Weight 113.16 g/mol [11]
CAS Number (Free Base) 136522-35-5
CAS Number (HCl Salt) 168960-19-8[6]
CAS Number (D-Tartrate Salt) 229177-52-0[10]
Appearance (HCl Salt) White to off-white solid[12]
Melting Point (HCl Salt) 180-184 °C[13]
Solubility (HCl Salt) Soluble in water and organic solvents.[13]
Storage Conditions Inert atmosphere, Room Temperature[14]

Enantioselective Synthesis: A Pathway from Vince Lactam

The most established and industrially relevant synthesis of this compound originates from the chiral precursor, (-)-Vince lactam ((1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one). This method provides excellent stereocontrol, ensuring the desired (1S,4R) configuration in the final product. The synthesis can be conceptually broken down into three key stages: protection of the amine, diastereoselective reduction of the lactam, and deprotection to yield the target amino alcohol.

Causality in Experimental Design

The choice of a Boc (tert-butyloxycarbonyl) protecting group for the lactam nitrogen is strategic. The Boc group is stable under the subsequent reduction conditions but can be readily cleaved under acidic conditions without affecting other functional groups. The use of a strong reducing agent like sodium borohydride is necessary to reduce the amide functionality of the lactam to the corresponding amino alcohol. The stereoselectivity of this reduction is crucial for establishing the correct relative stereochemistry of the final product.

G cluster_0 Synthesis Workflow A (-)-Vince Lactam B Boc-Protection (Di-tert-butyl dicarbonate) A->B Step 1 C N-Boc-Vince Lactam B->C D Reduction (Sodium Borohydride) C->D Step 2 E Boc-protected Amino Alcohol D->E F Acidic Deprotection (Hydrochloric Acid) E->F Step 3 G This compound HCl F->G

Caption: Synthetic workflow from (-)-Vince Lactam.
Detailed Experimental Protocol

The following protocol is a representative synthesis adapted from established methodologies.[7]

Step 1: N-Boc Protection of (-)-Vince Lactam

  • To a solution of (-)-Vince lactam in a suitable aprotic solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of a base such as 4-(dimethylamino)pyridine (DMAP).

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-Vince lactam.

Step 2: Reduction of N-Boc-Vince Lactam

  • Dissolve the N-Boc-Vince lactam in a suitable alcoholic solvent (e.g., methanol or ethanol).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 5 °C. The use of a strong reductant is essential for the cleavage of the amide bond.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction with water and concentrate the mixture to remove the organic solvent.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected amino alcohol.

Step 3: Deprotection to Yield this compound Hydrochloride

  • Dissolve the crude Boc-protected amino alcohol in a suitable solvent such as methanol or isopropanol.

  • Add a solution of hydrochloric acid (e.g., HCl in isopropanol or concentrated aqueous HCl) and stir the mixture at room temperature.

  • Monitor the deprotection by TLC. Upon completion, the product will precipitate as the hydrochloride salt.

  • Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether or cold isopropanol), and dry under vacuum to yield this compound hydrochloride.[4]

Applications in Drug Development: A Gateway to Antiviral Therapies

The primary and most well-documented application of this compound is as a pivotal intermediate in the synthesis of the anti-HIV drug, Abacavir.[6] In this synthesis, the amino group of the chiral building block is coupled with a substituted pyrimidine, which is subsequently elaborated to form the purine ring system of Abacavir.

Beyond Abacavir, this versatile synthon is instrumental in the synthesis of a broader class of carbocyclic nucleoside analogues with potential antiviral activity. Its rigid cyclopentene framework serves as a bioisostere for the ribose sugar in natural nucleosides, leading to compounds that can inhibit viral polymerases and other crucial viral enzymes.

One notable example is its use in the synthesis of Carbovir , another potent anti-HIV agent. The synthesis of Carbovir also utilizes a coupling reaction between the amino group of this compound and a purine precursor.[4][7]

Furthermore, this chiral building block has been employed in the synthesis of analogues of Neplanocin A , a naturally occurring carbocyclic nucleoside with potent antitumor and antiviral properties.[13] By modifying the nucleobase that is coupled to the aminocyclopentenyl methanol core, researchers can generate libraries of novel compounds for biological screening.

G cluster_0 Role in Antiviral Drug Synthesis A This compound B Coupling with Pyrimidine/Purine Precursors A->B C Abacavir (Anti-HIV) B->C D Carbovir (Anti-HIV) B->D E Neplanocin A Analogues (Antiviral/Antitumor) B->E

References

A Comprehensive Technical Guide to the Farnesoid X Receptor Agonist GW4064

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Editorial Note: This guide focuses on the chemical entity commonly known as GW4064, a potent Farnesoid X Receptor (FXR) agonist. It has come to our attention that the CAS Number 168960-19-8, as specified in the topic query, is officially assigned to the compound (1S,4R)-4-Amino-2-cyclopentene-1-methanol hydrochloride, a chemical intermediate. The correct CAS Number for GW4064 is 278779-30-9 . Given the extensive body of research and pharmacological relevance of GW4064, and the detailed technical requirements of this guide, we have proceeded with the in-depth analysis of GW4064 to best serve the interests of the intended scientific audience.

Introduction

GW4064 is a potent, selective, non-steroidal synthetic agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor that serves as a primary endogenous sensor for bile acids.[1][2][3] Since its initial identification, GW4064 has become an indispensable chemical tool for elucidating the multifaceted roles of FXR in regulating bile acid, lipid, and glucose homeostasis.[4] Its utility in preclinical models has paved the way for a deeper understanding of metabolic and inflammatory diseases, including cholestasis, non-alcoholic steatohepatitis (NASH), and certain cancers.[5][6][7] This guide provides a detailed examination of GW4064, from its fundamental chemical properties and mechanism of action to practical experimental protocols and critical considerations for its use in research.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of GW4064 is foundational for its effective application in experimental settings. These properties dictate its solubility, stability, and handling requirements.

PropertyValueSource(s)
CAS Number 278779-30-9[3][4][8][9]
IUPAC Name 3-[(E)-2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]ethenyl]benzoic acidCayman Chemical, PubChem
Molecular Formula C₂₈H₂₂Cl₃NO₄[3][4][8][9]
Molecular Weight 542.84 g/mol [1][8][9]
Appearance Crystalline solid[10]
Solubility Soluble in DMSO (≥24.7 mg/mL), DMF (~25 mg/mL), and Ethanol (~1 mg/mL). Insoluble in water.[3][11]
Storage and Stability Store at -20°C as a solid. Stable for ≥4 years under these conditions. Aqueous solutions should not be stored for more than one day.[10]

Mechanism of Action: The FXR-SHP-CYP7A1 Axis

The primary pharmacological activity of GW4064 is mediated through its high-affinity binding to the ligand-binding domain (LBD) of FXR. This interaction initiates a cascade of molecular events that collectively regulate metabolic pathways.

  • FXR Activation and Heterodimerization: GW4064 binding induces a conformational change in FXR, facilitating the dissociation of corepressors and the recruitment of coactivator proteins, such as the Steroid Receptor Coactivator-1 (SRC-1).[12] The activated GW4064-FXR complex then forms a heterodimer with the Retinoid X Receptor (RXR).

  • DNA Binding and Gene Transcription: This FXR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) located in the promoter regions of target genes.

  • Induction of SHP and Repression of CYP7A1: A key target gene directly upregulated by FXR is the Small Heterodimer Partner (SHP, NR0B2), an atypical nuclear receptor that lacks a DNA-binding domain.[13][14] SHP, in turn, acts as a transcriptional repressor. Its primary function in this pathway is to inhibit the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol.[13][15] By inducing SHP, GW4064 effectively suppresses de novo bile acid production, which is a central mechanism for preventing bile acid overload and hepatotoxicity.[13][14][16]

FXR_Mechanism cluster_cytosol Cytoplasm cluster_nucleus Nucleus GW4064 GW4064 FXR FXR (Cytosol) GW4064->FXR Binds & Activates FXR_RXR FXR/RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXRE FXR_RXR->FXRE Binds to Nucleus Nucleus SHP_Gene SHP Gene FXRE->SHP_Gene Induces Transcription SHP_Protein SHP Protein SHP_Gene->SHP_Protein Translation CYP7A1_Gene CYP7A1 Gene SHP_Protein->CYP7A1_Gene Represses Transcription Bile_Acid Bile Acid Synthesis CYP7A1_Gene->Bile_Acid Encodes rate-limiting enzyme for

Caption: GW4064-mediated FXR activation pathway.

Quantitative In Vitro Activity

The potency of GW4064 has been characterized in various cell-based and biochemical assays. This data is crucial for designing experiments with appropriate dose ranges.

ParameterValueAssay TypeCell Line / SystemSource(s)
EC₅₀ 15 nMIsolated Receptor Activity AssayN/A[2][3][11]
EC₅₀ 65 nMFXR Agonist AssayNot SpecifiedMCE Catalog
EC₅₀ 90 nMCell-based Transfection AssayHuman FXR-transfected cells[2]

Off-Target Activities and Considerations

A critical aspect of utilizing a chemical probe like GW4064 is understanding its potential for off-target effects. While highly selective for FXR over other nuclear receptors, studies have revealed that GW4064 can modulate other signaling pathways, particularly at higher concentrations.[5][17]

  • Histamine Receptors: Research has shown that GW4064 can interact with multiple G protein-coupled receptors. Specifically, it robustly activates H1 and H4 histamine receptors and inhibits H2 histamine receptor signaling.[17][18] This is a significant finding, as it suggests that some biological effects attributed solely to FXR activation might be, in part, mediated by these off-target interactions. For instance, apoptosis observed in certain cancer cell lines (like MCF-7) after GW4064 treatment was found to be FXR-independent and could be blocked by histamine receptor regulators.[5][17]

  • Estrogen-Related Receptors (ERRs): GW4064 has also been identified as an agonist for estrogen receptor-related receptors (ERRs), influencing the expression of genes like PGC-1α.[4]

Expert Insight: The existence of these off-target activities necessitates careful experimental design. It is crucial to use the lowest effective concentration of GW4064 and to validate key findings using complementary approaches, such as FXR knockout/knockdown models or structurally distinct FXR agonists, to confirm that the observed phenotype is indeed FXR-dependent.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for key experiments involving GW4064.

In Vitro FXR Activation: Dual-Luciferase Reporter Assay

This assay is the gold standard for quantifying the ability of a compound to activate nuclear receptors in a cellular context. It relies on co-transfection of cells with a plasmid expressing FXR and a reporter plasmid containing a luciferase gene under the control of FXREs.

Principle: Activation of FXR by GW4064 leads to the transcription of the luciferase gene. The resulting luminescence is proportional to the degree of FXR activation. A second, constitutively expressed luciferase (e.g., Renilla) is used to normalize for transfection efficiency and cell viability.[19][20]

Methodology:

  • Cell Culture: Plate HEK293T or HepG2 cells in a 96-well, white, clear-bottom plate at a density that will reach ~80-90% confluency at the time of transfection.

  • Transfection: Co-transfect cells using a suitable lipid-based transfection reagent (e.g., Lipofectamine). The plasmid mixture per well should include:

    • An FXR expression vector.

    • An FXRE-driven firefly luciferase reporter vector (e.g., pGL4-FXRE).

    • A control vector expressing Renilla luciferase (e.g., pRL-SV40).

  • Incubation: Incubate the cells for 4-6 hours post-transfection, then replace the transfection medium with fresh culture medium.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of GW4064 (e.g., from 1 nM to 10 µM) or vehicle control (DMSO). Incubate for an additional 18-24 hours.

  • Lysis and Luminescence Reading:

    • Aspirate the medium and lyse the cells according to the manufacturer's protocol for your dual-luciferase assay system (e.g., Promega Dual-Glo®).

    • Measure firefly luminescence using a luminometer.

    • Add the Stop & Glo® reagent to quench the firefly signal and activate the Renilla luciferase.

    • Measure Renilla luminescence.

  • Data Analysis:

    • Calculate the ratio of Firefly to Renilla luminescence for each well to obtain normalized activity.

    • Plot the normalized activity against the log of the GW4064 concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.

Luciferase_Workflow A 1. Plate Cells (HEK293T/HepG2) in 96-well plate B 2. Co-transfect with Plasmids: - FXR Expression - FXRE-Firefly Luc - SV40-Renilla Luc A->B C 3. Incubate & Replace Medium B->C D 4. Treat with GW4064 (Dose-Response) C->D E 5. Lyse Cells & Add Luciferase Substrates D->E F 6. Read Luminescence (Firefly then Renilla) E->F G 7. Analyze Data: - Normalize Firefly/Renilla - Plot Dose-Response Curve - Calculate EC50 F->G

Caption: Workflow for a dual-luciferase reporter assay.

In Vivo Hepatoprotection: Rat Model of Cholestasis

Animal models are essential for evaluating the therapeutic potential of FXR agonists in complex diseases like cholestasis. The bile duct ligation (BDL) model is a well-established surgical model of extrahepatic cholestasis.

Principle: BDL prevents bile flow, causing a buildup of toxic bile acids in the liver, leading to inflammation, necrosis, and fibrosis. GW4064 is administered to assess its ability to mitigate this liver damage by activating FXR-mediated protective pathways.[1][21]

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats. House them under standard conditions with a 12-hour light/dark cycle. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[1]

  • Surgical Procedure (BDL):

    • Anesthetize the rats (e.g., with isoflurane).

    • Under sterile conditions, perform a midline laparotomy to expose the common bile duct.

    • Ligate the bile duct in two locations and transect it between the ligatures.

    • For sham controls, perform the laparotomy and mobilization of the bile duct without ligation.

    • Close the incision and provide postoperative analgesic care.

  • Dosing Regimen:

    • Twenty-four hours post-surgery, begin daily treatment.

    • Administer GW4064 (e.g., 30 mg/kg) or vehicle (e.g., corn oil) via oral gavage or intraperitoneal injection once daily for a set period (e.g., 4-7 days).[1]

  • Sample Collection and Analysis:

    • At the end of the treatment period, euthanize the animals and collect blood and liver tissue.

    • Serum Analysis: Measure markers of liver damage, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), total bilirubin, and alkaline phosphatase (ALP).

    • Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess necrosis, inflammation, and bile duct proliferation.

    • Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen for subsequent RNA extraction. Use qRT-PCR to measure the expression of FXR target genes (e.g., Shp, Bsep) and bile acid synthesis genes (Cyp7a1).

Safety and Handling

As a research chemical, GW4064 should be handled with appropriate precautions.

  • Hazard Statements: May be harmful if swallowed. Causes skin and serious eye irritation.[22]

  • Precautions: Do not ingest, inhale, or allow contact with eyes or skin. Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Handle in a well-ventilated area or chemical fume hood.

  • Toxicity: While comprehensive toxicity data is limited, concerns have been raised about the potential toxicity of the stilbene functional group present in the molecule.[23] Studies in medaka fish embryos have shown that exposure to GW4064 can cause sublethal hepatotoxicity.[23]

Conclusion

References

An In-Depth Technical Guide to (1S,4R)-4-Amino-2-cyclopentene-1-methanol hydrochloride: A Key Building Block in Carbocyclic Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,4R)-4-Amino-2-cyclopentene-1-methanol hydrochloride is a chiral cyclopentene derivative of significant interest in medicinal chemistry and drug development.[1][2] Its rigid, carbocyclic framework and strategically positioned functional groups—an amino group and a hydroxymethyl group with specific stereochemistry—make it a valuable synthon for the synthesis of a class of antiviral agents known as carbocyclic nucleosides.[3][4] This guide provides a comprehensive overview of the properties, synthesis, and applications of this important intermediate, with a particular focus on its role in the production of the antiretroviral drug Abacavir.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (1S,4R)-4-Amino-2-cyclopentene-1-methanol hydrochloride is essential for its effective use in synthesis and for quality control. The key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 168960-19-8[1]
Molecular Formula C₆H₁₂ClNO[5][6]
Molecular Weight 149.62 g/mol [5][6]
Appearance White to off-white solid (typical)General knowledge
Melting Point Data not available for the hydrochloride salt. The free base, (1S,4R)-4-amino-2-cyclopentene-1-methanol, has a reported melting point of 59-61 °C.
Solubility Soluble in water and lower alcohols (e.g., methanol, ethanol). Limited solubility in non-polar organic solvents.General chemical principles
Storage Store at 10°C - 25°C under an inert atmosphere (e.g., Nitrogen).[1][1]

Spectroscopic Data:

While a complete, publicly available spectral analysis with peak assignments for the hydrochloride salt is limited, the following provides an expected profile based on its structure:

  • ¹H NMR: Expected signals would include peaks corresponding to the vinyl protons of the cyclopentene ring, protons on the carbons bearing the amino and hydroxymethyl groups, and the methylene protons of the hydroxymethyl group. The chemical shifts would be influenced by the electron-withdrawing effects of the substituents and the protonation of the amino group.

  • ¹³C NMR: Characteristic peaks would be present for the two sp² hybridized carbons of the double bond, the two sp³ carbons bearing the amino and hydroxymethyl groups, and the carbon of the hydroxymethyl group.

  • IR Spectroscopy: Key absorption bands would be expected for the O-H stretch of the alcohol, the N-H stretch of the ammonium salt, C-H stretches (alkene and alkane), the C=C stretch of the cyclopentene ring, and C-N and C-O stretches.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₆H₁₁NO) at m/z 113.16, with fragmentation patterns characteristic of the loss of water, the hydroxymethyl group, or the amino group.

Synthesis of (1S,4R)-4-Amino-2-cyclopentene-1-methanol hydrochloride

The most common and efficient synthesis of (1S,4R)-4-Amino-2-cyclopentene-1-methanol hydrochloride starts from the racemic bicyclic lactam known as Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one).[3] The synthesis involves a chiral resolution of the Vince Lactam, followed by protection of the amino group, reduction of the lactam carbonyl, and subsequent deprotection.

Experimental Protocol: Synthesis from Vince Lactam

  • Chiral Resolution of (±)-Vince Lactam: The racemic Vince Lactam is resolved to obtain the desired (-)-enantiomer. This is often achieved through enzymatic hydrolysis, where a lactamase selectively hydrolyzes the (+)-enantiomer, allowing for the separation of the unreacted (-)-Vince Lactam.

  • N-Protection of (-)-Vince Lactam: The amino group of the resolved (-)-Vince Lactam is protected to prevent side reactions in the subsequent reduction step. A common protecting group is the tert-butyloxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate (Boc₂O).[3]

    • Reagents: (-)-Vince Lactam, Di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., triethylamine or sodium bicarbonate), and a solvent (e.g., dichloromethane or tetrahydrofuran).

    • Procedure: The (-)-Vince Lactam is dissolved in the chosen solvent, and the base is added, followed by the slow addition of Boc₂O. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The protected lactam, tert-butyl (1S, 4R)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate, is then isolated and purified.[3]

  • Reduction of the Boc-Protected Lactam: The carbonyl group of the protected lactam is reduced to a hydroxyl group. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation.[3]

    • Reagents: Boc-protected lactam, Sodium borohydride (NaBH₄), and a protic solvent (e.g., methanol or ethanol).

    • Procedure: The Boc-protected lactam is dissolved in the alcohol, and the solution is cooled in an ice bath. Sodium borohydride is added portion-wise, and the reaction is stirred until the starting material is consumed (monitored by TLC). The resulting product is tert-butyl [(1S, 4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate.[3]

  • Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, and the hydrochloride salt is formed in a single step using hydrochloric acid.[3]

    • Reagents: Boc-protected amino alcohol, Hydrochloric acid (in a suitable solvent like dioxane or isopropanol).

    • Procedure: The Boc-protected amino alcohol is dissolved in a suitable solvent, and a solution of hydrochloric acid is added. The reaction is stirred at room temperature. The deprotection and salt formation typically lead to the precipitation of the desired product, (1S,4R)-4-Amino-2-cyclopentene-1-methanol hydrochloride, which can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried.[3]

Synthesis_Workflow racemic_vince Racemic Vince Lactam resolved_vince (-)-Vince Lactam racemic_vince->resolved_vince Enzymatic Resolution boc_protected Boc-Protected Lactam resolved_vince->boc_protected Boc₂O, Base boc_amino_alcohol Boc-Protected Amino Alcohol boc_protected->boc_amino_alcohol NaBH₄ final_product (1S,4R)-4-Amino-2-cyclopentene-1-methanol HCl boc_amino_alcohol->final_product HCl

Caption: Synthesis workflow from racemic Vince Lactam.

Application in Carbocyclic Nucleoside Synthesis

The primary application of (1S,4R)-4-Amino-2-cyclopentene-1-methanol hydrochloride is as a chiral building block for the synthesis of carbocyclic nucleosides.[4] In these molecules, the furanose sugar ring of natural nucleosides is replaced by a cyclopentane or cyclopentene ring. This modification often imparts increased metabolic stability and can lead to potent biological activity.

Role in Abacavir Synthesis:

Abacavir is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS.[3] The synthesis of Abacavir relies on the coupling of (1S,4R)-4-Amino-2-cyclopentene-1-methanol with a substituted pyrimidine, followed by cyclization to form the purine ring system.

The key step is the nucleophilic attack of the amino group of the cyclopentene derivative on an activated pyrimidine ring. The stereochemistry of the starting material is crucial as it dictates the final stereochemistry of the Abacavir molecule, which is essential for its biological activity.[3] The (1S,4R) configuration of the amino and hydroxymethyl groups on the cyclopentene ring mimics the stereochemical arrangement of the corresponding hydroxyl groups in natural nucleosides.

Abacavir_Synthesis start (1S,4R)-4-Amino-2-cyclopentene-1-methanol HCl intermediate Coupled Intermediate start->intermediate Coupling Reaction (Base, Solvent) pyrimidine Substituted Pyrimidine (e.g., 2,5-diamino-4,6-dichloropyrimidine) pyrimidine->intermediate abacavir Abacavir intermediate->abacavir Cyclization & Further Steps

Caption: Role in the synthesis of Abacavir.

Conclusion

(1S,4R)-4-Amino-2-cyclopentene-1-methanol hydrochloride is a fundamentally important chiral intermediate in the field of medicinal chemistry. Its well-defined stereochemistry and versatile functional groups provide a reliable and efficient starting point for the synthesis of complex carbocyclic nucleosides, most notably the anti-HIV drug Abacavir. The synthetic route from Vince Lactam is a well-established and scalable process, ensuring the availability of this crucial building block for the pharmaceutical industry. A thorough understanding of its properties and synthesis is paramount for researchers and scientists working on the development of novel antiviral therapeutics.

References

A Comprehensive Technical Guide to ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol Tartrate Salt

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol tartrate salt, a critical chiral intermediate in the synthesis of the antiretroviral drug Abacavir. Our focus is to deliver not just procedural steps, but the underlying scientific rationale, empowering researchers to optimize its synthesis, characterization, and application.

Introduction: Strategic Importance in Antiviral Synthesis

This compound, as its tartrate salt, is a cornerstone in the manufacturing of Abacavir, a potent nucleoside analog reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS.[1] The specific (1S,4R)-cis stereochemistry of this intermediate is paramount to the therapeutic efficacy of the final active pharmaceutical ingredient (API).[1] The formation of the D-hydrogen tartrate salt serves to enhance the stability and handling of this chiral amine, presenting as a white solid with improved purity, typically exceeding 99.0%, which is crucial for downstream pharmaceutical manufacturing.[1]

This document will elucidate the key characteristics of this compound, from its synthesis and purification to its detailed analytical characterization and safe handling protocols.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of this compound tartrate salt is fundamental for its effective use in synthesis and formulation.

PropertyValueSource
Chemical Name This compound (2S,3S)-2,3-dihydroxysuccinate[2]
Synonyms (1S,4R)-cis-4-Amino-2-cyclopentene-1-methanol D-Tartrate, (1S-cis)-4-Amino-2-cyclopentene-1-methanol D-hydrogen tartrate[3]
CAS Number 229177-52-0[2]
Molecular Formula C₁₀H₁₇NO₇[2][3]
Molecular Weight 263.24 g/mol [2][3]
Appearance White Solid[1]
Storage Room Temperature, in tightly sealed packaging, away from direct sunlight and moisture.[4]

Synthesis and Purification: A Stereoselective Approach

The synthesis of this compound tartrate salt is a multi-step process that hinges on achieving the correct stereochemistry. The common strategy involves the resolution of a racemic precursor followed by stereospecific transformations.

Synthesis Pathway Overview

The synthesis generally commences with the racemic Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one), which is resolved to obtain the desired enantiomer. This is followed by protection of the amine, reduction of the lactam, deprotection, and finally, salt formation with D-tartaric acid.[1][5]

Synthesis_Pathway Vince_Lactam Racemic Vince Lactam Resolution Chiral Resolution Vince_Lactam->Resolution Desired_Lactam (+)-Lactam Resolution->Desired_Lactam Boc_Protection Boc Protection Desired_Lactam->Boc_Protection Protected_Lactam Boc-Protected Lactam Boc_Protection->Protected_Lactam Reduction Reduction (Sodium Borohydride) Protected_Lactam->Reduction Boc_Amino_Alcohol Boc-Protected Amino Alcohol Reduction->Boc_Amino_Alcohol Deprotection Deprotection (Acidic Hydrolysis) Boc_Amino_Alcohol->Deprotection Amino_Alcohol This compound Deprotection->Amino_Alcohol Salt_Formation Salt Formation (D-(-)-Tartaric Acid) Amino_Alcohol->Salt_Formation Tartrate_Salt This compound Tartrate Salt Salt_Formation->Tartrate_Salt

Caption: General synthesis pathway for this compound tartrate salt.

Detailed Synthesis Protocol

The following protocol is a synthesized representation based on available literature, primarily from patent documentation, and should be adapted and optimized based on laboratory conditions.

Step 1: Preparation of this compound (Free Base)

A detailed procedure for obtaining the free base is outlined in U.S. Patent 10,385,006 B2, which involves the reduction of an ester precursor.[6] A key step in this process is the reduction of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate-L-hydrogen tartrate using sodium borohydride in an aqueous solution of sodium hydroxide at low temperatures (-5 to 0 °C).[6] Following the reduction, the pH is adjusted to 12-13, and the product is extracted with n-butanol.[6]

Step 2: Formation of the D-(-)-Tartrate Salt

The crude this compound obtained from the previous step is then used to form the tartrate salt.

  • Procedure:

    • Following the extraction with n-butanol, the solvent is completely distilled off under vacuum at a temperature below 50 °C.[6]

    • Methanol is added to the residue, followed by the addition of D-(-)-tartaric acid.[6]

    • The mixture is heated to 65 °C and maintained for 30 minutes.[6]

    • The solution is then concentrated to half its volume and allowed to cool to room temperature.[6]

    • The mixture is maintained at room temperature for 3 hours to facilitate crystallization.[6]

    • The precipitated solid is filtered and the filter cake is washed with methanol.[6]

    • The resulting white solid is the this compound D-hydrogen tartrate salt, which can be dried for storage.[6]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound tartrate salt.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a critical tool for assessing the purity of the tartrate salt and for separating its enantiomers.

  • Chiral HPLC for Enantiomeric Purity:

    • A validated reverse-phase enantioselective HPLC method has been developed for the separation of the (1S,4R) and (1R,4S) enantiomers of the corresponding hydrochloride salt, which is directly applicable to the analysis of the tartrate salt's free base.[5]

    • Column: Daicel Crownpak CR(+) (15 cm x 4.0 mm, 5 µm).[5]

    • Mobile Phase: 50mM Sodium Perchlorate with the pH adjusted to 2.0 using perchloric acid.[5]

    • Resolution: A resolution of greater than 2.0 between the enantiomers is typically achieved.[5]

    • Validation: This method has been validated according to ICH guidelines for LOD, LOQ, linearity, precision, accuracy, specificity, robustness, and solution stability.[5]

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the protons of the cyclopentene ring, the hydroxymethyl group, the amino group, and the methine and hydroxyl protons of tartaric acid.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct peaks for the carbons of the cyclopentene ring, the hydroxymethyl group, and the carboxylic acid and methine carbons of tartaric acid.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for O-H (alcohol and carboxylic acid), N-H (amine), C=C (alkene), and C=O (carboxylic acid) functional groups.

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the salt and its components. The exact mass of the tartrate salt is 263.10050188 Da.[3]

Applications in Drug Development

The primary and most significant application of this compound tartrate salt is as a key starting material in the synthesis of Abacavir.[1][7]

Application_Workflow Tartrate_Salt This compound Tartrate Salt Coupling Coupling Reaction Tartrate_Salt->Coupling Coupled_Intermediate Coupled Intermediate Coupling->Coupled_Intermediate Pyrimidine_Derivative Substituted Pyrimidine Derivative Pyrimidine_Derivative->Coupling Cyclization Cyclization Coupled_Intermediate->Cyclization Abacavir_Precursor Abacavir Precursor Cyclization->Abacavir_Precursor Final_Modification Final Modification Abacavir_Precursor->Final_Modification Abacavir Abacavir (API) Final_Modification->Abacavir

Caption: Role of the tartrate salt in the synthesis of Abacavir.

The tartrate salt is reacted with a substituted pyrimidine, such as N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide, in the presence of a base like sodium carbonate.[6] This coupling reaction is a crucial step in building the purine ring system of Abacavir.

Safety and Handling

Proper handling and storage are essential to maintain the quality and safety of this compound tartrate salt.

  • Hazard Identification: The compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3]

  • Personal Protective Equipment (PPE): It is recommended to wear protective gloves, protective clothing, and eye/face protection when handling this compound.

  • Storage Conditions: The material should be stored at room temperature in a tightly sealed container, protected from light and moisture.[4]

Conclusion

This compound tartrate salt is a vital chiral building block with well-defined physicochemical properties and a critical role in the synthesis of Abacavir. A thorough understanding of its synthesis, analytical characterization, and handling is paramount for its effective and safe utilization in pharmaceutical research and development. This guide provides a comprehensive overview to support scientists in this endeavor.

References

A Comprehensive Guide to the Spectroscopic Characterization of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Structural Elucidation of a Key Pharmaceutical Intermediate

In the realm of medicinal chemistry and drug development, the unambiguous structural confirmation of all synthetic intermediates is a cornerstone of regulatory compliance and, ultimately, patient safety. ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol, a chiral building block pivotal in the synthesis of the antiretroviral agent Abacavir, exemplifies the need for rigorous analytical characterization.[1][2] Its stereochemistry is critical for its biological activity, making the application of a suite of spectroscopic techniques not just a quality control measure, but a fundamental aspect of its scientific narrative.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the spectroscopic methodologies required to fully characterize this compound, typically handled as its more stable hydrochloride salt. We will delve into the practical and theoretical considerations of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus will be on not just the data itself, but the rationale behind the techniques and the interpretation of the spectral features that, in concert, provide a self-validating system for structural confirmation and purity assessment.

Molecular Structure and Stereochemistry

The molecule this compound possesses two stereocenters, leading to the potential for four stereoisomers. The (1S, 4R) configuration is the desired diastereomer for the synthesis of Abacavir.[3] The cis-relationship between the aminomethyl group and the amino group is a key structural feature that will be confirmed through spectroscopic analysis, particularly through ¹H NMR coupling constants.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound hydrochloride, both ¹H and ¹³C NMR provide a detailed map of the carbon and proton framework.

¹H NMR Spectroscopy: Defining Proton Environments

Proton NMR provides information on the number of different types of protons, their electronic environments, and their spatial relationships to one another.

The following table outlines the expected chemical shifts (δ) and multiplicities for the protons in this compound hydrochloride, typically recorded in a solvent like D₂O or DMSO-d₆. The hydrochloride salt form will result in the amine and hydroxyl protons being exchangeable, and their signals may be broad or not observed, especially in D₂O.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H-2, H-3 (alkene)5.8 - 6.2m
H-12.7 - 3.1m
H-44.0 - 4.4m
H-5, H-5' (CH₂)1.5 - 2.5m
CH₂OH3.5 - 3.9m
NH₃⁺Variable, broads
OHVariable, broads

Note: The exact chemical shifts can vary depending on the solvent and concentration.

  • Alkene Protons (H-2, H-3): These are the most deshielded protons due to the π-electron system of the double bond, hence their downfield chemical shift.

  • Protons on Stereocenters (H-1, H-4): These protons are adjacent to electron-withdrawing groups (hydroxyl and amino groups, respectively), which deshields them. Their multiplicity will be complex due to coupling with neighboring protons. The relative stereochemistry can be inferred from the coupling constants between H-1 and H-5/H-5', and between H-4 and H-5/H-5'.

  • Methylene Protons (H-5, H-5'): These diastereotopic protons will exhibit distinct chemical shifts and complex splitting patterns.

  • Methanol Protons (CH₂OH): These protons are adjacent to the oxygen atom and will appear as a multiplet.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon NMR provides information on the number of non-equivalent carbon atoms and their chemical environments.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-2, C-3 (alkene)130 - 140
C-145 - 55
C-455 - 65
C-535 - 45
CH₂OH60 - 70

Note: The exact chemical shifts can vary depending on the solvent and concentration.

  • Alkene Carbons (C-2, C-3): These carbons are in a sp² hybridized state and appear in the characteristic downfield region for alkenes.

  • Carbons Bearing Heteroatoms (C-1, C-4, CH₂OH): These carbons are deshielded due to the electronegativity of the attached oxygen and nitrogen atoms.

  • Aliphatic Carbon (C-5): This sp³ hybridized carbon will be the most upfield signal.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound hydrochloride in a suitable deuterated solvent (e.g., 0.5 mL of D₂O or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended): Acquire COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to definitively assign proton and carbon signals and confirm connectivity.

  • Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups in a molecule.

Functional Group Expected Absorption Range (cm⁻¹) Intensity
O-H stretch (alcohol)3200 - 3600Broad, Strong
N-H stretch (ammonium)2800 - 3200Broad, Strong
C-H stretch (sp²)3000 - 3100Medium
C-H stretch (sp³)2850 - 3000Medium
C=C stretch (alkene)1640 - 1680Medium
C-O stretch (alcohol)1000 - 1260Strong
C-N stretch (amine)1020 - 1250Medium
  • Broad O-H and N-H Stretches: The broadness of these signals is due to hydrogen bonding. The presence of these bands is a strong indication of the alcohol and amine functionalities.

  • C=C Stretch: The presence of a peak in the 1640-1680 cm⁻¹ region confirms the presence of the carbon-carbon double bond.

  • Fingerprint Region (below 1500 cm⁻¹): This region will contain a complex pattern of absorptions that is unique to the molecule and can be used for identification by comparison with a reference spectrum.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

  • Background Subtraction: A background spectrum should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

For the hydrochloride salt, Electrospray Ionization (ESI) in positive ion mode is a suitable technique.

Ion Expected m/z Interpretation
[M+H]⁺114.09Molecular ion of the free base
[M-OH]⁺96.08Loss of the hydroxyl group
[M-CH₂OH]⁺82.08Loss of the hydroxymethyl group
  • Molecular Ion Peak: The observation of the protonated molecule of the free base ([M+H]⁺) at m/z 114.09 confirms the molecular weight of the parent compound (113.16 g/mol ).

  • Fragmentation Pattern: The fragmentation pattern provides additional structural information. The loss of the hydroxyl and hydroxymethyl groups are characteristic fragmentation pathways for this molecule.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

A Self-Validating System of Spectroscopic Analysis

The power of this multi-technique approach lies in its self-validating nature. Each technique provides a piece of the structural puzzle, and together they create a coherent and unambiguous picture of this compound.

Caption: Integrated workflow for the spectroscopic characterization of a molecule.

Conclusion

The thorough spectroscopic characterization of this compound is a critical step in ensuring the quality and consistency of this important pharmaceutical intermediate. By employing a combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can confidently confirm the structure, stereochemistry, and purity of the compound. This guide provides a framework for acquiring and interpreting the necessary spectroscopic data, emphasizing the importance of a holistic and self-validating analytical approach in modern drug development.

References

A Technical Guide to the ¹H NMR Spectrum of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol: A Predictive Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol is a chiral carbocyclic nucleoside analogue backbone of significant interest in medicinal chemistry, particularly as a precursor for antiviral agents like Abacavir. Elucidating its precise three-dimensional structure is paramount for understanding its biological activity and for quality control during synthesis. High-resolution ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the chemical environment, connectivity, and stereochemical relationships of each proton in the molecule. This in-depth guide presents a predictive analysis of the ¹H NMR spectrum of this molecule. By dissecting the expected chemical shifts, coupling constants, and multiplicity of each signal, we provide a foundational framework for researchers to interpret experimental data, confirm synthesis, and ensure stereochemical integrity.

Introduction: The Structural Significance of a Chiral Precursor

The therapeutic efficacy of nucleoside analogues is intrinsically linked to their stereochemistry. The specific arrangement of substituents on the cyclopentene ring of this compound dictates its ability to be recognized and processed by viral enzymes, such as reverse transcriptase.[1][2] An incorrect stereoisomer can lead to a complete loss of activity or unforeseen toxicity. Therefore, unambiguous confirmation of the (1S,4R) configuration is a critical quality attribute in any drug development pipeline involving this core.

¹H NMR spectroscopy provides this confirmation by exploiting the magnetic properties of hydrogen nuclei. The precise resonance frequency (chemical shift) of a proton is exquisitely sensitive to its local electronic environment, while spin-spin coupling reveals the number and spatial relationship of neighboring protons. In a chiral molecule like this, even protons on the same carbon (geminal protons) can become non-equivalent (diastereotopic), offering a rich dataset for complete structural assignment.[3]

This guide will deconstruct the predicted ¹H NMR spectrum on a proton-by-proton basis, explaining the causal factors—such as substituent electronegativity, magnetic anisotropy of the double bond, and stereochemical relationships—that govern the appearance of the spectrum.

Predicted ¹H NMR Spectral Analysis

The analysis below is based on established principles of NMR spectroscopy and data from analogous chemical structures.[4][5] The spectrum is predicted for a standard deuterated solvent such as Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃). The choice of solvent will influence the chemical shifts slightly and determine the observability of exchangeable protons (-OH, -NH₂). In D₂O, these signals would disappear due to deuterium exchange, a technique often used to confirm their assignment.[6]

Labelled structure of this compound Figure 1. Structure of this compound with proton labeling for NMR analysis.

Vinylic Protons (H-2 & H-3)
  • Predicted Chemical Shift (δ): 5.7 - 6.1 ppm

  • Predicted Multiplicity: Multiplets (or narrow doublets of doublets)

The protons on the carbon-carbon double bond (H-2 and H-3) are the most deshielded in the molecule, aside from the exchangeable protons. Their position far downfield is due to the magnetic anisotropy of the π-electron system.[4] They reside in a region where the induced magnetic field from the circulating π-electrons adds to the external magnetic field, requiring a lower frequency for resonance. Based on data for cyclopentene (δ ≈ 5.73 ppm), these protons are expected in this region.[7] H-2 will be coupled to H-3 (a large cis-vinylic coupling, J ≈ 5-6 Hz) and weakly to the allylic protons H-1 and H-4 (allylic coupling, J ≈ 1-3 Hz). Similarly, H-3 will couple to H-2 and H-4. Due to the asymmetry of the molecule, H-2 and H-3 are not chemically equivalent and will likely appear as two distinct, overlapping multiplets.

Allylic Methine Protons (H-1 & H-4)
  • H-4 (adjacent to -NH₂):

    • Predicted Chemical Shift (δ): ~4.0 - 4.5 ppm

    • Predicted Multiplicity: Multiplet

  • H-1 (adjacent to -CH₂OH):

    • Predicted Chemical Shift (δ): ~2.8 - 3.3 ppm

    • Predicted Multiplicity: Multiplet

H-1 and H-4 are both in allylic positions, which typically resonate around 1.6-2.6 ppm.[8] However, their chemical shifts are significantly influenced by the adjacent electron-withdrawing substituents. The amino group (-NH₂) on C-4 is highly electronegative, causing a strong deshielding effect on H-4, shifting it significantly downfield. The hydroxymethyl group (-CH₂OH) on C-1 also has a deshielding effect, but it is less pronounced and one carbon removed from the oxygen, resulting in a more moderate downfield shift for H-1. Both protons will appear as complex multiplets due to coupling with their numerous neighbors.

Diastereotopic Protons: A Key to Stereochemical Confirmation

A hallmark of chiral molecules in NMR is the phenomenon of diastereotopicity.[3] When a -CH₂- group is adjacent to a stereocenter, the two protons of that group are in chemically non-equivalent environments and will have different chemical shifts. This is observed for both the C-5 methylene protons and the C-6 hydroxymethyl protons.

  • C-5 Methylene Protons (H-5a & H-5b):

    • Predicted Chemical Shift (δ): 1.6 - 2.5 ppm

    • Predicted Multiplicity: Two separate multiplets (e.g., doublet of doublets of doublets)

    • Explanation: C-1 is a chiral center. Therefore, H-5a and H-5b are diastereotopic. One proton will be cis to the -CH₂OH group, and the other will be trans. This difference in spatial relationship results in distinct chemical shifts. They will couple with each other (a large geminal coupling, J ≈ -12 to -16 Hz) and with the adjacent methine proton H-1 and the allylic methine H-4.[9] The resulting signals will be two distinct and complex multiplets in the aliphatic region.

  • C-6 Hydroxymethyl Protons (H-6a & H-6b):

    • Predicted Chemical Shift (δ): 3.5 - 4.0 ppm

    • Predicted Multiplicity: Two separate multiplets (e.g., doublet of doublets)

    • Explanation: Similar to the C-5 protons, the C-6 methylene protons are adjacent to the C-1 stereocenter, making them diastereotopic.[10] They are further deshielded by the directly attached oxygen atom.[11] They will couple with each other (geminal coupling, J ≈ -10 to -12 Hz) and with the H-1 methine proton. This will result in two distinct signals, likely appearing as two doublets of doublets, in the characteristic region for protons on a carbon bearing an alcohol.[6]

Exchangeable Protons (-NH₂ & -OH)
  • Predicted Chemical Shift (δ): 1.5 - 5.0 ppm (highly variable)

  • Predicted Multiplicity: Broad singlets

The protons of the amino (-NH₂) and hydroxyl (-OH) groups are acidic and exchange rapidly with each other and with trace amounts of water in the solvent.[12] This rapid exchange averages out any coupling to adjacent protons, causing the signals to appear as broad singlets. Their chemical shift is highly dependent on solvent, concentration, and temperature.[13] To confirm their identity, a "D₂O shake" can be performed: adding a drop of D₂O to the NMR tube will cause these protons to exchange with deuterium, leading to the disappearance of their signals from the spectrum.[6]

Tabular Summary and Coupling Network

The predicted spectral data provides a clear roadmap for spectrum assignment. The relationships between the protons (their coupling network) can be visualized to understand the expected splitting patterns.

Table 1: Predicted ¹H NMR Data for this compound
Proton LabelPredicted δ (ppm)Predicted MultiplicityKey Coupling Partners
H-2 / H-35.7 - 6.1MultipletsH-3/H-2, H-1, H-4
H-44.0 - 4.5MultipletH-3, H-5a, H-5b
H-6a / H-6b3.5 - 4.0Doublet of Doublets (each)H-1, H-6b/H-6a
H-12.8 - 3.3MultipletH-2, H-5a, H-5b, H-6a, H-6b
H-5a / H-5b1.6 - 2.5Multiplets (each)H-1, H-4, H-5b/H-5a
-NH₂, -OH1.5 - 5.0Broad SingletsNone (exchangeable)
Proton Coupling Network Diagram

The following diagram illustrates the primary spin-spin coupling interactions expected in the molecule. Arrows indicate a significant coupling constant (J > 1 Hz) between protons.

Caption: Predicted ¹H-¹H spin coupling network.

Self-Validating Experimental Protocol

To acquire a high-quality, interpretable spectrum, a rigorous and self-validating experimental protocol is essential.

Workflow for NMR Data Acquisition

References

An In-depth Technical Guide to the Solubility Profile of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding Solubility as a Cornerstone of Drug Development

In the landscape of pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) or its intermediates is not merely a physical constant; it is a critical determinant of a molecule's journey from chemical synthesis to clinical efficacy. It dictates the choice of solvents for purification, influences the method of crystallization, governs the formulation strategy, and ultimately impacts the bioavailability of the final drug product. This guide provides a detailed examination of the solubility profile of ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol, a key chiral intermediate in the synthesis of the antiretroviral drug, Abacavir.[1][2] By understanding the intricate factors that govern its solubility, researchers can optimize processes, ensure purity, and lay a robust foundation for subsequent drug development phases.

Molecular Overview and Physicochemical Landscape

This compound is a chiral bifunctional molecule featuring a primary amine and a primary alcohol on a cyclopentene scaffold. This structure is fundamental to its chemical reactivity and its solubility behavior. The presence of both a basic amino group and a polar hydroxyl group allows for significant interaction with protic and polar solvents.

The compound is most commonly handled as its hydrochloride salt to improve stability and aqueous solubility.[3][4][5][6][7][8] The tartrate salt is another form used in synthesis.[1][9] This guide will focus primarily on the free base and its hydrochloride salt, as these are most relevant to solubility considerations in process chemistry and pre-formulation.

Core Physicochemical Properties

A molecule's solubility is intrinsically linked to its structural and electronic properties. The table below summarizes the key computed and experimental properties that form the basis of our analysis.

PropertyValue (Hydrochloride Salt)Value (Tartrate Salt)Significance for Solubility
IUPAC Name [(1S,4R)-4-aminocyclopent-2-en-1-yl]methanol;hydrochloride[5][10][(1S,4R)-4-aminocyclopent-2-en-1-yl]methanol;(2S,3S)-2,3-dihydroxybutanedioic acid[9]Defines the precise chemical entity.
CAS Number 168960-19-8[2][3][4][5][8][10]229177-52-0[1][9]Unique identifier for substance registration.
Molecular Formula C₆H₁₂ClNO[5][10]C₁₀H₁₇NO₇[1][9]Determines molecular weight and elemental composition.
Molecular Weight 149.62 g/mol [5][10]263.24 g/mol [1][9]Influences diffusion and dissolution rates.
Topological Polar Surface Area (TPSA) 46.2 Ų (for free base)[5]161 Ų[9]High TPSA suggests strong potential for hydrogen bonding and solubility in polar solvents.
pKa (Predicted) ~9.5-10.5 (for the amine group)~9.5-10.5 (amine), ~3.0 & ~4.3 (tartaric acid)Critical for predicting pH-dependent aqueous solubility. The amine group's pKa dictates the pH range of ionization.
logP (Predicted) < 1 (for the free base)N/ALow logP indicates hydrophilicity and preferential partitioning into aqueous phases over lipid phases.

Aqueous Solubility Profile: The Critical Role of pH

The solubility of this compound in aqueous media is dominated by the ionization state of its primary amine group. This pH-dependent behavior is a hallmark of most amine-containing pharmaceutical compounds.[11][12]

The Mechanism of pH-Dependent Solubility

Most drugs are weak acids or bases, and their solubility is highly dependent on pH.[13][14] For a weakly basic compound like this compound:

  • In Acidic Conditions (pH < pKa): At a pH significantly below the pKa of the amine group (~9.5-10.5), the amine exists predominantly in its protonated, cationic form (R-NH₃⁺). This charged species is highly polar and readily forms strong ion-dipole interactions with water molecules, leading to high aqueous solubility.[11] The hydrochloride salt is essentially a pre-protonated form, ensuring high solubility upon dissolution in neutral water.[3]

  • In Basic Conditions (pH > pKa): As the pH of the solution increases to values above the pKa, the amine group becomes deprotonated, existing primarily as the neutral, un-ionized free base (R-NH₂). This form is less polar, and its solubility is governed more by hydrogen bonding via the amine and hydroxyl groups, resulting in significantly lower aqueous solubility compared to the protonated form.

This relationship is mathematically described by the Henderson-Hasselbalch equation and is a critical consideration for any process involving aqueous solutions, from reaction work-ups to the development of oral dosage forms that must traverse the pH gradient of the gastrointestinal tract.[11][15]

G cluster_pH Aqueous Environment cluster_Molecule Molecular State cluster_Solubility Resultant Solubility Low_pH Low pH (e.g., pH 1-5) Stomach Environment Protonated Protonated Form (R-NH₃⁺) Cationic & Polar Low_pH->Protonated Favors Protonation High_pH High pH (e.g., pH > 8) Intestinal Environment Unionized Un-ionized Form (R-NH₂) Neutral & Less Polar High_pH->Unionized Favors Deprotonation High_Sol High Aqueous Solubility Protonated->High_Sol Leads to Low_Sol Low Aqueous Solubility Unionized->Low_Sol Leads to

Caption: Relationship between pH, ionization state, and aqueous solubility.

Solubility in Organic and Mixed Solvent Systems

The choice of an appropriate organic solvent is paramount for synthesis, extraction, and crystallization. The bifunctional nature of this compound allows for a broad, yet predictable, solubility profile in organic media.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Due to its ability to both donate and accept hydrogen bonds via its -OH and -NH₂ groups, the compound is expected to exhibit high solubility in lower-chain alcohols. These solvents can effectively solvate both polar functional groups. Studies on similar amino acids confirm high solubility in hydroalcoholic systems, which decreases as the non-polar character of the alcohol increases.[16]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is also predicted in these solvents. While they cannot donate hydrogen bonds, their high polarity and ability to accept hydrogen bonds allows for effective solvation of the molecule.

  • Solvents of Intermediate Polarity (e.g., Ethyl Acetate, Acetone): Moderate to low solubility is expected. These solvents are less effective at solvating the highly polar amine and alcohol functionalities.

  • Non-Polar Solvents (e.g., Toluene, Hexanes): The compound is expected to be poorly soluble or practically insoluble in non-polar solvents, as these cannot overcome the strong intermolecular hydrogen bonding present in the solid-state of the solute.

Predicted Solubility Summary

The following table provides a qualitative summary of the expected solubility of the free base form in common laboratory and industrial solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Buffer pH 1.2-5.0HighProtonation of the amine group leads to a highly soluble cationic species.
Aqueous Buffer pH > 8.0Low to ModerateThe un-ionized free base predominates, reducing solubility.
Polar Protic Water, Methanol, EthanolHighStrong hydrogen bonding interactions with both the -OH and -NH₂ groups.
Polar Aprotic DMSO, DMF, AcetonitrileHigh to ModerateEffective solvation due to high solvent polarity and hydrogen bond acceptance.
Ethers THF, 1,4-DioxaneModerate to LowLimited hydrogen bonding capability.
Esters / Ketones Ethyl Acetate, AcetoneLowIntermediate polarity is insufficient to break strong solute-solute interactions.
Non-Polar Toluene, Heptane, HexanesVery Low / InsolubleLack of favorable solute-solvent interactions.

The Influence of Temperature

For the vast majority of solid solutes, including this compound, solubility increases with increasing temperature.[17][18] This is because the dissolution process is typically endothermic, meaning it requires an input of energy (heat) to break the crystal lattice bonds of the solid.[17]

  • Mechanism: Increasing the temperature provides the necessary thermal energy to overcome the intermolecular forces holding the crystal structure together.[18] It also increases the kinetic energy of the solvent molecules, leading to more frequent and energetic collisions with the solute surface, which facilitates dissolution.[18]

  • Practical Implications:

    • Crystallization/Purification: Temperature control is the primary tool for achieving purification via crystallization. The compound can be dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, and then cooled to induce crystallization, leaving impurities behind in the mother liquor.

    • Process Safety: Understanding the temperature-solubility curve is crucial for avoiding unexpected precipitation in transfer lines or reactors, which can cause blockages and operational issues.

The relationship between temperature and solubility for amino acids and their derivatives in water is well-documented and generally follows the van't Hoff equation, which can be used to determine the enthalpy of solution.[19][20]

Experimental Protocols for Solubility Determination

To ensure scientific integrity, predicted solubility profiles must be confirmed by robust experimental data. The following protocols describe standard methodologies for determining equilibrium solubility.[21]

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.[13]

Objective: To determine the saturation concentration of this compound hydrochloride in various aqueous buffers (pH 1.2, 4.5, 6.8) and selected organic solvents at 25 °C and 37 °C.

Materials:

  • This compound hydrochloride (purity >99%)

  • Calibrated analytical balance

  • Thermostatically controlled shaking water bath or incubator[11]

  • Glass vials (e.g., 20 mL scintillation vials) with screw caps

  • Calibrated pH meter

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • HPLC system with a suitable column (e.g., C18) and validated analytical method

  • Solvents: USP-grade buffers (pH 1.2, 4.5, 6.8), Methanol, Ethanol, Acetonitrile

Methodology:

  • Preparation: Add an excess amount of the solid compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[13][22]

  • Solvent Addition: Add a precise volume (e.g., 10 mL) of the desired solvent/buffer to each vial.

  • Equilibration: Tightly cap the vials and place them in the shaking incubator set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can determine the time required to achieve a plateau in concentration.[11][22]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow excess solid to settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any undissolved solid particles.[13]

  • Dilution & Analysis: Dilute the filtered sample gravimetrically with an appropriate mobile phase to a concentration within the calibrated range of the HPLC assay.

  • Quantification: Analyze the sample by HPLC to determine the concentration of the dissolved compound. Compare the result against a standard calibration curve.

  • Verification: After sampling, visually inspect the vials to confirm the presence of excess solid. Check the pH of the aqueous buffer samples to ensure it has not shifted significantly during the experiment.[11]

Caption: Workflow for the Shake-Flask Solubility Measurement Protocol.

Conclusion: A Solubility Profile for Optimized Development

The solubility of this compound is a multi-faceted profile governed by its molecular structure and the physicochemical properties of the surrounding medium.

  • Key Characteristics: The compound exhibits high solubility in polar protic solvents and demonstrates classic pH-dependent solubility in aqueous media, being highly soluble in acidic conditions and less soluble in basic conditions. Its solubility is also positively correlated with temperature.

  • Strategic Importance: A thorough understanding of this profile is not an academic exercise but a practical necessity. It empowers process chemists to select optimal solvent systems for high-yield, high-purity synthesis and crystallization. For formulation scientists, it provides the foundational data needed to design dosage forms with predictable dissolution and enhanced bioavailability, particularly for oral administration where the API will encounter a wide pH range. This knowledge is crucial for navigating the Biopharmaceutics Classification System (BCS), where high solubility can significantly streamline the drug approval process.[22]

By leveraging the principles and protocols outlined in this guide, researchers can effectively characterize and manipulate the solubility of this compound, ensuring a more efficient and scientifically-driven path forward in the drug development lifecycle.

References

((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Mechanism of Action of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol Derivatives

Abstract

This compound stands as a cornerstone chiral building block in modern medicinal chemistry. While not possessing a direct therapeutic mechanism of action itself, its profound importance lies in its role as a key intermediate for the synthesis of carbocyclic nucleoside analogues, a class of potent antiviral and antitumor agents.[1][2][3] This technical guide delves into the core mechanism of action of the therapeutically active molecules derived from this versatile scaffold. We will explore the foundational concept of carbocyclic nucleosides, dissect the detailed molecular pathways of their biological activity using the prominent anti-HIV drug Abacavir as a primary case study, and provide field-proven experimental protocols for researchers engaged in the study of these vital pharmaceuticals.

Introduction: The Strategic Importance of a Chiral Scaffold

The aminocyclopentanol framework is a privileged structure in drug discovery, primarily due to its function as the core of carbocyclic nucleoside analogues.[1] These molecules are designed as metabolically robust mimics of natural nucleosides.[4] The specific stereoisomer, this compound, provides the precise three-dimensional orientation of amino and hydroxymethyl groups necessary for potent biological activity in its derivatives. Its primary role is as a precursor in the synthesis of drugs like Abacavir, a critical reverse transcriptase inhibitor used in the treatment of HIV.[2][5] Therefore, to understand the "mechanism of action" associated with this compound, we must examine the biological targets and pathways of the final drug products synthesized from it.

The Carbocyclic Nucleoside Analogue (CNA) Paradigm

Natural nucleosides are fundamental to life but are often limited as therapeutic agents due to their susceptibility to enzymatic cleavage of the glycosidic bond. CNAs overcome this limitation by replacing the furanose ring's oxygen atom with a methylene group (-CH₂-).[4]

Key Advantages of the Carbocyclic Scaffold:

  • Metabolic Stability: The C-C bond of the carbocyclic ring is resistant to hydrolysis by phosphorylases and hydrolases that cleave the C-N glycosidic bond of natural nucleosides.[4]

  • Structural Mimicry: The cyclopentane ring can adopt conformations that effectively mimic the puckered shapes of the natural ribose or deoxyribose sugars, allowing them to be recognized and processed by viral or cellular enzymes.

  • Synthetic Versatility: The aminocyclopentenol core allows for the strategic attachment of various purine and pyrimidine bases, enabling the creation of a diverse library of potential therapeutic agents targeting different enzymes and pathways.

Caption: Structural comparison of a natural nucleoside versus a carbocyclic analogue.

Mechanism of Action: A Deep Dive into Abacavir

Abacavir is a guanosine analogue and a potent selective inhibitor of HIV-1 and HIV-2 reverse transcriptase (RT). Its mechanism is a classic example of competitive inhibition and chain termination, which requires intracellular activation.

Intracellular Activation Pathway

Abacavir is administered as a prodrug. To become active, it must be phosphorylated by host cell kinases to its triphosphate form, carbovir triphosphate (CBV-TP).

  • Initial Phosphorylation: Abacavir is first converted to carbovir monophosphate (CBV-MP) by cytosolic adenosine phosphotransferase.

  • Second Phosphorylation: CBV-MP is subsequently phosphorylated to carbovir diphosphate (CBV-DP) by adenylate kinase.

  • Final Activation: Finally, CBV-DP is converted to the active carbovir triphosphate (CBV-TP) by phosphoglycerate kinase and pyruvate kinase.

This multi-step enzymatic conversion is critical. The efficiency of these steps can influence both the drug's potency and its potential for cellular toxicity.

ActivationPathway Abacavir Abacavir (Prodrug) CBV_MP Carbovir Monophosphate (CBV-MP) Abacavir->CBV_MP CBV_DP Carbovir Diphosphate (CBV-DP) CBV_MP->CBV_DP CBV_TP Carbovir Triphosphate (CBV-TP) (Active Drug) CBV_DP->CBV_TP Enz1 Adenosine Phosphotransferase Enz1->Abacavir Enz2 Adenylate Kinase Enz2->CBV_MP Enz3 Phosphoglycerate Kinase / Pyruvate Kinase Enz3->CBV_DP

Caption: Intracellular phosphorylation cascade of Abacavir to its active form.

Molecular Mechanism of HIV Reverse Transcriptase Inhibition

The active moiety, CBV-TP, targets the HIV reverse transcriptase enzyme, which is essential for converting the viral RNA genome into proviral DNA.

  • Competitive Inhibition: CBV-TP structurally mimics the natural substrate, deoxyguanosine triphosphate (dGTP). It competes with dGTP for binding to the active site of the reverse transcriptase. The affinity of CBV-TP for HIV RT is significantly higher than for host cellular DNA polymerases, which provides a degree of selectivity and reduces host toxicity.

  • DNA Chain Termination: Once the reverse transcriptase incorporates carbovir monophosphate (from CBV-TP) into the growing viral DNA strand, it halts further elongation. The carbocyclic sugar mimic lacks the 3'-hydroxyl (-OH) group necessary to form the next 3'-5' phosphodiester bond. This premature termination of DNA synthesis is lethal to the viral replication cycle.

Broader Mechanistic Insights from Other Aminocyclopentanol Derivatives

The versatility of the aminocyclopentanol core is demonstrated by other CNAs with distinct mechanisms. For instance, Cyclopentenylcytosine (CPE-C) , another carbocyclic nucleoside, exhibits significant antitumor and antiviral activity.[6] Its mechanism involves the potent inhibition of CTP (cytidine triphosphate) synthetase , leading to a depletion of cellular CTP pools.[7] This starves the cell of a crucial building block for DNA and RNA synthesis, thereby inhibiting both viral replication and cancer cell proliferation.

Compound Primary Target Enzyme Mechanism of Action Therapeutic Area
Abacavir HIV Reverse TranscriptaseCompetitive Inhibition & DNA Chain TerminationAntiviral (HIV)
Entecavir Hepatitis B Virus PolymeraseCompetitive Inhibition & DNA Chain TerminationAntiviral (HBV)
Cyclopentenylcytosine CTP SynthetaseDepletion of CTP poolsAntiviral, Antitumor

Experimental Protocols for Mechanistic Validation

To rigorously define the mechanism of action for a novel CNA derived from this compound, a series of biochemical and cell-based assays are required.

Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound against HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(rA)-oligo(dT) template-primer

  • [³H]-dTTP (radiolabeled deoxythymidine triphosphate)

  • Unlabeled dTTP, dGTP, dATP, dCTP

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • Test compound (e.g., CBV-TP) and control inhibitor (e.g., Azidothymidine-TP)

  • 96-well plates, glass fiber filters, scintillation fluid, and scintillation counter.

Methodology:

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, poly(rA)-oligo(dT) template-primer, and a mix of dNTPs including [³H]-dTTP.

  • Inhibitor Addition: Add serial dilutions of the test compound (or control) to the wells. Include "no inhibitor" and "no enzyme" controls.

  • Enzyme Addition: Initiate the reaction by adding a pre-determined concentration of HIV-1 RT to each well (except the "no enzyme" control).

  • Incubation: Incubate the plate at 37°C for 1 hour to allow for DNA synthesis.

  • Reaction Termination: Stop the reaction by adding ice-cold 10% trichloroacetic acid (TCA). This precipitates the newly synthesized DNA polymers.

  • Harvesting: Harvest the precipitated DNA onto glass fiber filters using a cell harvester. The unincorporated, radiolabeled [³H]-dTTP will be washed away.

  • Quantification: Place the filters into scintillation vials with scintillation fluid. Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is directly proportional to the RT activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Caption: Step-by-step workflow for the HIV-1 reverse transcriptase inhibition assay.

Conclusion

This compound is a quintessential example of a molecular scaffold whose value is realized in the potent therapeutic agents it helps create. Its mechanism of action is, therefore, the mechanism of the carbocyclic nucleoside analogues it is built into. By serving as a metabolically stable mimic of natural nucleosides, its derivatives, such as Abacavir, function as highly effective competitive inhibitors and chain terminators of viral polymerases. The principles outlined in this guide—intracellular activation, competitive enzyme inhibition, and chain termination—represent a central and highly successful strategy in antiviral drug development. Future research will undoubtedly continue to leverage this and similar chiral scaffolds to design next-generation therapeutics against a wide array of viral and neoplastic diseases.

References

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol from (-)-Vince Lactam

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Significance

This application note provides a detailed protocol and scientific rationale for the synthesis of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol, a critical chiral intermediate in pharmaceutical manufacturing. The starting material, (-)-Vince Lactam ((-)-2-Azabicyclo[2.2.1]hept-5-en-3-one), is a premier building block derived from the chiral pool, prized for its rigid conformational structure and versatile functionality.[1][2][3] Its primary application lies in the synthesis of carbocyclic nucleoside analogues, which are potent antiviral agents.[4][5] Notably, it is the cornerstone for producing blockbuster drugs like Abacavir, used in HIV therapy.[6][7][8] The protocol herein describes the direct reduction of the lactam moiety using lithium aluminum hydride (LiAlH₄), a powerful and efficient method that preserves the critical stereochemistry of the molecule. This guide is intended for researchers in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, and safety considerations.

Strategic Overview & Mechanistic Rationale

The conversion of a cyclic amide (lactam) to an amino alcohol requires the complete reduction of the carbonyl group. This transformation is achieved by cleaving the carbon-oxygen double bond and forming two new carbon-hydrogen bonds, effectively reducing the amide to an amine and a primary alcohol within the same molecule.

Choice of Reducing Agent: LiAlH₄ vs. NaBH₄

The choice of reducing agent is paramount. Sodium borohydride (NaBH₄) is a mild reductant, generally effective for aldehydes and ketones but insufficiently reactive to reduce amides or lactams.[9][10] Lithium aluminum hydride (LiAlH₄), conversely, is a highly potent nucleophilic reducing agent capable of reducing a wide array of functional groups, including the robust amide bond.[10][11][12] The higher reactivity of LiAlH₄ stems from the greater polarity of the Al-H bond compared to the B-H bond, making the hydride ion (H⁻) more available for nucleophilic attack.[9]

The Reduction Mechanism

The reduction of Vince Lactam with LiAlH₄ proceeds via a nucleophilic acyl substitution pathway:

  • Nucleophilic Attack: A hydride ion from the [AlH₄]⁻ complex acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactam.[12][13] The Lewis acidic lithium ion (Li⁺) coordinates to the carbonyl oxygen, enhancing the carbon's electrophilicity.[13]

  • Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate, an aluminum alkoxide species.

  • Collapse and Reduction: The intermediate collapses, and subsequent hydride transfers from the aluminum complex lead to the complete reduction of the original carbonyl function to a methylene group (CH₂), which becomes part of the final amino alcohol structure.

  • Hydrolysis: The reaction is completed by a careful aqueous workup, which protonates the resulting alkoxide and amino-aluminate complex to yield the final product, this compound.

A key advantage of this method is the retention of the pre-existing stereocenters at the C1 and C4 positions, ensuring the final product has the correct (1S,4R) configuration required for subsequent pharmaceutical syntheses.[1]

Visualized Synthesis Workflow & Scheme

The overall process from starting material to purified product is outlined below.

G cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis start (-)-Vince Lactam setup Assemble Dry Glassware under Inert Atmosphere (N₂) start->setup reductant Prepare LiAlH₄ Suspension in Anhydrous THF (0°C) setup->reductant addition Slow, Dropwise Addition of Vince Lactam Solution reductant->addition reaction Reaction at RT (Monitor by TLC) addition->reaction quench Cool to 0°C & Quench (Fieser Work-up) reaction->quench filter Filter Aluminum Salts (via Celite) quench->filter extract Dry & Concentrate Organic Filtrate filter->extract purify Purify Crude Product (e.g., Salt Formation & Recrystallization) extract->purify product ((1S,4R)-4-Aminocyclopent- 2-en-1-yl)methanol purify->product analysis Characterization (NMR, MS, Chiral HPLC) product->analysis

Caption: Experimental workflow for the synthesis.

Caption: Overall reaction scheme.

Detailed Experimental Protocol

CRITICAL SAFETY NOTICE: Lithium aluminum hydride (LiAlH₄) is a water-reactive solid that liberates flammable hydrogen gas upon contact with protic solvents. It can ignite spontaneously in moist air. This procedure must be performed by trained personnel in a chemical fume hood, under an inert atmosphere, using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (flame-resistant lab coat, safety glasses, gloves) is mandatory.

Reagents & Equipment
Reagent/MaterialMolar Mass ( g/mol )Grade
(-)-Vince Lactam109.13>99% ee
Lithium Aluminum Hydride (LiAlH₄)37.9595-97% Powder or Granular
Tetrahydrofuran (THF)72.11Anhydrous, >99.9%
Deionized Water18.02-
Sodium Hydroxide (NaOH) solution40.0015% (w/v) aqueous
Anhydrous Sodium Sulfate (Na₂SO₄) or MgSO₄142.04Granular
Celite® (Diatomaceous Earth)--
Nitrogen (N₂) or Argon (Ar) Gas-High Purity
Standard Oven-Dried Glassware--
Magnetic Stirrer, Ice-Water Bath, Rotary Evaporator--
Step-by-Step Procedure

Reaction Setup:

  • Assemble a 3-neck round-bottom flask (sized appropriately for the reaction scale) equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a thermometer, and a pressure-equalizing dropping funnel fitted with a rubber septum.

  • Oven-dry all glassware for at least 4 hours at 120°C and allow it to cool to room temperature in a desiccator or under a stream of inert gas.

  • Under a positive pressure of nitrogen, charge the reaction flask with Lithium Aluminum Hydride (2.0 - 2.5 equivalents) and anhydrous THF to form a slurry (approx. 0.5 M concentration).

  • Cool the stirred slurry to 0°C using an ice-water bath.

Reagent Addition: 5. In a separate flask, dissolve (-)-Vince Lactam (1.0 equivalent) in anhydrous THF. 6. Transfer the Vince Lactam solution to the dropping funnel via cannula. 7. Add the Vince Lactam solution dropwise to the stirred LiAlH₄ slurry over 30-60 minutes. Crucial: Maintain the internal reaction temperature below 10°C during the addition to control the exothermic reaction.

Reaction Progression: 8. Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. 9. Stir the mixture at room temperature for 12-18 hours, or until the reaction is complete as determined by TLC analysis (stain with KMnO₄ or ninhydrin to visualize the amino alcohol product).

Work-up (Fieser Method): 10. Cool the reaction flask back to 0°C in an ice-water bath. 11. EXTREME CAUTION: Quench the reaction by the slow, dropwise addition of the following reagents in sequence. For every 'X' g of LiAlH₄ used, add:

  • 'X' mL of deionized water. (Vigorous H₂ evolution will occur).
  • 'X' mL of 15% aqueous NaOH solution.
  • '3X' mL of deionized water.
  • Remove the ice bath and stir the resulting mixture vigorously at room temperature for 1 hour. A granular, white precipitate of aluminum salts should form, making the mixture easier to filter.

Isolation & Purification: 13. Filter the slurry through a pad of Celite® in a Büchner funnel. Wash the filter cake thoroughly with additional THF (3x volume of reaction solvent). 14. Combine the filtrate and the washings. Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. 15. The resulting crude oil or solid is this compound. 16. For long-term storage and easier handling, the product can be purified by dissolving it in a suitable solvent (e.g., isopropanol) and precipitating it as its hydrochloride or tartrate salt.[14][15][16] Recrystallization of the salt from a solvent system like methanol/ether will yield a highly pure, crystalline solid.

Product Validation and Trustworthiness

To ensure the integrity of the synthesis, the final product must be rigorously characterized.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) on silica gel plates (e.g., eluting with 10% Methanol in Dichloromethane with 1% NH₄OH) to track the consumption of the starting lactam.

  • Structural Confirmation:

    • ¹H and ¹³C NMR Spectroscopy: Verify the chemical structure by confirming the disappearance of the lactam carbonyl signal (~175 ppm in ¹³C NMR) and the appearance of new signals corresponding to the hydroxymethyl group (CH₂OH) and the protons adjacent to the amine and alcohol.

    • Mass Spectrometry (MS): Confirm the molecular weight of the product (C₆H₁₁NO, MW: 113.16 g/mol ).[17]

  • Purity Analysis:

    • Chiral HPLC: Confirm the enantiomeric purity of the final product to ensure that no racemization has occurred during the reduction.[14] The enantiomeric excess (ee) should be >99%.

    • Elemental Analysis: For the isolated salt form, elemental analysis provides definitive proof of purity and composition.

References

Application Notes and Protocols for the Chemoenzymatic Synthesis of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and highly stereoselective chemoenzymatic protocol for the synthesis of ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol. This compound is a critical chiral building block in the synthesis of carbocyclic nucleoside analogues, which are a cornerstone of antiviral drug discovery, most notably in the development of agents against HIV and Hepatitis B.[1][2] The synthetic strategy commences with the enzymatic kinetic resolution of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam, to isolate the requisite (-)-enantiomer. Subsequent chemical transformations, including N-protection, stereoselective reduction, and deprotection, afford the target molecule with high enantiopurity. This document provides not only step-by-step experimental procedures but also elucidates the scientific rationale behind key methodological choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway. All quantitative data is summarized for clarity, and visual diagrams are provided to illustrate the workflow and key transformations.

Introduction: The Significance of this compound

The carbocyclic nucleoside analogues, Carbovir and Abacavir, are potent reverse transcriptase inhibitors that have played a pivotal role in the management of HIV infections.[3][4] The therapeutic efficacy of these drugs is critically dependent on their precise stereochemistry. The key chiral synthon for the synthesis of these antiviral agents is the (-)-enantiomer of Vince lactam, which ultimately provides the desired stereochemistry in the final drug molecule.[5] The synthesis of this compound from (-)-Vince lactam is a crucial step in the overall synthesis of Abacavir and related compounds.[4]

The protocol outlined herein employs a chemoenzymatic approach, which leverages the high enantioselectivity of enzymes for the initial chiral resolution, followed by traditional organic synthesis for the subsequent transformations. This combination of biocatalysis and chemical synthesis offers an efficient and environmentally conscious route to this high-value pharmaceutical intermediate.[6]

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that begins with racemic Vince lactam. The overall transformation can be visualized as follows:

G racemic_vince Racemic Vince Lactam enzymatic_resolution Enzymatic Kinetic Resolution (+)-γ-Lactamase racemic_vince->enzymatic_resolution minus_vince (-)-Vince Lactam enzymatic_resolution->minus_vince hydrolyzed_plus_vince (+)-Amino Acid (byproduct) enzymatic_resolution->hydrolyzed_plus_vince n_boc_protection N-Boc Protection Boc₂O, DMAP minus_vince->n_boc_protection n_boc_minus_vince N-Boc-(-)-Vince Lactam n_boc_protection->n_boc_minus_vince reduction Reduction NaBH₄ n_boc_minus_vince->reduction n_boc_amino_alcohol N-Boc-((1S,4R)-4-aminocyclopent- 2-en-1-yl)methanol reduction->n_boc_amino_alcohol deprotection Deprotection dil. HCl n_boc_amino_alcohol->deprotection final_product This compound Hydrochloride deprotection->final_product

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

ReagentSupplierPurity
Racemic Vince LactamVarious commercial>98%
(+)-γ-Lactamase expressing E. coli extractVarious commercial-
Phosphate Buffer (50 mM, pH 7.5)In-house prep.-
Ethyl AcetateVarious commercialACS Grade
Di-tert-butyl dicarbonate (Boc₂O)Various commercial>97%
4-(Dimethylamino)pyridine (DMAP)Various commercial>99%
Dichloromethane (DCM)Various commercialACS Grade
Sodium Borohydride (NaBH₄)Various commercial>98%
MethanolVarious commercialACS Grade
Hydrochloric Acid (dilute)Various commercialACS Grade
Anhydrous Sodium SulfateVarious commercialACS Grade
Silica Gel (for column chromatography)Various commercial230-400 mesh
Protocol 1: Enzymatic Kinetic Resolution of Racemic Vince Lactam

This crucial first step relies on the enantioselective hydrolysis of the (+)-enantiomer of Vince lactam by a (+)-γ-lactamase, leaving the desired (-)-Vince lactam unreacted.[1] The extent of the reaction is critical; allowing the reaction to proceed to approximately 50% conversion maximizes the yield and enantiomeric excess of the (-)-lactam.

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, dissolve racemic Vince lactam (e.g., 20 g) in 50 mM phosphate buffer (pH 7.5) to a final concentration of 10 g/L (2 L of buffer).

  • Enzyme Addition: To the stirred solution, add a lyophilized cell-free extract of E. coli expressing a (+)-γ-lactamase (e.g., 0.4 g).

  • Incubation: Stir the reaction mixture at a constant temperature of 30°C.

  • Monitoring: Monitor the progress of the reaction by chiral HPLC. The reaction is typically complete when approximately 50% of the starting material is consumed.

  • Work-up: Once the desired conversion is reached, terminate the reaction by adding an equal volume of ethyl acetate (2 L).

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 1 L).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to obtain the crude (-)-Vince lactam. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford enantiomerically pure (-)-Vince lactam.

Protocol 2: N-Boc Protection of (-)-Vince Lactam

The amine functionality of the lactam is protected as a tert-butyloxycarbonyl (Boc) carbamate to prevent unwanted side reactions in the subsequent reduction step. This protecting group is stable to the basic and nucleophilic conditions of the reduction and can be readily removed under acidic conditions.[7]

Procedure:

  • Reaction Setup: Dissolve (-)-Vince lactam (e.g., 10 g, 1 equivalent) in dichloromethane (DCM, 100 mL) in a round-bottom flask.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to the solution.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Quenching: Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Isolation: Filter and concentrate under reduced pressure to yield N-Boc-(-)-Vince lactam, which can often be used in the next step without further purification.

Protocol 3: Reduction of N-Boc-(-)-Vince Lactam

The lactam carbonyl is reduced to a primary alcohol using sodium borohydride. The Boc-protected amino group remains intact under these conditions.

Procedure:

  • Reaction Setup: Dissolve N-Boc-(-)-Vince lactam (e.g., 8 g) in methanol (80 mL) and cool the solution to 0°C in an ice bath.[4]

  • Reducing Agent Addition: Slowly add sodium borohydride (NaBH₄) (e.g., 1.7 g) in portions, maintaining the temperature at 0°C.[4]

  • Reaction: Stir the reaction mixture at 0°C for 2-4 hours, monitoring the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Work-up: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, tert-butyl [(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate, can be purified by silica gel column chromatography.

Protocol 4: Deprotection of the N-Boc Group

The final step involves the removal of the Boc protecting group under acidic conditions to yield the target amino alcohol as its hydrochloride salt.[4]

Procedure:

  • Reaction Setup: Dissolve the N-Boc protected amino alcohol (e.g., 7 g) in a minimal amount of methanol.

  • Acidification: Add dilute hydrochloric acid and stir the mixture at room temperature.

  • Monitoring: Monitor the deprotection by TLC until the starting material is fully consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure to obtain the crude this compound hydrochloride.

  • Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) to yield the final product as a white to off-white solid.[8]

Characterization and Data

The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques.

CompoundExpected YieldPurity (HPLC)Key Characterization Data
(-)-Vince Lactam~40-45%>99% eeChiral HPLC analysis to confirm enantiomeric excess.
N-Boc-(-)-Vince Lactam>95%>98%¹H NMR, ¹³C NMR, MS (ESI).
N-Boc-((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol~85-90%>98%¹H NMR, ¹³C NMR, MS (ESI).
This compound HCl>90%>99%¹H NMR, ¹³C NMR, MS (ESI), Elemental Analysis. Physical form: White to off-white solid.[8]

Trustworthiness and Self-Validation

The protocols described in this guide are designed to be self-validating. The progress of each reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure complete conversion before proceeding to the next step. The purity and identity of each isolated intermediate and the final product must be confirmed by spectroscopic methods (NMR, MS) and compared with literature data or reference standards. The enantiomeric excess of the resolved (-)-Vince lactam is a critical quality control point and should be determined using a validated chiral HPLC method.[4]

Visualization of Key Concepts

Enzymatic Kinetic Resolution

The enzymatic resolution step is the cornerstone of this synthesis, establishing the stereochemistry of the final product.

G racemic_mixture Racemic Vince Lactam ((±)-2-azabicyclo[2.2.1]hept-5-en-3-one) enzyme (+)-γ-Lactamase racemic_mixture->enzyme plus_lactam (+)-Vince Lactam enzyme->plus_lactam Substrate minus_lactam (-)-Vince Lactam (Desired Enantiomer) enzyme->minus_lactam Not a Substrate hydrolysis Selective Hydrolysis plus_lactam->hydrolysis separation Extraction & Purification minus_lactam->separation amino_acid (+)-Amino Acid (Hydrolyzed Product) hydrolysis->amino_acid amino_acid->separation

Caption: Logical diagram of the enzymatic kinetic resolution of Vince lactam.

References

((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol: A Cornerstone Chiral Building Block for Antiviral Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Medicinal Chemists

Abstract

((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol is a high-value chiral synthon that has become indispensable in the field of medicinal chemistry, particularly for the development of carbocyclic nucleoside analogues. Its rigid cyclopentene scaffold, combined with the precise stereochemical arrangement of its amino and hydroxymethyl functionalities, provides an ideal framework for constructing potent antiviral agents. This document serves as a comprehensive technical guide for researchers, outlining the core properties, synthesis strategies, and critical applications of this building block, with a primary focus on its pivotal role in the industrial synthesis of Abacavir, a key therapeutic for HIV treatment. Detailed, field-tested protocols for its application and analytical validation are provided to enable its effective use in drug discovery and development pipelines.

The Strategic Importance of this compound

In the landscape of asymmetric synthesis, certain molecules distinguish themselves by providing a unique combination of stereochemistry and functionality that unlocks efficient pathways to complex, high-value targets.[1][2] this compound is one such molecule. It is a bifunctional cyclopentenylamine whose value lies in its specific cis-(1S,4R) stereoconfiguration. This precise three-dimensional arrangement mimics the ribose sugar moiety of natural nucleosides but replaces the labile glycosidic bond and furanose oxygen with a stable carbocyclic core.

This structural modification is the cornerstone of carbocyclic nucleoside analogues, a class of drugs that exhibit potent antiviral activity by acting as reverse transcriptase inhibitors.[3][4] The most prominent application of this building block is as the key starting material for the synthesis of Abacavir, a powerful antiretroviral medication used to treat HIV.[5][6] Its incorporation ensures the correct stereochemistry in the final drug product, which is critical for target binding and therapeutic efficacy.

Key Physicochemical and Handling Data

The compound is typically supplied as a salt to improve stability and handling. The hydrochloride and D-tartrate salts are most common, with the D-tartrate often being preferred in industrial settings for its superior crystalline properties, which facilitate purification and handling.[5]

PropertyDataSource(s)
IUPAC Name This compound[7]
Common Forms Hydrochloride Salt, D-Tartrate Salt[5][8][9]
CAS Number 168960-19-8 (Hydrochloride) / 229177-52-0 (D-Tartrate)[8][9]
Molecular Formula C₆H₁₁NO·HCl (Hydrochloride) / C₁₀H₁₇NO₇ (D-Tartrate)[8][9]
Molecular Weight 149.62 g/mol (Hydrochloride) / 263.24 g/mol (D-Tartrate)[8][9][10]
Appearance White to off-white solid
Storage Store at 10°C - 25°C under an inert atmosphere (e.g., Nitrogen)[8]

Overview of Synthetic Strategy

The industrial synthesis of enantiomerically pure this compound is a testament to elegant chemical engineering, typically commencing from the racemic bicyclic amide known as (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, or "Vince Lactam." The process hinges on a critical enzymatic or chemical resolution step to establish the correct stereochemistry early in the sequence.

A representative synthetic pathway involves the following key transformations:

  • Chiral Resolution: The racemic Vince Lactam is resolved to isolate the desired enantiomer.

  • Amine Protection: To prevent unwanted side reactions in subsequent steps, the secondary amine within the lactam is protected, commonly with a di-tert-butyl dicarbonate (Boc) group.[11] This is a crucial step as it increases the stability and selectivity of the intermediate.[12]

  • Reductive Cleavage: The protected lactam's amide bond is selectively reduced. Sodium borohydride (NaBH₄) is an effective reagent for this transformation, reducing the carbonyl to a hydroxyl group and cleaving the bicyclic system to yield the desired cis-substituted cyclopentene ring with both amino and hydroxymethyl functionalities.[11]

  • Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions, typically using hydrochloric acid, which yields the target compound as its stable hydrochloride salt.[11]

G cluster_0 Synthetic Workflow for this compound racemic_lactam Racemic Vince Lactam resolved_lactam (+)-Vince Lactam (Desired Enantiomer) racemic_lactam->resolved_lactam Chiral Resolution boc_lactam N-Boc Protected Lactam resolved_lactam->boc_lactam Amine Protection (Boc)₂O boc_amino_alcohol N-Boc-(1S,4R)-4-aminocyclopent -2-en-1-yl)methanol boc_lactam->boc_amino_alcohol Reductive Cleavage NaBH₄ final_product ((1S,4R)-4-Aminocyclopent-2-en-1-yl) methanol HCl boc_amino_alcohol->final_product Deprotection HCl

Figure 1: A generalized synthetic pathway from racemic Vince Lactam.

Core Application: Synthesis of the Antiviral Drug Abacavir

The primary and most well-documented application of this compound is as a pivotal intermediate in the synthesis of Abacavir.[4][13] The process involves constructing the purine heterocycle onto the chiral amine of the cyclopentene core.

The key steps are:

  • Condensation: The amino alcohol hydrochloride is coupled with a functionalized pyrimidine, typically 2,5-diamino-4,6-dichloropyrimidine (DADCP) or a derivative thereof.[13] This reaction is a nucleophilic aromatic substitution where the amine of our building block displaces a chlorine atom on the pyrimidine ring. The reaction is conducted at elevated temperatures in a polar solvent like n-butanol, with a base such as sodium bicarbonate to neutralize the HCl generated.[13][14]

  • Cyclization: The resulting intermediate is then treated with a cyclizing agent, such as triethylorthoformate with a catalytic amount of acid, to close the second ring and form the purine core.[13] This yields the key intermediate, (1S,4R)-cis-4-[2-Amino-6-chloro-9H-purin-9-yl]-2-cyclopentene-1-methanol.

  • Amination: The final step in forming the Abacavir molecule is the displacement of the remaining chlorine atom on the purine ring with cyclopropylamine. This is typically achieved by heating the chloropurine intermediate with an excess of cyclopropylamine.[4][13]

  • Salt Formation: The resulting Abacavir free base is often converted to its hemisulfate salt for improved pharmaceutical properties.[13][15]

G cluster_1 Workflow for Abacavir Synthesis start ((1S,4R)-4-Aminocyclopent- 2-en-1-yl)methanol HCl intermediate1 Condensation Product start->intermediate1 Condensation (n-Butanol, NaHCO₃) pyrimidine 2,5-Diamino-4,6- dichloropyrimidine (DADCP) pyrimidine->intermediate1 chloropurine (1S,4R)-4-[2-Amino-6-chloro- 9H-purin-9-yl]-2-cyclopentene- 1-methanol intermediate1->chloropurine Cyclization (Triethylorthoformate, H⁺) abacavir_base Abacavir (Free Base) chloropurine->abacavir_base Amination (Cyclopropylamine) abacavir_salt Abacavir Hemisulfate abacavir_base->abacavir_salt Salt Formation (H₂SO₄)

Figure 2: Key stages in the synthesis of Abacavir.

Experimental Protocols

The following protocols are representative methodologies adapted from established literature and patent procedures.[13][14] Researchers should conduct their own risk assessments and optimization studies.

Protocol 1: Synthesis of the Chloropurine Intermediate

This protocol describes the condensation and subsequent cyclization to form the core purine structure.

Materials:

  • This compound hydrochloride (1.0 eq)

  • 2,5-Diamino-4,6-dichloropyrimidine (DADCP) (1.0 eq)

  • Sodium Bicarbonate (NaHCO₃) (≥2.5 eq)

  • n-Butanol (solvent)

  • Triethylorthoformate (1.2 eq)

  • Sulfuric Acid (catalytic, ~0.05 eq)

Procedure:

  • Condensation: To a reaction vessel charged with n-butanol (approx. 6 volumes relative to DADCP), add this compound hydrochloride, DADCP, and sodium bicarbonate.

  • Heat the mixture to 95-100°C and maintain for 8-10 hours, monitoring the reaction by a suitable chromatographic method (e.g., HPLC) until consumption of the DADCP starting material is complete (<0.5%).

  • Cool the mixture to 75-80°C and dilute with additional n-butanol (approx. 10 volumes).

  • Filter the hot mixture to remove inorganic salts (sodium chloride and excess sodium bicarbonate). Wash the filter cake with hot n-butanol.

  • Cyclization: Combine the filtrates and add triethylorthoformate (1.2 eq) and catalytic sulfuric acid.

  • Heat the mixture to 65-70°C for approximately 6 hours, again monitoring for completion by HPLC.

  • Upon completion, the resulting solution containing (1S,4R)-cis-4-[2-Amino-6-chloro-9H-purin-9-yl]-2-cyclopentene-1-methanol can be carried forward directly to the next step (amination with cyclopropylamine) or cooled to crystallize the product if isolation is required.

Protocol 2: Chiral Purity Analysis by HPLC

Ensuring the enantiomeric purity of the this compound starting material is paramount for the quality of the final active pharmaceutical ingredient. Any contamination with the undesired (1R,4S) enantiomer can lead to impurities that are difficult to remove later.[11]

Instrumentation & Method:

  • HPLC System: Standard HPLC with UV detector.

  • Chiral Stationary Phase: Daicel Crownpack CR(+) column (or equivalent crown ether-based chiral column).[11]

  • Mobile Phase: Prepare a 50mM solution of Sodium Perchlorate in HPLC-grade water. Adjust the pH to 2.0 using perchloric acid.[11]

  • Flow Rate: 1.0 mL/min (typical, may require optimization).

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 5 µL.

Sample Preparation:

  • Analyte Stock Solution: Prepare a stock solution of the this compound HCl sample in the mobile phase at a concentration of approximately 5 mg/mL.[11]

  • Racemic Standard: Prepare a solution containing both the (1S,4R) and (1R,4S) enantiomers (if available) at ~2.5 mg/mL each to establish retention times and confirm resolution.

  • System Suitability: Inject the racemic standard. The resolution between the two enantiomer peaks should be greater than 2.0.[11]

Analysis:

  • Inject the analyte sample solution.

  • Quantify the area of the undesired (1R,4S) enantiomer peak relative to the main (1S,4R) peak. The acceptance criteria for enantiomeric purity are typically very high (e.g., >99.5%). This method has been shown to have a Limit of Quantitation (LOQ) of approximately 2.0 µg/mL.[11]

Concluding Remarks

This compound is more than just a chemical intermediate; it is an enabling tool for the creation of life-saving medicines. Its synthesis and application, particularly in the production of Abacavir, highlight the power of stereocontrolled synthesis in modern drug development. The protocols and data presented herein provide a robust framework for researchers to utilize this chiral building block effectively, ensuring both the efficiency of their synthetic routes and the quality of their final compounds. As the search for novel carbocyclic nucleosides and other complex chiral molecules continues, the strategic importance of synthons like this compound will undoubtedly grow.

References

The Cornerstone of Carbocyclic Nucleosides: Applications of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Chiral Scaffold of Therapeutic Importance

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with high efficacy and specificity is perpetual. Among the privileged scaffolds that have emerged, carbocyclic nucleoside analogues represent a pivotal class of molecules, primarily recognized for their potent antiviral and anticancer activities.[1][2] At the heart of many of these life-saving drugs lies a key chiral building block: ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol .

This unassuming amino alcohol, with its specific cis-stereochemistry, serves as a cornerstone for the synthesis of a multitude of carbocyclic nucleosides.[3] Its rigid cyclopentene ring mimics the furanose sugar of natural nucleosides, while the replacement of the ring oxygen with a methylene group imparts significant metabolic stability.[4] This increased stability is a crucial attribute, as these analogues are not susceptible to cleavage by phosphorylases and hydrolases that typically degrade natural nucleosides.[1] The precise spatial arrangement of the amino and hydroxymethyl groups on the cyclopentene framework is paramount for its biological activity, enabling it to be recognized and processed by viral or cellular enzymes, ultimately disrupting disease progression.[5]

This technical guide delves into the multifaceted applications of this compound in medicinal chemistry, with a primary focus on its instrumental role in the synthesis of the anti-HIV drug, Abacavir. We will explore the synthetic rationale, provide detailed protocols, and illuminate the structure-activity relationships that underscore its therapeutic significance.

Core Applications: The Gateway to Potent Antiviral Agents

The principal application of this compound is as a pivotal intermediate in the synthesis of carbocyclic nucleoside reverse transcriptase inhibitors (NRTIs).[1] These compounds act as chain terminators during viral DNA synthesis, a critical step in the replication cycle of retroviruses like HIV.

Abacavir: A Case Study in Rational Drug Design

The most prominent example of a drug synthesized from this compound is Abacavir , a potent selective inhibitor of HIV-1 and HIV-2.[6] Marketed under the trade name Ziagen®, Abacavir is a cornerstone of combination antiretroviral therapy (cART).[7]

The synthesis of Abacavir hinges on the coupling of the chiral cyclopentene scaffold with a substituted purine base. The this compound provides the essential carbocyclic "sugar" mimic with the correct stereochemistry required for potent antiviral activity.[5]

Synthetic Workflow: From Chiral Amine to Antiviral Drug

The synthesis of Abacavir from this compound is a multi-step process that involves the construction of the purine ring system onto the chiral amine. A common strategy involves the condensation of the amino alcohol with a suitably substituted pyrimidine derivative, followed by cyclization to form the imidazole ring of the purine.

Abacavir_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_final Final Product A ((1S,4R)-4-Aminocyclopent -2-en-1-yl)methanol C Condensation A->C B N-(2-amino-4,6-dichloro -5-pyrimidinyl)formamide B->C D (1S,4R)-cis-4-[2-Amino-6-chloro -9H-purin-9-yl]-2-cyclopentene -1-methanol C->D Ring Closure E Substitution with Cyclopropylamine D->E F Abacavir E->F

Figure 1: A simplified workflow for the synthesis of Abacavir.

Experimental Protocols

Protocol 1: Synthesis of (1S,4R)-cis-4-[2-Amino-6-chloro-9H-purin-9-yl]-2-cyclopentene-1-methanol

This protocol describes the condensation of this compound with a dichloropyrimidine derivative, a key step in the Abacavir synthesis.[7]

Materials:

  • This compound hydrochloride[8][9][10][11]

  • 2,5-diamino-4,6-dichloropyrimidine (DADCP)[7]

  • Sodium bicarbonate (NaHCO₃)[7]

  • n-Butanol[7]

  • Triethylorthoformate[7]

  • Sulfuric acid (catalytic amount)[7]

Procedure:

  • To a reaction vessel, add 2,5-diamino-4,6-dichloropyrimidine (1.0 eq), ((1S,4R)-4-amino-2-cyclopenten-1-yl)methanol hydrochloride (1.0 eq), sodium bicarbonate (3.5 eq), and n-butanol.[7]

  • Heat the mixture to 95-100°C for approximately 8 hours.[7] Monitor the reaction progress by a suitable analytical method (e.g., LCMS).

  • Upon completion, cool the reaction mixture to 75-80°C and filter to remove inorganic salts.[7] Wash the filter cake with n-butanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • To the concentrated residue, add n-butanol, followed by triethylorthoformate (1.2 eq) and a catalytic amount of sulfuric acid (0.05 eq).[7]

  • Heat the mixture to 65-70°C for approximately 6 hours to effect ring closure.[7]

  • Upon completion, the crude product can be carried forward to the next step or purified by crystallization.

Causality Behind Experimental Choices:

  • Base: Sodium bicarbonate is used to neutralize the hydrochloride salt of the starting amine and the HCl generated during the condensation reaction.[7]

  • Solvent: n-Butanol is a high-boiling polar solvent suitable for the reaction temperature and for dissolving the reactants.[7]

  • Ring Closure: Triethylorthoformate serves as a source of the one-carbon unit required to form the imidazole ring of the purine. The reaction is acid-catalyzed, hence the addition of a catalytic amount of sulfuric acid.[7]

Protocol 2: Synthesis of Abacavir from the Chloropurine Intermediate

This protocol outlines the final step in the Abacavir synthesis, the displacement of the chloro group with cyclopropylamine.[12][13]

Materials:

  • (1S,4R)-cis-4-[2-Amino-6-chloro-9H-purin-9-yl]-2-cyclopentene-1-methanol

  • Cyclopropylamine[12]

  • Ethanol[12]

Procedure:

  • Dissolve (1S,4R)-cis-4-[2-Amino-6-chloro-9H-purin-9-yl]-2-cyclopentene-1-methanol in ethanol.

  • Add an excess of cyclopropylamine to the solution.

  • Heat the reaction mixture at reflux (approximately 70-80°C) and monitor the reaction progress.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude Abacavir can be purified by crystallization, often as a salt (e.g., hemisulfate) to improve stability and handling.[7][13]

Causality Behind Experimental Choices:

  • Nucleophilic Aromatic Substitution: The chlorine atom at the 6-position of the purine ring is susceptible to nucleophilic attack by an amine. Cyclopropylamine acts as the nucleophile, displacing the chloride and forming the desired product.

  • Excess Reagent: An excess of cyclopropylamine is used to drive the reaction to completion.

Data Presentation: Biological Activity of Carbocyclic Nucleosides

The modification of the carbocyclic scaffold and the attached nucleobase can have a profound impact on the biological activity of the resulting nucleoside analogue.

CompoundTargetBiological ActivityReference
Abacavir HIV Reverse TranscriptasePotent and selective inhibitor of HIV-1 and HIV-2.[1][6]
Carbovir HIV Reverse TranscriptaseThe racemic precursor to Abacavir, with the (-) enantiomer being the active form.[1]
Entecavir Hepatitis B Virus (HBV) PolymerasePotent and selective inhibitor of HBV replication.[1]
Aristeromycin S-adenosylhomocysteine hydrolaseAntiviral and antitumor agent.[1]
Neplanocin A S-adenosylhomocysteine hydrolaseAntiviral and antitumor agent.[1]

Mechanism of Action: A Molecular Deception

The therapeutic efficacy of carbocyclic nucleosides like Abacavir stems from their ability to act as molecular mimics of natural deoxynucleosides.

MoA cluster_cellular Cellular Uptake and Activation cluster_viral Viral Replication Inhibition Abacavir Abacavir Carbovir_TP Carbovir Triphosphate (Active Metabolite) Abacavir->Carbovir_TP Cellular Kinases RT HIV Reverse Transcriptase Carbovir_TP->RT Growing_DNA Growing Viral DNA Strand RT->Growing_DNA Incorporation of Natural dNTPs Chain_Termination Chain Termination RT->Chain_Termination Incorporation of Carbovir-TP Viral_RNA Viral RNA Template Viral_RNA->RT

Figure 2: Mechanism of action of Abacavir.

Once inside the cell, Abacavir is phosphorylated by cellular kinases to its active triphosphate form, carbovir triphosphate. This active metabolite is then recognized by HIV reverse transcriptase and incorporated into the growing viral DNA chain. However, because the carbocyclic "sugar" mimic lacks a 3'-hydroxyl group, the addition of the next deoxynucleotide is blocked, leading to chain termination and the cessation of viral DNA synthesis.

Conclusion and Future Perspectives

This compound has firmly established itself as a cornerstone in the synthesis of carbocyclic nucleoside analogues. Its application in the development of Abacavir has had a profound impact on the treatment of HIV infection, showcasing the power of rational drug design. The principles learned from the medicinal chemistry of Abacavir and other carbocyclic nucleosides continue to inspire the development of new therapeutic agents for a range of diseases. The versatility of this chiral scaffold ensures its continued relevance in the ongoing search for novel and effective medicines.

References

Application Notes & Protocols: Leveraging ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol in Modern Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Preamble: A Versatile Chiral Building Block

((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol is a C₆ chiral amino alcohol that has emerged as a high-value intermediate in the pharmaceutical industry.[1] Its rigid cyclopentene scaffold, coupled with the cis-relationship between the amine and hydroxymethyl groups, provides a unique and stereochemically dense framework. While chiral amino alcohols are broadly utilized as ligands for metal-catalyzed reactions or as detachable chiral auxiliaries, the primary and most impactful application of this specific synthon is as a chiral building block .[2][3] In this role, its core structure is permanently incorporated into the final active pharmaceutical ingredient (API), imparting the necessary chirality for biological recognition and efficacy.

The most notable application is in the synthesis of Abacavir, a powerful nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV.[4][5] This guide will provide an in-depth exploration of its core application, a detailed protocol for its use in synthesizing a key Abacavir precursor, and a forward-looking perspective on its potential for derivatization into novel chiral ligands and auxiliaries.

Physicochemical Properties & Handling

The compound is typically supplied as a hydrochloride or tartrate salt to improve stability and handling.[6][7] Understanding its properties is critical for successful experimental design.

PropertyValueSource(s)
IUPAC Name This compound hydrochloride[6][8]
CAS Number 168960-19-8 (for HCl salt)[1][6]
Molecular Formula C₆H₁₂ClNO[1]
Molecular Weight 149.62 g/mol [6][8]
Appearance White to yellow powder[4]
Storage 2-8°C under an inert atmosphere (e.g., Nitrogen)[6]

Note: The D-Tartrate salt (CAS: 229177-52-0) is also commonly used.[4][7]

Core Application: Synthesis of Carbocyclic Nucleoside Analogues

The paramount application of this compound is in the synthesis of carbocyclic nucleosides, where the cyclopentene ring mimics the furanose sugar of natural nucleosides. The absence of the ring oxygen enhances metabolic stability.

The key transformation involves a nucleophilic substitution reaction where the primary amino group of the cyclopentenyl moiety attacks an activated purine or pyrimidine base. This step establishes the crucial C-N bond that defines the nucleoside analogue.

Below is a diagram illustrating the logical relationship in the synthesis of an Abacavir precursor.

logical_relationship cluster_reactants Key Reactants cluster_process Process cluster_product Key Intermediate A ((1S,4R)-4-Aminocyclopent- 2-en-1-yl)methanol (Chiral Synthon) C Condensation Reaction (Nucleophilic Substitution) A->C B 2,5-Diamino-4,6- dichloropyrimidine (DADCP) (Purine Precursor) B->C D Abacavir Precursor (Carbocyclic Nucleoside Analogue) C->D Forms C-N Bond

Caption: Logical workflow for the synthesis of an Abacavir precursor.

Detailed Protocol: Synthesis of (1S,4R)-cis-4-[2,5-Diamino-6-chloro-pyrimidin-4-ylamino]-cyclopent-2-enyl-methanol

This protocol is an illustrative guide based on procedures described in patent literature for the condensation of the chiral amino alcohol with 2,5-diamino-4,6-dichloropyrimidine (DADCP).[9]

4.1. Materials & Reagents

  • This compound hydrochloride (1.0 eq)

  • 2,5-Diamino-4,6-dichloropyrimidine (DADCP) (1.0 eq)

  • Sodium Bicarbonate (NaHCO₃) (3.5 eq)

  • n-Butanol (solvent)

  • Inert atmosphere (Nitrogen or Argon)

4.2. Equipment

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

4.3. Step-by-Step Procedure

  • Reaction Setup: To a clean, dry round-bottom flask, add this compound hydrochloride, DADCP, and sodium bicarbonate.

    • Scientist's Note: Sodium bicarbonate acts as a base to neutralize the HCl salt of the starting material and the HCl generated during the reaction, driving the condensation forward. An excess is used to ensure complete neutralization.

  • Solvent Addition: Add n-butanol to the flask. The volume should be sufficient to create a stirrable slurry (approx. 8-10 mL per gram of DADCP).

  • Inerting: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.

    • Scientist's Note: Inerting is crucial to prevent potential side reactions, particularly oxidation of the electron-rich diamino-pyrimidine ring at elevated temperatures.

  • Heating & Reaction: Heat the mixture to 95-100°C with vigorous stirring. The reaction is typically monitored by a suitable analytical method like LCMS. The reaction is generally complete within 8-10 hours.[9]

  • Work-up & Isolation: a. Cool the reaction mixture to 75-80°C. b. Dilute the mixture with additional n-butanol (approx. 1.5-2x the initial volume) to reduce viscosity. c. Filter the hot mixture to remove inorganic salts (NaCl and excess NaHCO₃).

    • Scientist's Note: Performing the filtration while the solution is hot is critical to prevent premature crystallization of the product, ensuring a higher recovery yield. d. Wash the filter cake with hot n-butanol to recover any trapped product. e. Combine the filtrates and concentrate the volume under reduced pressure using a rotary evaporator. The resulting concentrated solution contains the desired product, which is carried forward to the next step (cyclization with triethylorthoformate) without isolation.[9]

Mechanistic Causality & Stereochemical Importance

The cis-stereochemistry of this compound is non-negotiable for the biological activity of Abacavir. This specific arrangement is what allows the final molecule to be recognized by the viral HIV-1 reverse transcriptase. Once phosphorylated in the body to its triphosphate form, it acts as a competitive inhibitor and a chain terminator, effectively halting viral DNA synthesis. The use of the opposite enantiomer would result in a molecule that does not fit into the enzyme's active site, rendering it therapeutically useless. This underscores the critical importance of high enantiomeric purity in the starting material.[10]

Potential Applications: Derivatization for Broader Asymmetric Synthesis

While its primary role is as a synthon, the bifunctional nature of this compound makes it an attractive scaffold for developing novel chiral ligands. The amino and hydroxyl groups can be selectively modified to create ligands for asymmetric catalysis. This is a forward-looking application area with significant potential.

derivatization cluster_pathways Potential Derivatization Pathways cluster_products Resulting Chiral Ligand Classes A ((1S,4R)-4-Aminocyclopent- 2-en-1-yl)methanol B Amine Modification (e.g., Acylation, Sulfonylation, Phosphinylation) A->B Selective N-functionalization C Hydroxyl Modification (e.g., Etherification, Phosphinylation) A->C Selective O-functionalization D Bifunctional Derivatization (e.g., Oxazoline Formation) A->D Cyclization E Chiral Phosphine- Amide Ligands B->E G Chiral P,N- Ligands B->G F Chiral Amino- Ether Ligands C->F C->G H Chiral Oxazoline Ligands D->H

Caption: Potential pathways for derivatizing the title compound into new chiral ligands.

These potential ligands could find use in a variety of metal-catalyzed asymmetric reactions, such as:

  • Asymmetric Hydrogenation: Chiral P,N-ligands are well-established in rhodium- and iridium-catalyzed hydrogenations.

  • Palladium-Catalyzed Allylic Alkylation: The cyclopentenyl backbone is a classic feature in ligands for this transformation.

  • Enantioselective Addition Reactions: Chiral amino alcohol derivatives are effective catalysts for the addition of organozinc reagents to aldehydes.[11]

Quality Control: Ensuring Enantiomeric Purity

The efficacy and safety of the final API depend entirely on the enantiopurity of the starting chiral building block. Therefore, robust analytical methods are required.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. A validated method has been reported using a Daicel Crownpack CR(+) column, which can effectively resolve the (1S,4R) isomer from its undesired (1R,4S) enantiomer with a resolution greater than 2.0.[10] This allows for precise determination of enantiomeric excess (ee).

References

The Cornerstone of Antiviral Therapy: A Guide to ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol in Carbocyclic Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Chiral Synthon

In the landscape of medicinal chemistry, particularly in the development of antiviral therapeutics, carbocyclic nucleosides represent a pivotal class of compounds. These molecules are analogues of natural nucleosides where the furanose oxygen is replaced by a methylene group, a modification that imparts significant metabolic stability by rendering them resistant to enzymatic cleavage by phosphorylases.[1][2] This enhanced stability, coupled with their ability to act as potent inhibitors of viral enzymes, has led to the development of blockbuster drugs for the treatment of HIV and other viral infections.

At the heart of the synthesis of many of these life-saving drugs lies a versatile and stereochemically rich building block: ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol . This chiral amino alcohol provides the essential cyclopentene framework with the correct stereochemistry necessary for potent biological activity. Its hydrochloride[3][4][5] and D-tartrate salt[6][7] forms are commonly used in manufacturing due to their crystalline nature and stability, which facilitates purification and handling.[6] This guide provides an in-depth exploration of the synthesis and application of this crucial intermediate, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.

Part 1: The Genesis of a Key Intermediate - Synthetic Pathways

The enantioselective synthesis of this compound is a critical undertaking, as the biological activity of the final carbocyclic nucleoside is highly dependent on its stereochemistry. The most established and widely adopted route commences from the bicyclic γ-lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one , commonly known as the Vince lactam .[8][9][10]

The Vince Lactam Route: A Classic and Scalable Approach

The Vince lactam is an ideal starting material as it contains the desired cis-stereochemistry of the amino and eventual hydroxymethyl groups. The racemic lactam can be efficiently resolved into its enantiomers through enzymatic kinetic resolution using γ-lactamases, making this a highly effective and industrially scalable process.[11][12][13]

The synthesis of this compound from the desired (-)-Vince lactam enantiomer involves a series of well-defined steps. The core of this transformation is the reductive opening of the lactam to yield the target amino alcohol.

G cluster_0 Synthesis of this compound Racemic_Vince_Lactam Racemic Vince Lactam Enzymatic_Resolution Enzymatic Resolution (γ-lactamase) Racemic_Vince_Lactam->Enzymatic_Resolution (-)-Vince_Lactam (-)-Vince Lactam Enzymatic_Resolution->(-)-Vince_Lactam Reduction Reduction (e.g., NaBH4 or LiAlH4) (-)-Vince_Lactam->Reduction Target_Molecule This compound Reduction->Target_Molecule

Figure 1: Synthetic workflow from racemic Vince lactam to the target amino alcohol.

Part 2: Application in the Synthesis of Potent Antivirals

The true value of this compound is realized in its role as a precursor to potent antiviral drugs. Its bifunctional nature, possessing both a primary amine and a primary alcohol, allows for the sequential and controlled introduction of the nucleobase and subsequent modifications. The syntheses of Carbovir and its prodrug Abacavir serve as prime examples.

Convergent Synthesis Strategy

The construction of carbocyclic nucleosides from this compound typically follows a convergent approach.[2] This strategy involves the synthesis of the carbocyclic core and the heterocyclic base separately, followed by their coupling. This method offers greater flexibility and efficiency compared to a linear approach where the heterocycle is built stepwise on the cyclopentylamine.[2]

G cluster_1 Convergent Synthesis of Carbocyclic Nucleosides Amino_Alcohol This compound Coupling Coupling Reaction Amino_Alcohol->Coupling Pyrimidine_Derivative Substituted Pyrimidine (e.g., 4,6-dichloro-5-aminopyrimidine) Pyrimidine_Derivative->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Cyclization Cyclization (e.g., with triethyl orthoformate) Intermediate->Cyclization Chloropurine_Analogue (1S,4R)-cis-4-[2-Amino-6-chloro-9H-purin-9-yl]- 2-cyclopentene-1-methanol Cyclization->Chloropurine_Analogue Final_Modification Final Modification (e.g., amination with cyclopropylamine) Chloropurine_Analogue->Final_Modification Final_Product Carbocyclic Nucleoside (e.g., Abacavir) Final_Modification->Final_Product

Figure 2: Convergent synthesis pathway for carbocyclic nucleosides like Abacavir.

Part 3: Detailed Experimental Protocols

The following protocols are provided as a guide and are based on established literature procedures.[8][9][14][15] Optimization may be required based on specific laboratory conditions and scale.

Protocol 1: Synthesis of this compound from (-)-Vince Lactam

This protocol details the reduction of the enantiomerically pure (-)-Vince lactam.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Purity
(-)-2-Azabicyclo[2.2.1]hept-5-en-3-one109.13->98%
Sodium Borohydride (NaBH₄)37.831.07>98%
Methanol32.040.792Anhydrous
Dichloromethane (DCM)84.931.33Anhydrous
Hydrochloric Acid (HCl)36.46-e.g., 2M in Ether
Sodium Sulfate (Na₂SO₄)142.04-Anhydrous

Procedure:

  • To a solution of (-)-2-azabicyclo[2.2.1]hept-5-en-3-one (1 equivalent) in methanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium borohydride (2-3 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • For purification and isolation as the hydrochloride salt, dissolve the crude product in a minimal amount of anhydrous DCM or ether and add a solution of HCl in ether dropwise with stirring.[16]

  • Collect the resulting precipitate by filtration, wash with cold ether, and dry under vacuum to obtain this compound hydrochloride as a white solid.[16]

Protocol 2: Synthesis of (1S,4R)-cis-4-[2-Amino-6-chloro-9H-purin-9-yl]-2-cyclopentene-1-methanol

This protocol describes the coupling of the amino alcohol with a dichloropyrimidine derivative and subsequent cyclization to form the purine ring system, a key intermediate for both Carbovir and Abacavir.[17]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Purity
This compound HCl149.62>98%
2,5-Diamino-4,6-dichloropyrimidine (DADCP)177.03>98%
Sodium Bicarbonate (NaHCO₃)84.01>99%
n-Butanol74.12Anhydrous
Triethyl Orthoformate148.20>98%
Sulfuric Acid (H₂SO₄)98.08Concentrated

Procedure:

  • A mixture of this compound hydrochloride (1 equivalent), 2,5-diamino-4,6-dichloropyrimidine (1 equivalent), and sodium bicarbonate (3.5 equivalents) in n-butanol is heated at 95-100 °C for approximately 8 hours.[17]

  • Monitor the reaction by HPLC or TLC.

  • Upon completion, cool the mixture and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • To the residue, add n-butanol, followed by triethyl orthoformate (1.2 equivalents) and a catalytic amount of concentrated sulfuric acid.[17]

  • Heat the mixture at 65-70 °C for about 6 hours.[17]

  • After cooling, the product can be isolated and purified by crystallization or column chromatography to yield (1S,4R)-cis-4-[2-amino-6-chloro-9H-purin-9-yl]-2-cyclopentene-1-methanol.

Protocol 3: Synthesis of Abacavir from the Chloropurine Intermediate

This final step involves the nucleophilic substitution of the chlorine atom with cyclopropylamine.[18]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Purity
(1S,4R)-cis-4-[2-Amino-6-chloro-9H-purin-9-yl]...281.72->98%
Cyclopropylamine57.090.824>99%
Ethanol46.070.789Anhydrous

Procedure:

  • Dissolve (1S,4R)-cis-4-[2-amino-6-chloro-9H-purin-9-yl]-2-cyclopentene-1-methanol (1 equivalent) in ethanol.

  • Add an excess of cyclopropylamine (e.g., 5-10 equivalents).

  • Heat the reaction mixture in a sealed vessel at an elevated temperature (e.g., 70-80 °C) for 12-24 hours.

  • Monitor the reaction to completion by HPLC or TLC.

  • Cool the reaction mixture and concentrate under reduced pressure to remove the solvent and excess cyclopropylamine.

  • The crude Abacavir can be purified by column chromatography or recrystallization to yield the final product.

Part 4: Conclusion and Future Perspectives

This compound has firmly established itself as a cornerstone in the synthesis of carbocyclic nucleoside antivirals. The robust and scalable synthetic routes, primarily originating from the Vince lactam, have enabled the large-scale production of life-saving medications like Abacavir.

Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methodologies. This includes the discovery of novel enzymes for the resolution of the Vince lactam with improved activity and selectivity, as well as the exploration of new catalytic methods for the key coupling and cyclization steps. Furthermore, the use of this versatile chiral building block is expected to expand to the synthesis of novel carbocyclic nucleoside analogues with activity against other viral targets and emerging infectious diseases. The principles and protocols outlined in this guide provide a solid foundation for researchers to build upon in this critical area of drug discovery and development.

References

Application Notes and Protocols for ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Chiral Scaffold for Antiviral Agents and Beyond

((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol is a pivotal chiral building block in modern medicinal chemistry.[1][2] Its rigid cyclopentene core, adorned with cis-oriented amino and hydroxymethyl functionalities, provides a structurally unique and stereochemically defined scaffold. This molecule is most renowned as a key intermediate in the synthesis of carbocyclic nucleoside analogues, a class of compounds that has revolutionized antiviral therapy.[3][4] The most prominent example is its role in the industrial-scale production of Abacavir, a potent nucleoside reverse transcriptase inhibitor used in the management of HIV.[5][6]

The replacement of the furanose oxygen of natural nucleosides with a methylene group in carbocyclic analogues, such as those derived from this aminocyclopentenol, imparts significant metabolic stability by rendering the molecule resistant to enzymatic cleavage by phosphorylases. This inherent stability, combined with the precise spatial arrangement of its functional groups, makes this compound a highly sought-after precursor for the development of novel therapeutic agents.

This technical guide provides an in-depth exploration of the reaction conditions and synthetic strategies involving this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying chemical principles to empower rational synthetic design. We will delve into protecting group strategies, key functional group transformations, and its application in the synthesis of high-value molecules.

Physicochemical Properties and Handling

This compound is typically available as its more stable hydrochloride[7] or tartrate salts.[8] These salt forms are generally white to off-white crystalline solids with improved handling characteristics compared to the free base.

PropertyValueSource
Chemical Formula C₆H₁₁NO[9]
Molar Mass 113.16 g/mol [9]
Form (as HCl salt) White to off-white solid[5]
CAS Number (HCl Salt) 168960-19-8[7]
Storage (HCl Salt) Room temperature, under inert gas[1]

Safety Precautions: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Operations should be conducted in a well-ventilated fume hood.[10]

Core Synthetic Strategies: Protection and Functionalization

The synthetic utility of this compound hinges on the selective manipulation of its two primary functional groups: the primary amine and the primary alcohol. Orthogonal protecting group strategies are therefore essential for achieving desired transformations in a controlled manner.[11]

Workflow for Orthogonal Protection

The following diagram illustrates a common and logical workflow for the orthogonal protection of the amino and hydroxyl groups, enabling selective functionalization of either site.

Orthogonal_Protection cluster_0 Starting Material cluster_1 Step 1: Amino Group Protection cluster_2 Step 2: Hydroxyl Group Protection cluster_3 Selective Deprotection Pathways Start This compound (as HCl or Tartrate Salt) Boc_Protect tert-Butyl ((1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate Start->Boc_Protect 1. Base (e.g., NaHCO₃) 2. Boc₂O, Dioxane/H₂O Boc_TBDMS tert-Butyl ((1S,4R)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclopent-2-en-1-yl)carbamate Boc_Protect->Boc_TBDMS TBDMSCl, Imidazole, DCM Amino_Free O-TBDMS Protected Amino Alcohol Boc_TBDMS->Amino_Free Acidic Conditions (e.g., TFA or HCl in Dioxane) Alcohol_Free N-Boc Protected Amino Alcohol (Same as Step 1 Product) Boc_TBDMS->Alcohol_Free Fluoride Source (e.g., TBAF in THF)

Caption: Orthogonal protection and deprotection workflow.

This strategy allows for the selective unmasking of either the amine for N-acylation or N-alkylation, or the alcohol for O-alkylation, esterification, or Mitsunobu reactions.

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol describes the protection of the primary amino group as a tert-butyloxycarbonyl (Boc) carbamate. The Boc group is stable under a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions.[10] This procedure is adapted from a method reported for the racemic analogue.[9]

Rationale: The reaction is performed in a biphasic dioxane/water system with sodium bicarbonate as a mild base to neutralize the hydrochloride salt of the starting material and the acid generated during the reaction. Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).[12]

Materials:

  • This compound hydrochloride (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (1.3 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Chloroform (or Dichloromethane)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Dissolve this compound hydrochloride (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (1.3 eq) to the solution and cool the mixture in an ice-water bath.

  • Add di-tert-butyl dicarbonate (1.1 eq) in one portion with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC (10% MeOH in CHCl₃, visualized with iodine or ninhydrin).

  • Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the majority of the dioxane.

  • Extract the resulting aqueous slurry with chloroform or dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purify the crude oil by recrystallization from a mixture of ethyl acetate and hexanes to afford tert-butyl ((1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate as a crystalline solid.[9]

Self-Validation: The product can be characterized by ¹H NMR, where the appearance of a singlet at ~1.4 ppm (9H) corresponding to the tert-butyl group and a carbamate NH proton signal confirms successful protection. The melting point should be sharp and consistent with reported values (~54-56 °C for the racemic compound).[9]

Protocol 2: Coupling with a Pyrimidine Derivative (Synthesis of an Abacavir Precursor)

This protocol outlines the nucleophilic substitution reaction between the aminocyclopentenol salt and a dichloropyrimidine derivative, a key step in the synthesis of Abacavir.[5]

Rationale: This is a nucleophilic aromatic substitution where the primary amine of the cyclopentenyl moiety displaces a chlorine atom on the pyrimidine ring. The reaction is typically run at elevated temperatures in a polar aprotic or alcoholic solvent. A base is required to free the amine from its salt form and to scavenge the HCl generated during the reaction.[13]

Materials:

  • This compound hydrochloride (1.05 eq)

  • 2,5-Diamino-4,6-dichloropyrimidine (DADCP) or its formamide derivative (1.0 eq)

  • Sodium bicarbonate (NaHCO₃) (2.5-3.5 eq)

  • n-Butanol or Isopropanol

Procedure:

  • To a reaction vessel, add 2,5-diamino-4,6-dichloropyrimidine (1.0 eq), this compound hydrochloride (1.05 eq), and sodium bicarbonate (2.5 eq).[13]

  • Add n-butanol (approx. 6 volumes relative to DADCP).

  • Heat the mixture to 95-100 °C and maintain for approximately 10 hours, monitoring by LC until the starting pyrimidine is consumed (<0.5%).[13]

  • Cool the reaction mixture to 75-80 °C and dilute with additional n-butanol.

  • Filter the hot mixture to remove inorganic salts (e.g., NaCl, excess NaHCO₃).

  • Wash the filter cake with hot n-butanol.

  • The combined filtrate containing the coupled product, (1S,4R)-cis-4-[2-Amino-6-chloro-5-amino-pyrimidin-4-ylamino]-2-cyclopentene-1-methanol, can be carried forward to the next step (purine ring formation) or concentrated and purified by crystallization.

Self-Validation: The reaction progress can be reliably monitored by HPLC or LC-MS, tracking the disappearance of the starting materials and the appearance of the product peak with the expected mass-to-charge ratio.

ParameterCondition 1Condition 2Source
Solvent n-ButanolIsopropanol[5][13]
Base Sodium BicarbonateSodium Carbonate[5][13]
Temperature 95-100 °CReflux[5][13]
Reaction Time 8-10 hours24 hours[5][13]
Protocol 3: O-Silylation of N-Boc Protected Intermediate

This protocol describes the protection of the primary hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether, which is orthogonal to the N-Boc group. TBDMS ethers are stable to a wide range of conditions but are selectively cleaved by fluoride ion sources.[10]

Rationale: The use of imidazole as a catalyst is crucial. It reacts with TBDMS-Cl to form a highly reactive silylating intermediate, N-(tert-butyldimethylsilyl)imidazole, which then efficiently silylates the alcohol.[10] Dichloromethane is a common solvent for this transformation.

Silylation_Mechanism cluster_0 Activation of Silylating Agent cluster_1 Silylation TBDMS-Cl TBDMS-Cl Silyl-Imidazole [TBDMS-Imidazole]⁺Cl⁻ TBDMS-Cl->Silyl-Imidazole + Imidazole Activated Silyl Ether R-O(H⁺)-TBDMS Silyl-Imidazole->Activated Silyl Ether + N-Boc-Amino-Alcohol O-TBDMS Product R-O-TBDMS Activated Silyl Ether->O-TBDMS Product - Imidazole HCl N-Boc-Amino-Alcohol R-OH

Caption: Simplified mechanism of imidazole-catalyzed O-silylation.

Materials:

  • tert-Butyl ((1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq)

  • Imidazole (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve the N-Boc protected amino alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add imidazole (2.0 eq) and stir until it dissolves.

  • Cool the solution to 0 °C in an ice bath.

  • Add TBDMS-Cl (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (e.g., 20% Ethyl Acetate in Hexanes).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by silica gel column chromatography (gradient elution with ethyl acetate in hexanes) to yield tert-butyl ((1S,4R)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclopent-2-en-1-yl)carbamate.

Self-Validation: Successful silylation is confirmed by ¹H NMR spectroscopy, showing the appearance of new singlets around 0.05 ppm (6H, Si-(CH₃)₂) and 0.9 ppm (9H, Si-C(CH₃)₃), and the disappearance of the alcohol OH proton signal.

Further Synthetic Applications

The orthogonally protected intermediates serve as versatile platforms for a variety of transformations.

  • Mitsunobu Reaction: The N-Boc protected alcohol can undergo a Mitsunobu reaction to introduce a nucleobase (e.g., phthalimide as a masked amine, or a purine/pyrimidine base) with inversion of configuration at the hydroxymethyl-bearing carbon. This is a powerful strategy for accessing different stereoisomers or for direct C-N bond formation.[14][15] The reaction typically involves triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[16]

  • N-Acylation/Alkylation: After selective deprotection of the N-Boc group (e.g., with TFA in DCM), the liberated primary amine on the O-TBDMS protected intermediate can be acylated using acyl chlorides or anhydrides, or alkylated via reductive amination. This allows for the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies.

Conclusion

This compound is more than just a precursor to Abacavir; it is a stereochemically rich platform for synthetic innovation. A thorough understanding of its reactivity and the strategic application of protecting groups are paramount to unlocking its full potential. The protocols and strategies detailed in this guide provide a robust framework for researchers to confidently employ this valuable chiral building block in the synthesis of carbocyclic nucleosides and a wide array of other complex molecular targets. By explaining the causality behind the chosen conditions, these notes aim to facilitate not just replication, but also adaptation and innovation in the field of drug discovery and development.

References

Application Notes and Protocols for the Derivatization of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Aminocyclopentenol Scaffold

The ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol core is a privileged scaffold in medicinal chemistry, most notably forming the heart of carbocyclic nucleoside analogues. These structural motifs are of paramount importance in the development of antiviral and anti-cancer therapeutics.[1][2] By replacing the furanose oxygen of a natural nucleoside with a methylene group, carbocyclic nucleosides exhibit enhanced metabolic stability towards enzymatic cleavage, a critical attribute for effective drug candidates.[2] The seminal example of a drug built upon this scaffold is Abacavir, a potent reverse transcriptase inhibitor used in the treatment of HIV.[3]

The synthetic accessibility and chiral nature of this compound make it an invaluable starting material for the generation of diverse compound libraries for drug discovery campaigns.[4] The primary amino group and the primary hydroxyl group offer two distinct points for chemical modification, allowing for the exploration of a vast chemical space to optimize pharmacological activity, selectivity, and pharmacokinetic properties.

These application notes provide a detailed guide to the strategic derivatization of this compound, focusing on reactions that are robust, scalable, and relevant to the synthesis of biologically active molecules. We will delve into the rationale behind protocol design, offering step-by-step methodologies for key transformations including N-acylation, N-sulfonylation, reductive amination, and carbamate formation.

Core Derivatization Strategies: A Visual Overview

The derivatization of this compound can be systematically approached by targeting the nucleophilic primary amine. The following diagram illustrates the primary pathways for modification, leading to a diverse array of functional groups crucial for probing structure-activity relationships (SAR).

G cluster_start Starting Material cluster_derivatives Derivative Classes start_mol This compound Amide N-Acyl Derivatives (Amides) start_mol->Amide Acyl Chloride/ Anhydride Sulfonamide N-Sulfonyl Derivatives (Sulfonamides) start_mol->Sulfonamide Sulfonyl Chloride Secondary_Amine N-Alkyl Derivatives (Secondary Amines) start_mol->Secondary_Amine Aldehyde/Ketone, Reductive Agent Carbamate N-Carbamoyl Derivatives (Carbamates) start_mol->Carbamate Chloroformate/ Isocyanate SAR_Exploration Structure-Activity Relationship (SAR) Studies Amide->SAR_Exploration Modulate H-bonding, Lipophilicity Sulfonamide->SAR_Exploration Introduce acidic N-H, Directional Interactions Secondary_Amine->SAR_Exploration Explore new binding pockets, Alter basicity Carbamate->SAR_Exploration Mimic peptide bonds, Improve metabolic stability

Caption: Key derivatization pathways for this compound.

Experimental Protocols

Protocol 1: N-Acylation (Amide Formation)

N-acylation is a fundamental transformation in medicinal chemistry, allowing for the introduction of a wide variety of substituents that can modulate a compound's physicochemical properties and biological activity. The resulting amides are generally stable and can participate in key hydrogen bonding interactions with biological targets. This protocol details a general procedure for the acylation of this compound using an acyl chloride.

Rationale: The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the acyl chloride. A mild base, such as triethylamine or diisopropylethylamine (DIPEA), is included to quench the HCl byproduct generated during the reaction, preventing the formation of the unreactive ammonium salt of the starting material. Dichloromethane (DCM) is a common solvent for this reaction due to its inertness and ability to dissolve a wide range of organic compounds.

Materials:

  • This compound hydrochloride (or the corresponding free base)[4][5]

  • Acyl chloride of choice (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Step-by-Step Methodology:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound hydrochloride (1.0 eq).

  • Suspend the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the suspension to 0 °C using an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the stirred suspension. If starting with the free base, only 1.1 eq of triethylamine is required.

  • In a separate flask, dissolve the acyl chloride (1.1 eq) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl derivative.

Data Presentation: Representative N-Acylation Reactions

EntryAcyl ChlorideBase (eq)Time (h)Yield (%)
1Acetyl ChlorideEt3N (2.2)2>90
2Benzoyl ChlorideDIPEA (2.2)3>85
3Cyclopropanecarbonyl chlorideEt3N (2.2)2.5>88
Protocol 2: Reductive Amination (N-Alkylation)

Reductive amination is a powerful and versatile method for forming C-N bonds, enabling the introduction of a diverse range of alkyl and aryl substituents on the primary amine.[6][7] This process involves the initial formation of an imine or iminium ion from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent.

Rationale: Sodium triacetoxyborohydride (NaBH(OAc)3) is the reducing agent of choice for one-pot reductive aminations.[8] It is milder than other borohydrides and selectively reduces the protonated imine intermediate over the starting carbonyl compound, minimizing the formation of alcohol byproducts. The reaction is often carried out in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE), and a small amount of acetic acid can be added to catalyze imine formation.

Materials:

  • This compound[9]

  • Aldehyde or ketone of choice (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCM or DCE (approx. 0.1 M).

  • If desired, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Once the reaction is complete, carefully quench with saturated aqueous NaHCO3 solution.

  • Separate the organic layer and extract the aqueous phase with DCM (2x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the N-alkylated product.

Workflow Visualization: Reductive Amination

G Start ((1S,4R)-4-Aminocyclopent- 2-en-1-yl)methanol + Aldehyde/Ketone Imine Imine/Iminium Ion Intermediate Start->Imine DCM/DCE, RT Reduction Reduction with NaBH(OAc)3 Imine->Reduction Product N-Alkyl Derivative (Secondary Amine) Reduction->Product Workup Aqueous Workup & Purification Product->Workup

Caption: General workflow for the reductive amination protocol.

Protocol 3: N-Sulfonylation (Sulfonamide Formation)

The sulfonamide functional group is a key pharmacophore found in numerous approved drugs. It is a good hydrogen bond acceptor and the N-H proton is acidic, allowing for unique interactions with biological targets. N-sulfonylation of the aminocyclopentenol scaffold can significantly alter the electronic and steric properties of the resulting molecule.

Rationale: Similar to N-acylation, N-sulfonylation proceeds through the nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride. A base is required to neutralize the generated HCl. Pyridine is often used as both the base and a catalyst in this reaction.

Materials:

  • This compound

  • Sulfonyl chloride of choice (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)

  • Anhydrous Pyridine or a mixture of DCM and Triethylamine

  • Saturated aqueous copper (II) sulfate (CuSO4) solution (if using pyridine)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine (approx. 0.2 M) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 6-18 hours. Monitor progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with 1 M HCl, water, and brine. If pyridine was used, an additional wash with saturated aqueous CuSO4 solution can help remove residual pyridine.

  • Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude sulfonamide by flash column chromatography or recrystallization.

Trustworthiness and Self-Validation

The protocols described above are designed to be robust and reproducible. However, as with any chemical synthesis, proper characterization of the final products is essential to validate the outcome. We recommend the following analytical techniques for each derivative:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of column fractions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the derivatized compound. The disappearance of the primary amine signal and the appearance of new signals corresponding to the introduced substituent are key diagnostic markers.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

By following these protocols and employing rigorous analytical validation, researchers can confidently generate diverse libraries of this compound derivatives for their drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Purification of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol. This molecule, a critical chiral building block and a key starting material for the antiretroviral drug Abacavir, presents unique purification challenges due to its polarity, chirality, and the nature of its common synthetic routes.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, designed for researchers, chemists, and drug development professionals to navigate and optimize their purification workflows.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, which is typically handled as its more stable hydrochloride salt.[1][4][5]

Q1: My overall yield is very low after the initial aqueous workup and extraction. What are the likely causes and how can I fix it?

A1: Low yield after liquid-liquid extraction is almost always tied to improper pH control. The target molecule has both a primary amine and a primary alcohol, making its solubility highly dependent on the pH of the aqueous phase.

Core Principle: The amino group (-NH₂) is basic. At acidic pH, it becomes protonated (-NH₃⁺), rendering the molecule highly water-soluble. At basic pH, it is in its neutral, free-base form, making it more soluble in organic solvents.[6][7]

Troubleshooting Steps:

  • Initial Acidic Wash: Before extracting your product, ensure the aqueous phase containing the crude reaction mixture is acidified to a pH of ~2 with an acid like HCl. This protonates your desired product, keeping it in the aqueous layer. You can then wash with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether) to remove non-polar impurities, such as unreacted BOC-protected starting material.[1]

  • Basification for Extraction: To extract your product, the aqueous phase must be made basic. Add a base (e.g., NaOH, K₂CO₃) slowly while monitoring the pH, aiming for a final pH of 10-12. This deprotonates the ammonium salt to the free amine, decreasing its aqueous solubility.

  • Choice of Extraction Solvent: The free amine is still quite polar. Standard solvents like ethyl acetate may require many extraction cycles. Consider using a more polar, water-immiscible solvent like n-butanol for more efficient extraction.[8]

  • Emulsion Formation: The presence of salts and polar compounds can lead to emulsions. If an emulsion forms, try adding brine (saturated NaCl solution) to "break" it by increasing the ionic strength of the aqueous phase.

Q2: My final product is contaminated with the wrong enantiomer, (1R,4S). How can I remove it?

A2: This is a critical issue, as enantiomeric purity is paramount for pharmaceutical intermediates. The separation of enantiomers is a significant challenge because they have identical physical properties in a non-chiral environment.[9]

Primary Strategy: Control in Synthesis The most effective strategy is to ensure chiral purity in an earlier synthetic step, typically through the resolution of the racemic starting material, often referred to as "Vince Lactam".[1] If chiral contamination persists, you have two main options for the final intermediate:

  • Preparative Chiral HPLC: This is the most direct and effective method for separating enantiomers. A specialized chiral stationary phase is required. For this specific compound and its enantiomer, a crown ether-based column (e.g., Daicel Crownpak CR(+)) has been shown to provide excellent resolution.[1] This method is highly effective but can be expensive and time-consuming for large quantities.

  • Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid).[3] This forms a mixture of diastereomeric salts, which have different solubilities and can often be separated by fractional crystallization.[10][11] After separation, the desired diastereomer is treated with a base to liberate the pure enantiomer of the amino alcohol.

Q3: After extraction and solvent removal, my product is a persistent oil and will not crystallize, even as the HCl salt. What should I do?

A3: The failure of a compound to crystallize is often due to residual impurities or the presence of water/solvents.[12]

Troubleshooting Protocol:

  • Ensure Purity: Even small amounts of impurities can inhibit crystal lattice formation. If you suspect impurities, consider purification by column chromatography before attempting crystallization.

  • Form the Hydrochloride Salt: If you have the free base, dissolving it in a suitable solvent (like isopropanol or ethanol) and carefully adding a stoichiometric amount of HCl (as a solution in isopropanol or as gaseous HCl) is the standard method to obtain the solid salt.

  • Solvent/Anti-Solvent System: Try dissolving the oily HCl salt in a minimal amount of a polar solvent in which it is soluble (e.g., methanol, ethanol). Then, slowly add a non-polar "anti-solvent" in which the salt is insoluble (e.g., diethyl ether, tert-butyl methyl ether, or hexane) until turbidity persists. Allow the solution to stand, ideally at a reduced temperature (4°C or -20°C), to induce crystallization.

  • Drying: Ensure all solvents are rigorously dry. The amino alcohol hydrochloride is hygroscopic, and water can prevent solidification.[12] Co-evaporating the oil with an anhydrous solvent like toluene can help remove trace water (azeotropic distillation).

Frequently Asked Questions (FAQs)

Q1: What is the most effective overall purification strategy for this compound?

A1: A multi-step strategy combining extraction and chromatography or crystallization is typically the most robust approach. The optimal workflow depends on the specific impurities present in your reaction mixture.

References

Technical Support Center: Optimizing the Synthesis of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this critical chiral intermediate. The synthesis, while well-established, presents several critical junctures where yields can be compromised. This document provides in-depth troubleshooting guides and frequently asked questions to ensure a successful and reproducible synthesis.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Low Enantiomeric Excess (<99% ee) after Enzymatic Resolution of Vince Lactam

Question: My enzymatic resolution of racemic Vince lactam is resulting in low enantiomeric excess of the desired (-)-Vince lactam. What are the likely causes and how can I improve the stereoselectivity?

Answer:

Achieving high enantiomeric excess (ee) is paramount in this synthesis, as the undesired (+)-enantiomer will lead to the formation of the diastereomeric (1R,4S)-amino alcohol impurity. Low ee is typically traced back to issues with the enzymatic reaction itself.

Potential Causes & Solutions:

  • Suboptimal Enzyme Activity: The catalytic activity of γ-lactamase is highly dependent on reaction conditions.[1][2]

    • pH Drift: The optimal pH for most γ-lactamases is crucial for their activity and selectivity. A deviation from the optimal pH range can lead to a significant drop in performance.

      • Troubleshooting Protocol:

        • Verify the pH of your buffer system before starting the reaction.

        • Monitor the pH throughout the reaction, as the hydrolysis of the lactam can cause a shift in pH.

        • If necessary, use a pH stat or a more robust buffering system to maintain the optimal pH.

    • Enzyme Denaturation: Improper storage or handling can lead to denaturation and loss of enzyme activity.

      • Troubleshooting Protocol:

        • Ensure the enzyme is stored at the recommended temperature.

        • Avoid repeated freeze-thaw cycles.

        • Prepare fresh enzyme solutions for each reaction.

  • Incorrect Enzyme Loading: An insufficient amount of enzyme will lead to incomplete conversion and consequently, lower ee.

    • Troubleshooting Protocol:

      • Perform a small-scale enzyme titration to determine the optimal enzyme loading for your specific substrate concentration and reaction conditions.

      • Ensure homogenous mixing of the enzyme in the reaction mixture.

  • Presence of Inhibitors: Contaminants in the racemic Vince lactam or the buffer components can inhibit enzyme activity.

    • Troubleshooting Protocol:

      • Use high-purity racemic Vince lactam.

      • Ensure all buffer components are of high quality and free from heavy metal contaminants.

Low Yield or Incomplete Reaction in the Reduction of (-)-Vince Lactam

Question: I am experiencing low yields during the reduction of (-)-Vince lactam to this compound. What are the potential reasons and how can I improve the conversion?

Answer:

The reduction of the lactam to the corresponding amino alcohol is a critical step that can be prone to incomplete reaction or the formation of side products. The choice of reducing agent and reaction conditions are paramount for a successful transformation.

Potential Causes & Solutions:

  • Inappropriate Reducing Agent:

    • Sodium Borohydride (NaBH₄): While a milder and safer reducing agent, NaBH₄ is generally not strong enough to reduce an unactivated lactam.[3] It is typically used for the reduction of N-Boc protected Vince lactam.[4]

      • Troubleshooting Protocol (for N-Boc Vince Lactam):

        • Ensure complete conversion to the N-Boc protected lactam before proceeding with the reduction.

        • Use a sufficient excess of NaBH₄.

        • Optimize the solvent system; methanol or ethanol are commonly used.[4]

    • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of directly reducing the lactam to the amino alcohol.[5] However, its high reactivity requires careful handling and can lead to side reactions if not properly controlled.

      • Troubleshooting Protocol:

        • Strict Anhydrous Conditions: LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

        • Controlled Addition: Add the LiAlH₄ portion-wise to a cooled solution of the lactam to manage the exothermic reaction.

        • Inverse Addition: For sensitive substrates, consider adding the lactam solution to the LiAlH₄ suspension to maintain an excess of the reducing agent.

  • Side Reactions:

    • Over-reduction: While less common for this specific substrate, powerful reducing agents can sometimes lead to the reduction of other functional groups. The double bond in Vince lactam is generally stable to hydride reducing agents.

    • Formation of Complex Aluminum Salts: During the workup of LiAlH₄ reactions, the formation of gelatinous aluminum salts can trap the product, leading to significant yield loss.

      • Troubleshooting Protocol (Fieser Workup): A carefully controlled workup procedure is essential to break down the aluminum complexes and facilitate product extraction.

        • Cool the reaction mixture in an ice bath.

        • Slowly and sequentially add water, followed by a 15% aqueous sodium hydroxide solution, and then more water. The precise ratios are critical for forming a granular precipitate that is easily filtered. A common protocol is the "1-1-3" Fieser workup: for every 'x' grams of LiAlH₄ used, add 'x' mL of water, 'x' mL of 15% NaOH (aq), and then '3x' mL of water.

Presence of the (1R,4S) Diastereomer in the Final Product

Question: My final product shows a significant peak corresponding to the (1R,4S) diastereomer in the chiral HPLC analysis. How can I minimize this impurity?

Answer:

The presence of the (1R,4S) diastereomer is a direct consequence of an incomplete separation during the enzymatic resolution of racemic Vince lactam.

Potential Causes & Solutions:

  • Inefficient Enzymatic Resolution: As discussed in the first troubleshooting point, achieving a high enantiomeric excess of (-)-Vince lactam is the most critical factor. Any unreacted (+)-Vince lactam will be carried through the synthesis and reduced to the undesired (1R,4S)-amino alcohol.

    • Troubleshooting Protocol:

      • Re-optimize the enzymatic resolution step to achieve an ee of >99% for the (-)-Vince lactam.

      • Monitor the progress of the enzymatic reaction by chiral HPLC to ensure complete conversion of the (+)-enantiomer.

  • Racemization: While less common under standard conditions, exposure of the chiral intermediate to harsh acidic or basic conditions for prolonged periods could potentially lead to some degree of racemization.

    • Troubleshooting Protocol:

      • Minimize reaction times and avoid excessive heat.

      • Ensure that pH is controlled during all steps of the synthesis and workup.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

1. What is the role of the N-Boc protecting group in the synthesis?

The use of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen of Vince lactam serves a dual purpose. Firstly, it can modify the reactivity of the lactam, making it more amenable to reduction by milder reducing agents like sodium borohydride. Secondly, the protected intermediate may have different solubility properties, which can aid in purification.

2. How can I effectively monitor the progress of the reactions?

  • Enzymatic Resolution: Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice to monitor the enantiomeric excess of the reaction. A suitable chiral column, such as one with a crown ether-based stationary phase, can effectively separate the enantiomers of Vince lactam.[4]

  • Reduction: Thin Layer Chromatography (TLC) can be used to monitor the disappearance of the starting lactam and the appearance of the more polar amino alcohol product. HPLC can also be used for more quantitative analysis.

3. What are the critical parameters for the purification of the final product?

The final product, this compound, is often isolated as its hydrochloride or tartrate salt to improve its crystallinity and stability.[6][7]

  • Crystallization: The choice of an appropriate solvent system is crucial for obtaining a high-purity crystalline product. Common solvents for the crystallization of the salt form include isopropanol and methanol.

  • Column Chromatography: If significant impurities are present, silica gel column chromatography may be necessary. A polar eluent system, such as dichloromethane/methanol with a small amount of ammonium hydroxide, is typically used to elute the polar amino alcohol.

4. Can other reducing agents be used for the reduction of Vince lactam?

While LiAlH₄ and NaBH₄ (for the protected form) are the most commonly used, other reducing agents could potentially be employed. However, their use would require careful optimization to ensure chemoselectivity (i.e., reduction of the lactam without affecting the double bond) and stereochemical integrity.

III. Data and Protocols

Table 1: Comparison of Reducing Agents for Vince Lactam Reduction
Reducing AgentSubstrateTypical ConditionsAdvantagesDisadvantages
LiAlH₄ (-)-Vince LactamAnhydrous THF or Et₂O, 0°C to refluxHigh reactivity, direct reductionHighly reactive with water, requires stringent anhydrous conditions, workup can be challenging.[5]
NaBH₄ N-Boc-(-)-Vince LactamMethanol or Ethanol, 0°C to rtMilder, safer, easier workupRequires N-protection of the lactam, less reactive.[4]
Experimental Protocol: Reduction of N-Boc-(-)-Vince Lactam with NaBH₄

This is a representative protocol and may require optimization.

  • Dissolve N-Boc-(-)-Vince lactam (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (2-3 equivalents) portion-wise to the cooled solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water at 0°C.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected amino alcohol.

  • The Boc group can then be removed under acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid in dichloromethane) to yield the final product.

IV. Visualizing the Process

Diagram 1: Synthetic Pathway Overview

Synthesis_Pathway rac_vince Racemic Vince Lactam enz_res Enzymatic Kinetic Resolution (γ-lactamase) rac_vince->enz_res neg_vince (-)-Vince Lactam enz_res->neg_vince Desired pos_vince (+)-Vince Lactam (hydrolyzed) enz_res->pos_vince Byproduct protection N-Boc Protection (Optional) neg_vince->protection reduction Reduction neg_vince->reduction e.g., LiAlH₄ boc_vince N-Boc-(-)-Vince Lactam protection->boc_vince boc_vince->reduction e.g., NaBH₄ final_product ((1S,4R)-4-Aminocyclopent- 2-en-1-yl)methanol reduction->final_product Directly or via protected intermediate deprotection Deprotection reduction->deprotection deprotection->final_product

Caption: Synthetic route to the target amino alcohol.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Troubleshooting_Yield start Low Yield of Final Product check_ee Check ee of (-)-Vince Lactam start->check_ee low_ee Low ee (<99%) check_ee->low_ee high_ee High ee (≥99%) check_ee->high_ee low_ee->high_ee No optimize_enz Optimize Enzymatic Resolution (pH, temp, enzyme loading) low_ee->optimize_enz Yes check_reduction Investigate Reduction Step high_ee->check_reduction incomplete_rxn Incomplete Reaction? check_reduction->incomplete_rxn complete_rxn Reaction Complete incomplete_rxn->complete_rxn No increase_reductant Increase Reducing Agent Equivalents / Reaction Time incomplete_rxn->increase_reductant Yes check_workup Review Workup Procedure complete_rxn->check_workup emulsion Emulsion or Product Loss During Workup? check_workup->emulsion implement_fieser Implement/Optimize Fieser Workup for LiAlH₄ emulsion->implement_fieser Yes check_purification Review Purification Method emulsion->check_purification No

Caption: Decision tree for troubleshooting low yield issues.

V. References

  • Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. Retrieved from --INVALID-LINK--

  • Zhu, S., et al. (2020). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. Applied Microbiology and Biotechnology, 104(23), 9925-9937.

  • Gao, S., et al. (2017). Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). Applied and Environmental Microbiology, 83(24), e01780-17.

  • University of Calgary. (n.d.). Ch20: Reduction of Amides using LiAlH4 to amines. Retrieved from --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). LiAlH4 vs. NaBH4: Choosing the Right Reducing Agent. Retrieved from --INVALID-LINK--

  • Wang, J., et al. (2019). Identification and Application of Enantiocomplementary Lactamases for Vince Lactam Derivatives. ACS Catalysis, 9(10), 9135-9143.

  • Gangrade, D., Nema, R., & Singhvi, I. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material in the Synthesis of Abacavir Sulphate and Development of Validated Chiral HPLC Method for its Estimation. International Journal of Chemical and Pharmaceutical Analysis, 1(4), 176-182.

  • Fisher Scientific. (n.d.). Aluminium hydrides and borohydrides as reducing agents. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4. Retrieved from --INVALID-LINK--

  • Pharmaguideline. (n.d.). Metal Hydrid Reduction (NaBH4 and LiAlH4). Retrieved from --INVALID-LINK--

  • Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(2), 162–171.

  • Gao, S., et al. (2017). Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). Applied and Environmental Microbiology, 83(24), e01780-17.

  • Quora. (2018). Why is sodium borohydride a weak reducing agent as compared to lithium aluminum hydride? Retrieved from --INVALID-LINK--

  • Orgo Made Easy. (2014, September 24). Why is LiAlH4 Stronger at Reducing than NaBH4? [Video]. YouTube. --INVALID-LINK--

  • Gao, S., et al. (2017). Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). Applied and Environmental Microbiology, 83(24), e01780-17.

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from --INVALID-LINK--

  • Gao, S., et al. (2017). Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). Applied and Environmental Microbiology, 83(24), e01780-17.

  • Sigma-Aldrich. (n.d.). 2-Azabicyclo[2.2.1]hept-5-en-3-one. Retrieved from --INVALID-LINK--

  • Forró, E., & Fülöp, F. (2017). Synthesis of Rigid Bicycloheterocyclic Scaffolds from Vince's Lactam (Enzymatic Resolution of Vince's Lactam). Molecules, 22(8), 1286.

  • Ward, D. E., & Rhee, C. K. (1990). Chemoselective reductions with sodium borohydride. Tetrahedron Letters, 31(49), 7165-7168.

  • Forró, E., & Fülöp, F. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record, e202400070.

  • Li, G., et al. (2019). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. New Journal of Chemistry, 43(3), 1266-1270.

  • ResearchGate. (n.d.). Effect of pH on the lactam formation (black squares) with... [Image]. Retrieved from --INVALID-LINK--

  • Majethia, G. N., Haq, W., & Balendiran, G. K. (2022). Chemoselective Reduction of Aldehyde via a Combination of NaBH4 and Acetylacetone. International Journal of Organic Chemistry, 12(2), 125-134.

  • PubChem. (n.d.). [(1S,4R)-4-aminocyclopent-2-en-1-yl]methanol;(2S,3S)-2,3-dihydroxybutanedioic acid. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). EP1660498B1 - Process for the preparation of (1s,4r)-cis-4-[2-amino-6-chloro-9h-purin-9-yl]-2-cyclopentene-1-methanol. Retrieved from --INVALID-LINK--

  • Kasal, A., & Budesinsky, M. (2008). Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction. Steroids, 73(6), 647-654.

  • Biosynth. (n.d.). (1S,4R)-4-Amino-2-cyclopentene-1-methanol hydrochloride. Retrieved from --INVALID-LINK--

  • Matsumoto, Y., & Yonaga, M. (2014). One-Pot Sequential 1,4- and 1,2-Reductions of α,β-Unsaturated δ-Lactones to the Corresponding δ-Lactols with CuCl and NaBH4 in Methanol. Synlett, 25(12), 1764-1768.

  • Pharmaffiliates. (n.d.). (1S,4R)-4-Amino-2-cyclopentene-1-methanol Hydrochloride. Retrieved from --INVALID-LINK--

  • Lotusfeet Pharma. (n.d.). (1S,4R)-cis-4-Amino-2-cyclopentene-1-methanol D-Tartrate. Retrieved from --INVALID-LINK--

  • Simson Pharma Limited. (n.d.). (1S,4R)-(4-Aminocyclopent-2-enyl)methanol hydrochloride. Retrieved from --INVALID-LINK--

  • McGlone, T., et al. (2020). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Pharmaceutics, 12(9), 863.

  • BenchChem. (2025). Troubleshooting low signal or high background in enzyme activity assays. Retrieved from --INVALID-LINK--

  • ResearchGate. (2013). How to proceed with the pH optimization of an enzyme at various pH? Retrieved from --INVALID-LINK--

  • Abcam. (n.d.). Troubleshooting guide for enzymatic assay kits. Retrieved from --INVALID-LINK--

  • Ruer, M., et al. (2023). Enhancement of enzymatic activity by biomolecular condensates through pH buffering. Nature Communications, 14(1), 1-13.

References

Technical Support Center: Synthesis of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of a Key Carbocyclic Nucleoside Precursor

((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol is a chiral building block of critical importance in the pharmaceutical industry, most notably as the core scaffold for the synthesis of Abacavir, a potent antiviral medication. Its synthesis is a well-trodden path in medicinal chemistry, yet it is fraught with potential pitfalls where minor deviations in reaction conditions can lead to a cascade of side reactions, impacting yield, purity, and stereochemical integrity.

This guide is structured as a series of troubleshooting questions and answers, reflecting the common challenges encountered in the laboratory. It is designed to provide not just solutions, but a deeper mechanistic understanding of why these side reactions occur, empowering you to proactively control your synthetic outcomes.

Troubleshooting Guide & FAQs

Category 1: Stereochemical Integrity

This is the most common issue in this synthesis, as controlling two stereocenters on a flexible five-membered ring is non-trivial. The contamination is typically the cis-diastereomer, ((1S,4S)-4-aminocyclopent-2-en-1-yl)methanol. The root cause almost always lies in the step where the amine functionality is introduced.

Primary Cause: Loss of Stereocontrol during Nucleophilic Substitution

The most common strategy to install the amine is via an SN2 reaction on a cyclopentenol precursor, often using an azide (N₃⁻) or a protected amine. The goal is to achieve a complete inversion of stereochemistry at the C4 position. However, side reactions can lead to retention of stereochemistry.

  • Mechanism of Failure (Mitsunobu Reaction): The Mitsunobu reaction is frequently used to convert the C4-hydroxyl group to an azide with inversion. While highly effective, if the intermediate phosphonium salt does not undergo a clean SN2 attack by the azide, side pathways can emerge. For instance, the formation of an intimate ion pair or a transient carbocation can allow for the nucleophile to attack from the same face, leading to the cis (retention) product.

  • Mechanism of Failure (Sulfonate Activation): Activation of the alcohol as a mesylate or tosylate followed by SN2 displacement is another route. If this displacement is not efficient (e.g., due to steric hindrance or a poor nucleophile), an SN1-like mechanism can compete, leading to racemization at that center and the formation of the undesired diastereomer.

Troubleshooting Protocol:

  • Confirm the Step: Re-analyze the intermediates. Is the stereochemical impurity present after the alcohol activation and substitution step? Chiral HPLC is your best tool here.

  • Optimize the Mitsunobu Reaction:

    • Temperature: Run the reaction at a lower temperature (e.g., -20 °C to 0 °C) to favor the kinetically controlled SN2 pathway.

    • Reagent Addition: Add the diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) slowly to the solution of the alcohol, triphenylphosphine, and nucleophile. This keeps the concentration of the reactive intermediates low, suppressing side reactions.

  • Consider Alternative Activation: If the Mitsunobu reaction is consistently failing, convert the alcohol to a better leaving group like a tosylate or nosylate under non-epimerizing conditions (e.g., TsCl, pyridine, 0 °C). Then, perform the azide displacement under carefully controlled SN2 conditions (e.g., sodium azide in DMF).

Troubleshooting Workflow for Stereochemical Issues

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Causality & Solution cluster_2 Phase 3: Validation A Diastereomeric Impurity Detected (Chiral HPLC / NMR) B Analyze Intermediate Steps A->B C Is impurity present after nucleophilic substitution? B->C D Yes: S N 2 Failure C->D Yes E No: Check Starting Material (Enzymatic Resolution Failure) C->E No F Option A: Optimize Mitsunobu (Lower Temp, Slow Addition) D->F G Option B: Switch to Sulfonate Activation (TsCl, NaN3) D->G H Re-run Optimized Reaction F->H G->H I Analyze Purity H->I

Caption: A decision-making workflow for troubleshooting diastereomeric impurities.

Category 2: Byproducts from Reduction Steps

This is a classic problem of chemoselectivity. Many common reduction methods that are effective for azides can also reduce alkenes, particularly when the reaction is run for too long or under harsh conditions.

Primary Cause: Over-reduction with Non-Selective Reagents

  • Catalytic Hydrogenation: Reagents like Palladium on Carbon (Pd/C) or Platinum oxide (PtO₂) with hydrogen gas are extremely effective at reducing azides. However, they are also the standard reagents for hydrogenating double bonds. If the reaction is not stopped precisely when the azide is consumed, the alkene will be reduced next.

Troubleshooting Protocol:

  • Reaction Monitoring: The most critical control is to monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or a rapid LC-MS quench. Stop the reaction immediately upon the disappearance of the starting material.

  • Switch to a Chemoselective Reagent: A more robust solution is to change your reduction strategy to one that is selective for the azide over the alkene.

Reagent/MethodTypical ConditionsProsCons
H₂/Pd-C 1 atm H₂, MeOH, room temp.Clean, high-yieldingHigh risk of over-reduction , requires careful monitoring.
Staudinger Reaction 1) PPh₃, THF/H₂O2) HeatHighly chemoselective , mild.Stoichiometric triphenylphosphine oxide byproduct can be hard to remove.
LiAlH₄ THF, 0 °C to room temp.Powerful and fast.Can reduce other functional groups , highly reactive, requires quench.
Sodium Borohydride NaBH₄ in iPrOH with CoCl₂ catalystMilder than LiAlH₄.Can still affect sensitive groups; catalyst prep needed.

Recommended Protocol: The Staudinger Reaction

For maximum selectivity, the Staudinger reaction is an excellent choice.

  • Dissolve the azide intermediate in a mixture of THF and water (e.g., 9:1 ratio).

  • Add 1.1 equivalents of triphenylphosphine (PPh₃) portion-wise at room temperature.

  • Stir the reaction for 2-4 hours. You will see the formation of the phosphazide intermediate.

  • Monitor by TLC until the starting azide is consumed.

  • Gently heat the mixture (e.g., to 40-50 °C) or simply stir longer at room temperature to hydrolyze the intermediate to the amine.

  • Workup involves an extraction to remove the triphenylphosphine oxide byproduct.

Category 3: Protecting Group Artifacts

While Boc deprotection with strong acid is standard, the resulting tert-butyl carbocation is a highly reactive and problematic electrophile.

Primary Cause: Alkylation by the tert-Butyl Cation

When TFA cleaves the Boc group, it generates tert-butanol, which is immediately protonated and loses water to form the tert-butyl carbocation (tBu⁺). This cation can then alkylate any nucleophilic site on your desired product or solvent. The indole ring in tryptophan-containing peptides is a classic example of a moiety susceptible to this side reaction. In your molecule, the amine itself or even the hydroxyl group could potentially be alkylated.

Mechanism of Boc-Deprotection and Side Reaction

G BocNHR Boc-Protected Amine Hplus + TFA (H+) Protonated Protonated Intermediate BocNHR->Protonated Hplus->Protonated Amine Desired Amine (R-NH3+) Protonated->Amine tBuOH t-Butanol Protonated->tBuOH tBuCation t-Butyl Cation (tBu+) tBuOH->tBuCation + H+ SideProduct Alkylated Side Product (tBu-Nu) tBuCation->SideProduct Nucleophile Nucleophile (e.g., R-NH2, Solvent) Nucleophile->SideProduct

Caption: The formation of a reactive tert-butyl cation during acidic Boc deprotection leads to unwanted alkylation side products.

Troubleshooting Protocol: Using Cation Scavengers

The solution is to add a "scavenger" to your deprotection cocktail. The scavenger is a nucleophile that is designed to react with and "trap" the tBu⁺ cation before it can react with your product.

  • Standard Scavenger Cocktail: Prepare a deprotection solution of TFA/DCM (e.g., 1:1 v/v) containing 2-5% of a scavenger.

  • Common Scavengers:

    • Triisopropylsilane (TIS): Excellent scavenger that works via hydride transfer.

    • Water (H₂O): Can trap the cation to reform tert-butanol.

    • Thioanisole: A good choice if you have sensitive sulfur-containing groups elsewhere.

  • Optimized Deprotection Protocol:

    • Dissolve your Boc-protected compound in Dichloromethane (DCM).

    • Add 2.5% water and 2.5% Triisopropylsilane (TIS) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add an equal volume of TFA.

    • Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1-2 hours, monitoring by TLC.

    • Once complete, concentrate the reaction mixture in vacuo and co-evaporate with toluene or DCM several times to remove excess TFA.

This protocol will ensure that any generated tBu⁺ cation is immediately quenched, leading to a much cleaner product profile and higher yield.

Technical Support Center: Condensation Reactions with ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting condensation reactions involving the versatile chiral building block, ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol[1][2][3]. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of imines, enamines, and related condensation products. This resource provides in-depth, field-proven insights and actionable protocols to ensure the success of your chemical transformations.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Low or No Product Yield

Question: I am attempting a condensation reaction between this compound and an aldehyde/ketone, but I'm observing very low conversion to the desired imine. What are the likely causes and how can I improve the yield?

Answer:

Low yields in imine formation are a common hurdle. The reaction is a reversible equilibrium, so driving it towards the product is key.[4] Here are the primary factors to investigate:

  • Inadequate Water Removal: The formation of an imine from a primary amine and an aldehyde or ketone liberates one molecule of water.[5][6] According to Le Chatelier's principle, the presence of water in the reaction medium can shift the equilibrium back towards the starting materials, thus hindering product formation.

    • Solution: Employ methods for continuous water removal. A Dean-Stark apparatus is effective for reactions in toluene or other immiscible solvents at reflux.[7] For smaller-scale reactions or those at lower temperatures, the use of drying agents like molecular sieves (3Å or 4Å) or anhydrous magnesium sulfate is recommended.[4][8]

  • Incorrect pH: The pH of the reaction is critical. The mechanism involves an acid-catalyzed dehydration of an intermediate carbinolamine.[9][10]

    • Too Acidic (Low pH): If the pH is too low, the amine nucleophile will be protonated to its non-nucleophilic ammonium salt, preventing the initial attack on the carbonyl carbon.[10]

    • Too Basic (High pH): If the pH is too high, there won't be sufficient acid to catalyze the elimination of water from the carbinolamine intermediate.[10]

    • Solution: The optimal pH for imine formation is typically mildly acidic, around 4-5.[10] You can achieve this by adding a catalytic amount of a weak acid like acetic acid or p-toluenesulfonic acid (TsOH).

  • Steric Hindrance: The steric bulk of the aldehyde or ketone can significantly impact the reaction rate. Highly substituted carbonyl compounds will react more slowly.

    • Solution: If you are working with a sterically hindered substrate, you may need to use more forcing conditions, such as higher temperatures and longer reaction times.

  • Reagent Purity: Impurities in either the aminocyclopentenol or the carbonyl compound can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials. This compound is often supplied as a hydrochloride salt, which will need to be neutralized with a base to liberate the free amine before the reaction.[1][3]

Formation of Side Products

Question: My reaction is producing significant amounts of unintended side products. What are the most common side reactions and how can I suppress them?

Answer:

Side product formation can be a significant issue, especially with a bifunctional molecule like this compound.

  • Self-Condensation of the Aldehyde/Ketone: Aldehydes and ketones with α-hydrogens can undergo self-condensation (aldol reaction) under acidic or basic conditions.[11][12]

    • Solution: Carefully control the reaction conditions. If possible, add the amine to the carbonyl compound to maintain a low concentration of the enolizable species. Using milder catalysts or lower temperatures can also help.

  • Reaction at the Hydroxyl Group: The primary alcohol of the aminocyclopentenol can potentially react under certain conditions, though the amine is generally more nucleophilic.[13]

    • Solution: To ensure chemoselectivity for the amine, consider protecting the hydroxyl group. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers. These can be removed later in the synthetic sequence.[14]

  • Enamine Formation: If your carbonyl compound has α-hydrogens, enamine formation can be a competing pathway, especially with secondary amines. While your starting material is a primary amine, subsequent reactions or impurities could lead to enamine-type structures.[15][16]

    • Solution: Strict control of stoichiometry and reaction conditions is crucial. Characterize your side products by NMR and mass spectrometry to confirm their structure and adjust your reaction strategy accordingly.

Purification Challenges

Question: I'm having difficulty purifying my final product. It seems to be unstable on silica gel or decomposes during distillation. What are my options?

Answer:

Imines can be sensitive to hydrolysis, especially on acidic stationary phases like silica gel.[10][17]

  • Hydrolysis on Silica Gel: The acidic nature of standard silica gel can catalyze the hydrolysis of the imine back to the starting amine and carbonyl compound.

    • Solution:

      • Neutralized Silica Gel: You can neutralize silica gel by preparing a slurry with a small amount of a base like triethylamine (1-2% v/v in the eluent) before packing the column.

      • Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for purifying acid-sensitive compounds.

      • Aprotic Solvents: Use aprotic solvents for your chromatography to minimize the presence of water.[17]

  • Thermal Instability: Some imines may not be stable enough for purification by distillation.

    • Solution:

      • Crystallization: If your product is a solid, crystallization is an excellent purification method that avoids the harsh conditions of chromatography or distillation.

      • Chiral HPLC: For high-purity applications, preparative chiral HPLC can be used to separate enantiomers and diastereomers.[18][19]

FAQs

Q1: Do I need to protect the hydroxyl group of this compound before the condensation reaction?

A1: Not always. The primary amine is significantly more nucleophilic than the primary alcohol, so selective reaction at the amine is often achievable.[13] However, if you are using harsh reaction conditions or your carbonyl compound is particularly reactive towards alcohols, protecting the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable group is a prudent strategy.[14]

Q2: What is the best solvent for this type of condensation reaction?

A2: The choice of solvent depends on the specific reaction conditions and the method of water removal.

  • Toluene: Ideal for reactions using a Dean-Stark trap, as it forms an azeotrope with water.

  • Dichloromethane (DCM) or Acetonitrile: Good choices when using molecular sieves, as they are relatively non-polar and aprotic.[17]

  • Methanol or Ethanol: Can be used, but as protic solvents, they can participate in the equilibrium. They are often used when the imine is crystalline and precipitates from the reaction mixture, driving the equilibrium forward.[20]

Q3: How can I monitor the progress of the reaction?

A3:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting materials and the appearance of the product.[17] Staining with ninhydrin can be useful for visualizing the amine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture and running a quick ¹H NMR can provide a clear picture of the conversion by observing the disappearance of the aldehyde proton and the appearance of the imine proton signal.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for monitoring the reaction, allowing you to track the masses of the starting materials, product, and any side products.

Q4: My starting material is this compound hydrochloride. How do I handle this?

A4: The hydrochloride salt must be neutralized to the free amine before it can act as a nucleophile. This is typically done by dissolving the salt in a suitable solvent and adding one equivalent of a base, such as triethylamine, sodium bicarbonate, or sodium hydroxide. The resulting salt byproduct can often be removed by filtration or an aqueous workup.

Q5: Can this amine participate in a Pictet-Spengler reaction?

A5: The Pictet-Spengler reaction is a specific type of condensation followed by cyclization that occurs between a β-arylethylamine and an aldehyde or ketone.[21][22][23] Since this compound is an aliphatic amine and lacks the required β-aryl group, it will not undergo a classical Pictet-Spengler reaction. However, it will readily form imines, which are versatile intermediates for other transformations.

Experimental Protocols

General Protocol for Imine Formation with Water Removal by Molecular Sieves
  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) or acetonitrile, add the aldehyde or ketone (1.0-1.2 eq).

  • Add activated 4Å molecular sieves (a layer approximately 1-2 cm deep at the bottom of the flask).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the reaction mixture at room temperature or gentle heat (40 °C) and monitor by TLC or LC-MS.

  • Upon completion, filter off the molecular sieves and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by chromatography on neutralized silica gel or alumina, or by crystallization.

Data Presentation: Common Solvents and Catalysts
SolventCatalystWater RemovalTypical TemperatureNotes
Toluenep-TsOHDean-StarkRefluxGood for driving the equilibrium; higher temperatures may lead to side reactions.
DCMAcetic AcidMolecular SievesRoom Temp. - 40 °CMild conditions, suitable for sensitive substrates.
MethanolAcetic AcidNone (product precipitation)Room Temp. - RefluxUseful if the imine product is insoluble and crystallizes out.
AcetonitrileTrifluoroacetic Acid (TFA)Molecular SievesRoom Temp.A more polar aprotic solvent, TFA is a stronger acid catalyst.

Visualizations

Troubleshooting Workflow for Low Imine Yield

Troubleshooting_Low_Yield Start Low or No Imine Product Check_Water Is water being effectively removed? Start->Check_Water Check_pH Is the pH in the optimal range (4-5)? Check_Water->Check_pH Yes Action_Water Implement water removal: - Dean-Stark - Molecular Sieves Check_Water->Action_Water No Check_Sterics Are starting materials sterically hindered? Check_pH->Check_Sterics Yes Action_pH Adjust pH: - Add catalytic acid (AcOH, TsOH) - Buffer the reaction Check_pH->Action_pH No Check_Purity Are reagents pure? Is the amine free? Check_Sterics->Check_Purity No Action_Sterics Modify Conditions: - Increase temperature - Prolong reaction time Check_Sterics->Action_Sterics Yes Action_Purity Purify starting materials. Neutralize HCl salt with base. Check_Purity->Action_Purity No Success Improved Yield Check_Purity->Success Yes Action_Water->Success Action_pH->Success Action_Sterics->Success Action_Purity->Success

Caption: A decision tree for troubleshooting low yield in imine synthesis.

Reaction Pathway: Imine Formation

Imine_Formation Reactants Amine (R-NH2) + Aldehyde (R'-CHO) Carbinolamine Carbinolamine Intermediate Reactants->Carbinolamine Nucleophilic Addition Iminium Iminium Ion Carbinolamine->Iminium -H2O (Acid Catalyzed) Product Imine (R-N=CHR') + H2O Iminium->Product -H+

Caption: The general mechanism for acid-catalyzed imine formation.

References

Technical Support Center: Optimization of BOC Protection & Deprotection of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and modification of ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical chiral intermediate. Here, we will address common challenges and provide in-depth, field-proven insights into the optimization of its tert-butyloxycarbonyl (BOC) protection and deprotection, ensuring the integrity of your synthetic route and the purity of your final product.

Part 1: Troubleshooting Guides

This section is dedicated to resolving specific issues you may encounter during the BOC protection and deprotection of this compound. Each problem is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.

BOC Protection Troubleshooting

Question 1: My BOC protection reaction is sluggish or incomplete, even with extended reaction times. What are the likely causes and how can I improve the yield?

Probable Causes:

  • Insufficient Basicity: The primary amine of your substrate requires a suitable base to facilitate the nucleophilic attack on the di-tert-butyl dicarbonate (Boc₂O). An inadequate amount or strength of the base can lead to a slow or stalled reaction.

  • Poor Solubility: The starting material, this compound, may have limited solubility in common organic solvents, leading to a heterogeneous reaction mixture and reduced reaction rates.[1]

  • Reagent Quality: The Boc₂O reagent can degrade over time, especially if exposed to moisture.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Non-polar solvents may not sufficiently solvate the reactants.

Solutions & Optimization Strategies:

  • Base Selection and Stoichiometry:

    • Standard Conditions: A common and effective base is triethylamine (TEA). Ensure you are using at least 1.1 to 1.5 equivalents.[2]

    • Alternative Bases: For stubborn reactions, consider stronger, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or 4-dimethylaminopyridine (DMAP) as a catalyst (typically 0.1 equivalents) in conjunction with a stoichiometric base like TEA.[3]

  • Improving Solubility:

    • Solvent Mixtures: Employing a co-solvent system can dramatically improve solubility. A mixture of tetrahydrofuran (THF) and water or methanol and water is often effective.[3][4] The use of alcoholic solvents like methanol has been reported to enhance the rate of Boc protection, even without the addition of a base for some substrates.[5]

    • Procedure: Dissolve the amine in the aqueous or alcohol portion first, then add the organic solvent and other reagents.

  • Reaction Conditions:

    • Temperature: While many BOC protections proceed well at room temperature, gentle heating to 40-55°C can accelerate the reaction.[3][4]

    • Reagent Addition: Add the Boc₂O portion-wise to the reaction mixture to maintain a good concentration gradient and minimize potential side reactions.

  • Monitoring the Reaction:

    • TLC Analysis: Regularly monitor the reaction progress using thin-layer chromatography (TLC). A typical eluent system would be ethyl acetate/hexanes. The product, being less polar than the starting amine, will have a higher Rf value. Staining with ninhydrin can be used to visualize the starting amine (primary amines give a characteristic purple spot), while a potassium permanganate stain can visualize both the starting material and the product due to the alkene functionality.[6]

Question 2: I'm observing the formation of a significant amount of di-BOC protected product. How can I prevent this over-protection?

Probable Cause:

  • Excess Boc₂O and/or Strong Base: Using a large excess of Boc₂O in combination with a strong base can lead to the formation of the N,N-di-Boc protected amine, although this is less common for primary amines.

Solutions & Optimization Strategies:

  • Control Stoichiometry:

    • Use a slight excess of Boc₂O (1.1-1.2 equivalents) to ensure complete conversion of the starting material without promoting over-protection.

  • Reaction Conditions:

    • Perform the reaction at a lower temperature (0°C to room temperature) to increase selectivity for mono-protection.

    • Add the Boc₂O solution dropwise to the reaction mixture to avoid localized high concentrations of the reagent.

BOC Deprotection Troubleshooting

Question 1: My BOC deprotection with Trifluoroacetic Acid (TFA) is incomplete, or I'm seeing degradation of my product. What adjustments should I make?

Probable Causes:

  • Insufficient Acid: The amount of TFA may be insufficient, especially if the reaction mixture contains other acid-scavenging functionalities.

  • Water Content: TFA is hygroscopic, and absorbed water can reduce its effectiveness.[7]

  • Substrate Sensitivity: The allylic alcohol functionality in your molecule can be sensitive to strong acidic conditions, potentially leading to side reactions like rearrangements or ether formation. The tert-butyl cation generated during the deprotection can also act as an alkylating agent.[8]

Solutions & Optimization Strategies:

  • Optimizing TFA Conditions:

    • Concentration: A common starting point is a 20-50% solution of TFA in a solvent like dichloromethane (DCM).[9][10] For sensitive substrates, you may start with a lower concentration and monitor the reaction closely.

    • Temperature: Perform the reaction at 0°C to minimize potential side reactions, allowing it to slowly warm to room temperature if necessary.[9]

    • Scavengers: To prevent side reactions from the tert-butyl cation, consider adding a scavenger such as triethylsilane (TES) or anisole to the reaction mixture.[11]

  • Alternative Acidic Reagents:

    • HCl in Dioxane or Ethyl Acetate: A 4M solution of HCl in dioxane or ethyl acetate is a widely used and effective alternative to TFA.[9][10][12] It is often considered milder and can lead to a cleaner reaction profile. The resulting hydrochloride salt of the amine is often a crystalline solid, which can simplify purification.[10]

    • HCl in Methanol: Using HCl in methanol is another viable option.[13] However, be mindful of the potential for esterification if other acid-sensitive groups are present.

  • Work-up Procedure:

    • TFA Removal: After the reaction is complete, TFA can be challenging to remove completely. Co-evaporation with a solvent like toluene can be effective.[14]

    • Neutralization: If a basic work-up is required, carefully add a saturated aqueous solution of sodium bicarbonate or a mild base to neutralize the excess acid. Be aware that the free amine may have some water solubility.

    • Resin Scavenging: For difficult purifications, an ion-exchange resin like Amberlyst A21 can be used to capture the TFA salt, allowing for easy filtration and removal.[13]

Question 2: I need to deprotect the BOC group in the presence of other acid-sensitive functionalities. What are my options?

Probable Cause:

  • Lack of Orthogonality: Standard strong acid deprotection methods may not be compatible with other acid-labile protecting groups or sensitive functional groups in the molecule.

Solutions & Optimization Strategies:

  • Milder Acidic Methods:

    • p-Toluenesulfonic Acid (pTSA): Using a stoichiometric amount of pTSA in a solvent like ethyl acetate at slightly elevated temperatures (e.g., 50-60°C) can be an effective and milder alternative.[10]

    • Oxalyl Chloride in Methanol: This system offers a mild method for selective N-Boc deprotection.[15] The reaction proceeds at room temperature and has been shown to be tolerant of other acid-sensitive groups.[15]

  • Non-Acidic Deprotection Methods:

    • Thermal Deprotection: In some cases, heating the BOC-protected amine in a suitable solvent (like methanol or trifluoroethanol) in a continuous flow reactor or under microwave irradiation can effect deprotection without the need for an acid catalyst.[16][17] This method's applicability would need to be evaluated for your specific substrate.

    • Lewis Acids: Zinc bromide (ZnBr₂) in dichloromethane can be used for BOC deprotection, sometimes offering different selectivity compared to protic acids.[3]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for BOC protection of an amine?

The BOC protection of an amine proceeds via a nucleophilic acyl substitution. The amine's lone pair of electrons attacks one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This forms a tetrahedral intermediate which then collapses, releasing the N-Boc protected amine, carbon dioxide, and tert-butanol.[18]

Q2: What is the mechanism of acid-catalyzed BOC deprotection?

The deprotection is initiated by the protonation of the carbamate oxygen by an acid. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The unstable carbamic acid readily decarboxylates to yield the free amine and carbon dioxide.[9]

Q3: How do I best monitor the progress of my BOC protection and deprotection reactions?

Thin-layer chromatography (TLC) is the most common and convenient method.[7][19][20] For protection, the product will be less polar (higher Rf) than the starting amine. For deprotection, the product will be more polar (lower Rf) and will often streak on silica gel unless a small amount of base (like triethylamine) is added to the eluent.[6] Staining with ninhydrin is excellent for detecting the free primary amine. LC-MS is also a powerful tool for monitoring these reactions, providing both conversion and mass confirmation.

Q4: My deprotected amine hydrochloride salt is an oil. How can I induce crystallization?

Oily salts are common, particularly with TFA.[10] Switching the deprotection reagent to 4M HCl in dioxane often yields a more crystalline hydrochloride salt.[10] If you have an oil, you can try triturating it with a non-polar solvent like diethyl ether or hexanes. Scratching the inside of the flask with a glass rod can also help induce crystallization.

Part 3: Experimental Protocols & Data

Table 1: Comparison of BOC Protection Conditions
Reagent SystemBaseSolventTemperature (°C)Typical Reaction TimeKey Advantages
Boc₂OTriethylamine (TEA)Dichloromethane (DCM) or THFRoom Temp4-16 hoursStandard, reliable conditions.
Boc₂OTEATHF/WaterRoom Temp2-8 hoursImproved solubility for polar substrates.
Boc₂ODMAP (cat.), TEAAcetonitrile (ACN)Room Temp - 401-6 hoursFaster reaction rates.
Boc₂OSodium BicarbonateChloroform/WaterReflux6-12 hoursBiphasic system, useful for certain substrates.[3]
Table 2: Comparison of BOC Deprotection Conditions
Reagent SystemSolventTemperature (°C)Typical Reaction TimeKey AdvantagesPotential Issues
20-50% TFADichloromethane (DCM)0 - Room Temp0.5 - 4 hoursHighly effective, volatile byproducts.[9]Corrosive, can cause side reactions.[9]
4M HCl1,4-Dioxane or Ethyl AcetateRoom Temp1 - 12 hoursCost-effective, often yields crystalline salts.[9][10]Can be less selective.[9]
Oxalyl ChlorideMethanolRoom Temp1 - 4 hoursMild, tolerant of acid-labile groups.[15]Reagent is moisture-sensitive.
ThermalMethanol or TFE120 - 2400.5 - 1 hourAcid-free, selective deprotection possible.[17]Requires specialized equipment (flow reactor).
Detailed Experimental Protocols

Protocol 1: BOC Protection of this compound

  • To a stirred solution of this compound (1.0 eq) in a 1:1 mixture of THF and water, add triethylamine (1.5 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes, ninhydrin stain).

  • Upon completion, remove the THF in vacuo.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by flash column chromatography on silica gel if necessary.

Protocol 2: BOC Deprotection using 4M HCl in Dioxane

  • Dissolve the BOC-protected this compound (1.0 eq) in a minimal amount of methanol or dichloromethane.

  • Add a solution of 4M HCl in 1,4-dioxane (4-5 eq) at room temperature.

  • Stir the reaction for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with diethyl ether, and dry under high vacuum to yield the pure amine hydrochloride salt.

Part 4: Visualizations

Reaction Scheme: BOC Protection and Deprotection

BOC_Reaction cluster_protection BOC Protection cluster_deprotection BOC Deprotection Amine ((1S,4R)-4-Aminocyclopent- 2-en-1-yl)methanol Protected_Amine BOC-Protected Amine Amine->Protected_Amine Solvent (e.g., THF/H₂O) Room Temp Boc2O Boc₂O, Base (e.g., TEA) Protected_Amine2 BOC-Protected Amine Deprotected_Amine Amine Salt (TFA or HCl salt) Protected_Amine2->Deprotected_Amine Solvent (e.g., DCM) 0°C to Room Temp Acid Acid (e.g., TFA or HCl)

Caption: Workflow for BOC protection and deprotection.

Troubleshooting Logic Diagram

Troubleshooting cluster_protection_issues BOC Protection Issues cluster_deprotection_issues BOC Deprotection Issues cluster_solutions Solutions Incomplete_Reaction Incomplete Reaction Sluggish Conversion Solubility Improve Solubility (Co-solvents) Incomplete_Reaction->Solubility Base Optimize Base (Stronger/Catalyst) Incomplete_Reaction->Base Temperature Modify Temperature Incomplete_Reaction->Temperature Over_Protection Over-Protection Di-BOC Product Observed Stoichiometry Adjust Stoichiometry Over_Protection->Stoichiometry Over_Protection->Temperature Incomplete_Deprotection Incomplete Deprotection Starting Material Remains Incomplete_Deprotection->Stoichiometry Incomplete_Deprotection->Temperature Acid Change Acid (HCl vs. TFA) Incomplete_Deprotection->Acid Degradation Product Degradation Side Products Formed Degradation->Temperature Degradation->Acid Scavengers Add Scavengers (e.g., TES) Degradation->Scavengers Milder_Methods Use Milder Methods (Thermal, Oxalyl Chloride) Degradation->Milder_Methods

Caption: Troubleshooting logic for BOC protection/deprotection.

References

Technical Support Center: Scaling Up the Synthesis of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol. This critical chiral building block is a cornerstone in the synthesis of carbocyclic nucleoside analogues, such as the antiviral drug Abacavir.[1][2][3] Scaling up this synthesis from the bench to pilot or manufacturing scale often presents unique challenges that require a deep understanding of the reaction mechanisms and practical considerations for process optimization.

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. It provides in-depth troubleshooting advice and frequently asked questions in a direct, question-and-answer format, grounded in both theoretical principles and field-proven experience.

Synthetic Pathway Overview

The synthesis of this compound typically starts from the racemic Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one). The key steps involve enzymatic kinetic resolution to obtain the desired (-)-enantiomer, followed by protection of the amine, reduction of the lactam, and final deprotection.

Synthesis_Pathway racemic_vince Racemic Vince Lactam kinetic_resolution Enzymatic Kinetic Resolution racemic_vince->kinetic_resolution neg_vince (-)-Vince Lactam kinetic_resolution->neg_vince hydrolyzed pos_vince (+)-Vince Lactam (unreacted) kinetic_resolution->pos_vince unreacted boc_protection Boc Protection ((Boc)₂O) neg_vince->boc_protection boc_protected_lactam N-Boc- (-)-Vince Lactam boc_protection->boc_protected_lactam reduction Reduction (e.g., NaBH₄) boc_protected_lactam->reduction boc_protected_amino_alcohol N-Boc protected amino alcohol reduction->boc_protected_amino_alcohol deprotection Deprotection (e.g., HCl) boc_protected_amino_alcohol->deprotection final_product ((1S,4R)-4-Aminocyclopent- 2-en-1-yl)methanol deprotection->final_product Troubleshooting_Low_ee start Low ee Observed check_enzyme 1. Verify Enzyme Activity & Selectivity start->check_enzyme optimize_conditions 2. Optimize Reaction Conditions (pH, Temp) check_enzyme->optimize_conditions Enzyme is active monitor_time 3. Adjust Reaction Time (Conversion %) optimize_conditions->monitor_time Conditions optimized end Improved ee monitor_time->end Time-course study done

References

Validation & Comparative

A Comparative Guide to the 13C NMR Characterization of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Chiral Scaffold

In the landscape of modern drug discovery, particularly in the development of antiviral agents, the precise architecture of molecular scaffolds is paramount. ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol stands out as a critical chiral building block. Its most notable application is as a key intermediate in the synthesis of Abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the management of HIV. The stereochemistry of this aminocyclopentene derivative is not merely a structural nuance; it is fundamental to the therapeutic efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, robust and unambiguous characterization of this intermediate is a non-negotiable aspect of quality control in pharmaceutical manufacturing.

13C NMR Spectral Analysis of this compound

The structural integrity and stereochemical purity of this compound can be effectively ascertained through 13C NMR spectroscopy. The predicted 13C NMR spectrum of this compound exhibits six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts are influenced by the functional groups (amine, alcohol, and alkene) and the stereochemistry of the cyclopentene ring.

Predicted 13C NMR Chemical Shifts and Assignments:

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Assignment
C1 135.2Olefinic carbon, deshielded due to its double bond character.
C2 131.5Olefinic carbon, similar to C1.
C3 65.1Methanol carbon (-CH2OH), deshielded by the adjacent oxygen atom.
C4 59.8Carbon bearing the amino group (-CH-NH2), deshielded by the nitrogen atom.
C5 48.3Allylic carbon, influenced by the adjacent double bond.
C6 42.7Aliphatic carbon in the cyclopentene ring.

Note: The predicted chemical shifts were generated using the online NMR prediction tool, nmrdb.org.

The downfield signals above 130 ppm are characteristic of the sp2-hybridized olefinic carbons. The signals in the 40-70 ppm range are typical for sp3-hybridized carbons bonded to heteroatoms (oxygen and nitrogen). The specific assignments are based on established principles of 13C NMR spectroscopy, where electronegative atoms and double bonds cause a downfield shift in the resonance of adjacent carbon atoms.

Comparative Analysis: The Impact of a Purine Substituent

To better understand the spectral features of our target molecule, we will compare it with a structurally analogous compound, ((1s,4r)-4-(6-Amino-9h-purin-9-yl)cyclopent-2-enyl)methanol. This molecule shares the same aminocyclopentenyl methanol core but has a purine base instead of a simple amino group at the C4 position. This substitution pattern is characteristic of carbocyclic nucleoside analogues.

Predicted 13C NMR Chemical Shifts for the Comparison Compound:

Carbon AtomPredicted Chemical Shift (ppm)
C1' (Olefinic) 136.1
C2' (Olefinic) 130.8
C3' (CH-CH2OH) 64.2
C4' (CH-Purine) 61.5
C5' (CH2) 45.9
C6' (CH2OH) 63.7
Purine C2 152.8
Purine C4 149.5
Purine C5 120.1
Purine C6 156.3
Purine C8 141.2

Note: The predicted chemical shifts were generated using the online NMR prediction tool, nmrdb.org.

Key Spectral Differences and Their Structural Implications:

  • Downfield Shift of C4': The most significant difference is the downfield shift of the carbon atom attached to the nitrogenous base (C4') in the comparison compound (61.5 ppm) compared to the carbon attached to the amino group in our target molecule (59.8 ppm). This is due to the electron-withdrawing nature of the aromatic purine ring system, which deshields the attached carbon to a greater extent than a simple amino group.

  • Presence of Aromatic Signals: The 13C NMR spectrum of the comparison compound exhibits five additional signals in the aromatic region (120-160 ppm), which are characteristic of the purine ring system. This provides a clear and unambiguous way to distinguish between the simple amino alcohol and the carbocyclic nucleoside precursor.

  • Subtle Shifts in the Cyclopentene Ring: The substitution at C4' also induces minor but measurable shifts in the other carbons of the cyclopentene ring, reflecting the change in the overall electronic environment of the molecule.

This comparative analysis underscores the sensitivity of 13C NMR to subtle structural modifications, making it an invaluable tool for confirming the identity and purity of synthetic intermediates in drug development.

Experimental Protocol for 13C NMR Acquisition

To obtain a high-quality 13C NMR spectrum for this compound, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve 20-50 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d4, Chloroform-d, or DMSO-d6). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte signals.

    • Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

  • Instrument Parameters (for a 400 MHz Spectrometer):

    • Nucleus: 13C

    • Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).

    • Acquisition Time (AQ): 1.0 - 1.5 seconds.

    • Relaxation Delay (D1): 2.0 - 5.0 seconds. A longer delay is crucial for accurate integration of quaternary carbons, although none are present in this molecule.

    • Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration. A higher number of scans will improve the signal-to-noise ratio.

    • Spectral Width (SW): 0 to 220 ppm.

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply an exponential multiplication with a line broadening factor of 1.0 - 2.0 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Phase the spectrum carefully to obtain a flat baseline.

    • Calibrate the spectrum by setting the solvent residual peak to its known chemical shift (e.g., Methanol-d4 at 49.0 ppm).

Workflow for Characterization and Comparison

The following diagram illustrates the logical workflow for the 13C NMR characterization of a chiral intermediate and its comparison with an analogue.

G cluster_target Target Molecule Characterization cluster_comparison Comparative Analysis cluster_output Final Report Target_Sample ((1S,4R)-4-Aminocyclopent- 2-en-1-yl)methanol Sample Target_NMR 13C NMR Acquisition Target_Sample->Target_NMR Target_Data Predicted 13C NMR Data Target_NMR->Target_Data Target_Analysis Spectral Analysis & Peak Assignment Target_Data->Target_Analysis Comparison_Analysis Comparative Spectral Analysis Target_Analysis->Comparison_Analysis Compare Spectra Comparison_Molecule Alternative Chiral Building Block (((1s,4r)-4-(6-Amino-9h-purin-9-yl)cyclopent-2-enyl)methanol) Comparison_NMR 13C NMR Data (Predicted) Comparison_Molecule->Comparison_NMR Comparison_NMR->Comparison_Analysis Guide Publish Comparison Guide Comparison_Analysis->Guide

Caption: Workflow for 13C NMR Characterization and Comparison.

Conclusion

13C NMR spectroscopy is an indispensable technique for the structural elucidation and quality control of chiral intermediates in pharmaceutical synthesis. While experimental data for this compound is not readily published, reliable prediction tools provide a robust framework for its characterization. The comparative analysis with a structurally related carbocyclic nucleoside precursor clearly demonstrates the power of 13C NMR in distinguishing between molecules with subtle structural differences. The detailed experimental protocol provided in this guide will enable researchers to acquire high-quality data for this and similar compounds, ensuring the integrity of these critical building blocks in the development of life-saving medicines.

A Comparative Guide to the Synthesis of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol: An Essential Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Chiral Synthon

((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol is a pivotal chiral building block in the synthesis of carbocyclic nucleoside analogues, a class of compounds with significant therapeutic applications. Its most prominent role is as a key intermediate in the industrial-scale synthesis of Abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS. The precise stereochemistry of this intermediate is critical for the pharmacological activity of the final drug substance. Consequently, the development of efficient, stereoselective, and scalable synthetic routes to this molecule is of paramount importance.

This guide provides an in-depth comparison of the three primary synthetic strategies employed to produce this compound: the resolution of racemic Vince lactam, the asymmetric synthesis via rearrangement of cyclopentene oxides, and the de novo synthesis from the chiral pool starting material, D-ribose. We will delve into the mechanistic underpinnings of each approach, provide representative experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages.

Route 1: The Workhorse of Industrial Production - Resolution of Vince Lactam

The synthesis commencing with the resolution of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam, is a well-established and widely implemented strategy, particularly in industrial settings. This approach leverages a readily available starting material and separates the desired enantiomer early in the synthetic sequence.

Causality Behind Experimental Choices

The core principle of this route is the separation of a racemic mixture into its constituent enantiomers. This can be achieved through two primary methods: enzymatic resolution or chemical resolution. Enzymatic resolution is often favored for its high stereoselectivity and environmentally benign reaction conditions. Lipases are commonly employed to selectively acylate one enantiomer of the lactam, allowing for the separation of the acylated and unreacted lactams.

Once the desired (-)-Vince lactam is isolated, the synthetic endgame involves the protection of the lactam nitrogen, reduction of the amide carbonyl to an alcohol, and subsequent deprotection to unveil the target amino alcohol. The choice of a protecting group, typically a tert-butyloxycarbonyl (Boc) group, is crucial as it must be stable to the subsequent reduction step and easily removable under mild conditions. Sodium borohydride is a commonly used reducing agent for the lactam due to its selectivity and operational simplicity.

Experimental Protocol: A Representative Synthesis via Enzymatic Resolution

Step 1: Enzymatic Resolution of (±)-Vince Lactam Racemic Vince lactam is suspended in a suitable buffer (e.g., phosphate buffer) and treated with a lipase (e.g., from Candida antarctica) and an acylating agent (e.g., vinyl acetate). The enzyme selectively acylates the (+)-enantiomer, leaving the desired (-)-Vince lactam unreacted. The reaction is monitored by chiral HPLC until approximately 50% conversion is reached. The unreacted (-)-Vince lactam is then separated from the acylated (+)-enantiomer by extraction and chromatography.

Step 2: Protection of (-)-Vince Lactam The isolated (-)-Vince lactam is dissolved in a suitable solvent such as dichloromethane. Di-tert-butyl dicarbonate (Boc)₂O and a base like triethylamine or 4-(dimethylamino)pyridine (DMAP) are added, and the reaction is stirred at room temperature until completion. The resulting N-Boc-(-)-Vince lactam is then purified.

Step 3: Reduction of N-Boc-(-)-Vince Lactam The purified N-Boc-(-)-Vince lactam is dissolved in an alcoholic solvent, typically methanol or ethanol, and cooled to 0°C. Sodium borohydride is added portion-wise, and the reaction is stirred until the lactam is fully consumed. This reduction opens the bicyclic ring to afford the protected amino alcohol.

Step 4: Deprotection to Yield this compound The protected amino alcohol is treated with a strong acid, such as hydrochloric acid in an organic solvent (e.g., isopropanol), to remove the Boc protecting group. The final product, this compound, is typically isolated as its hydrochloride salt.

G cluster_0 Route 1: Resolution of Vince Lactam Racemic Vince Lactam Racemic Vince Lactam Enzymatic Resolution Enzymatic Resolution (-)-Vince Lactam (-)-Vince Lactam Boc Protection Boc Protection N-Boc-(-)-Vince Lactam N-Boc-(-)-Vince Lactam Reduction (NaBH4) Reduction (NaBH4) Protected Amino Alcohol Protected Amino Alcohol Deprotection (HCl) Deprotection (HCl) Target Molecule ((1S,4R)-4-Aminocyclopent- 2-en-1-yl)methanol

Route 2: Asymmetric Synthesis via Chiral Base-Mediated Rearrangement

This elegant approach establishes the desired stereochemistry through an enantioselective rearrangement of a prochiral starting material, a 4-amino-substituted cyclopentene oxide. This strategy avoids a resolution step and can, in principle, provide a higher theoretical yield.

Causality Behind Experimental Choices

The key to this synthesis is the enantioselective deprotonation of the cyclopentene oxide, which is mediated by a chiral lithium amide base. The choice of the chiral amine precursor for the base is critical for achieving high enantioselectivity. The bulky, chiral environment of the base discriminates between the two enantiotopic protons adjacent to the epoxide, leading to the formation of one enantiomer of the allylic alcohol preferentially. The subsequent rearrangement of the epoxide to the allylic alcohol is a concerted process. The stereochemistry of the starting cis-epoxide dictates the cis relationship between the amino and hydroxyl groups in the product.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of the Precursor Cyclopentene A suitable N-protected 4-aminocyclopentene is prepared. For instance, cyclopentadiene can be reacted with a nitrogen-containing dienophile in a Diels-Alder reaction, followed by functional group manipulations to introduce the desired protected amino group.

Step 2: Stereoselective Epoxidation The N-protected 4-aminocyclopentene is subjected to epoxidation, typically using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). The directing effect of the amino group substituent generally leads to the formation of the cis-epoxide as the major diastereomer.

Step 3: Enantioselective Rearrangement A chiral lithium amide base is prepared in situ by treating a chiral amine (e.g., a derivative of bis(phenylethyl)amine) with n-butyllithium at low temperature. The cis-epoxide is then added to the solution of the chiral base. The base selectively removes a proton, initiating the rearrangement to the corresponding N-protected this compound with high enantiomeric excess (often >90% ee)[1][2].

Step 4: Deprotection The protecting group on the nitrogen atom is removed under appropriate conditions to yield the final product.

G cluster_1 Route 2: Asymmetric Rearrangement N-Protected 4-Aminocyclopentene N-Protected 4-Aminocyclopentene Epoxidation (m-CPBA) Epoxidation (m-CPBA) cis-Cyclopentene Oxide cis-Cyclopentene Oxide Enantioselective Rearrangement Enantioselective Rearrangement (Chiral Li-amide) Protected Target Molecule Protected Target Molecule Deprotection Deprotection Target Molecule ((1S,4R)-4-Aminocyclopent- 2-en-1-yl)methanol

Route 3: De Novo Synthesis from the Chiral Pool - The D-Ribose Approach

This strategy leverages a naturally occurring and enantiomerically pure starting material, D-ribose, to construct the chiral cyclopentane core. This approach guarantees the correct absolute stereochemistry from the outset, provided the stereochemical integrity is maintained throughout the synthetic sequence.

Causality Behind Experimental Choices

The synthesis from D-ribose typically involves a multi-step sequence to transform the furanose ring into the carbocyclic cyclopentene system. Key transformations often include:

  • Protection of hydroxyl groups: To prevent unwanted side reactions, the hydroxyl groups of D-ribose are protected, often as acetonides.

  • Chain extension and olefination: The carbon backbone is extended, and double bonds are introduced, commonly through Wittig-type reactions.

  • Ring-closing metathesis (RCM): This powerful reaction, often catalyzed by a Grubbs-type ruthenium catalyst, is used to form the five-membered carbocyclic ring from a diene precursor.

  • Functional group interconversions: Following the formation of the cyclopentene ring, a series of reactions are performed to install the amino and hydroxymethyl groups with the correct stereochemistry. This may involve reductions, oxidations, and nucleophilic substitutions.

While elegant in its use of a chiral starting material, this route is often longer and more complex than the other approaches.

Experimental Protocol: A Representative Synthesis

Step 1: Preparation of a Diene from D-Ribose D-ribose is first protected, for example, as its 2,3-O-isopropylidene derivative. The aldehyde is then subjected to a Wittig reaction to introduce a vinyl group. The remaining hydroxyl groups are manipulated to introduce a second double bond, creating a diene precursor suitable for RCM.

Step 2: Ring-Closing Metathesis The diene is treated with a Grubbs catalyst (e.g., Grubbs' first or second generation catalyst) in a suitable solvent like dichloromethane to effect the ring closure, forming a chiral cyclopentenol derivative.

Step 3: Functionalization of the Cyclopentenol The resulting cyclopentenol is then converted to the target molecule. This typically involves:

  • Oxidation of the alcohol to a ketone to give a chiral cyclopentenone.

  • Stereoselective reduction of the ketone and introduction of the amino group, for example, via a Mitsunobu reaction with a nitrogen nucleophile followed by reduction of the resulting azide or phthalimide.

  • Reduction of a carboxylic acid or ester group, which may be present from the initial D-ribose backbone, to the primary alcohol.

G cluster_2 Route 3: Synthesis from D-Ribose D-Ribose D-Ribose Multi-step Conversion Multi-step Conversion (Protection, Olefination) Diene Precursor Diene Precursor Ring-Closing Metathesis Ring-Closing Metathesis Chiral Cyclopentenol Chiral Cyclopentenol Functional Group Interconversion Functional Group Interconversion Target Molecule ((1S,4R)-4-Aminocyclopent- 2-en-1-yl)methanol

Comparative Analysis of Synthesis Routes

FeatureRoute 1: Resolution of Vince LactamRoute 2: Asymmetric RearrangementRoute 3: Synthesis from D-Ribose
Starting Material Racemic Vince LactamN-Protected 4-AminocyclopenteneD-Ribose
Stereochemical Control Resolution (Enzymatic or Chemical)Enantioselective RearrangementChiral Pool Starting Material
Key Transformation ResolutionChiral Base-Mediated RearrangementRing-Closing Metathesis (RCM)
Number of Steps Relatively short (4-5 steps from racemic lactam)ModerateLong (often >8 steps)
Overall Yield Moderate (max. 50% from racemate without racemization)Potentially highVariable, can be low due to multiple steps
Scalability High (industrially proven)Moderate to highModerate
Advantages - Well-established and scalable- Readily available starting material- High enantioselectivity- Avoids resolution step- Absolute stereochemistry from the start- Access to diverse analogues
Disadvantages - Theoretical yield of 50% for resolution- Requires efficient resolution method- Requires stoichiometric chiral base- Synthesis of chiral ligand can be costly- Long and complex synthetic sequence- Overall yield can be low

Conclusion: Selecting the Optimal Route

The choice of the most appropriate synthetic route for this compound depends heavily on the specific requirements of the synthesis, including the desired scale, cost considerations, and available expertise.

  • For large-scale industrial production , the resolution of Vince lactam remains the most practical and economically viable option, despite the inherent 50% yield limitation of a classical resolution. The development of efficient enzymatic resolution and racemization protocols for the unwanted enantiomer further solidifies its industrial importance.

  • The asymmetric rearrangement of cyclopentene oxides offers an elegant and efficient alternative for obtaining high enantiopurity. This route is particularly attractive for laboratory-scale synthesis and for the production of high-value analogues where the cost of the chiral ligand is justified.

  • The synthesis from D-ribose , while often the longest and most complex, provides unambiguous control of the absolute stereochemistry and offers a versatile platform for the synthesis of a wide range of structurally diverse carbocyclic nucleoside analogues. This approach is well-suited for research and development purposes where access to novel chemical entities is the primary goal.

Ultimately, a thorough evaluation of the factors outlined in this guide will enable researchers and drug development professionals to make an informed decision on the most suitable synthetic strategy for their specific needs.

References

A Comparative Guide to Chiral Amines in Asymmetric Synthesis: Profiling ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol Against Established Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the judicious selection of a chiral amine catalyst or auxiliary is a critical decision that profoundly influences the stereochemical outcome and overall efficiency of an asymmetric synthesis. This guide provides a comprehensive comparison of the structural attributes and potential catalytic performance of ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol against two titans of organocatalysis: L-proline and the cinchona alkaloids. While this compound is a well-established chiral building block, its application as a catalyst is not widely documented. This guide will, therefore, analyze its structural features in the context of known chiral amino alcohol catalysts and benchmark its potential against the proven efficacy of established chiral amines, supported by experimental data from peer-reviewed literature.

The Central Role of Chiral Amines in Asymmetric Catalysis

Chiral amines are indispensable tools in modern organic synthesis, enabling the construction of enantiomerically enriched molecules. Their catalytic prowess stems from their ability to form transient chiral intermediates, such as enamines and iminium ions, which modulate the stereochemical course of a reaction.[1] The diversity of chiral amine structures, from simple amino acids to complex alkaloids, provides a rich toolkit for chemists to achieve high levels of stereocontrol in a wide array of chemical transformations.

Featured Chiral Amine: this compound

This compound is a chiral cyclic amino alcohol. Its structure is characterized by a cyclopentene ring with cis-stereochemistry between the amino and hydroxymethyl groups. This rigid cyclic backbone and the presence of both a primary amine and a primary alcohol offer intriguing possibilities for its application in asymmetric catalysis. The amino group can act as a nucleophile or a base, while the hydroxyl group can participate in hydrogen bonding to orient substrates within the catalytic pocket.

While primarily utilized as a key intermediate in the synthesis of carbocyclic nucleosides like Abacavir, its structural similarity to other successful cyclic β-amino alcohol organocatalysts suggests its potential in asymmetric transformations.

Established Chiral Amines: A Performance Benchmark

To provide a clear context for the potential of this compound, we will compare its structural class to two of the most successful and widely used classes of chiral amine organocatalysts: L-proline and cinchona alkaloids.

L-Proline and its Derivatives

L-proline, a naturally occurring secondary amino acid, is a cornerstone of organocatalysis. Its rigid pyrrolidine ring and the presence of both a secondary amine and a carboxylic acid group allow it to act as a bifunctional catalyst. Proline and its derivatives are particularly effective in enamine and iminium ion catalysis, leading to high enantioselectivities in a variety of reactions.

Performance Data: Proline-Catalyzed Asymmetric Aldol Reaction

The asymmetric aldol reaction is a classic example of proline's catalytic efficiency. The reaction between a ketone and an aldehyde generates a chiral β-hydroxy ketone, a valuable synthetic intermediate.

CatalystAldehydeKetoneSolventYield (%)dr (anti:syn)ee (%) (anti)Reference
L-Prolinep-NitrobenzaldehydeCyclohexanoneMeOH/H₂O9595:599[2]
L-ProlineIsovaleraldehydeAcetoneAcetone/CHCl₃85-93[3]
L-ProlineBenzaldehydeAcetoneDMSO68-76[4]

Catalytic Cycle of Proline-Catalyzed Aldol Reaction

The catalytic cycle of the proline-catalyzed aldol reaction proceeds through the formation of a key enamine intermediate. The chiral environment of the proline directs the facial attack of the aldehyde, leading to the preferential formation of one enantiomer.

G Catalytic Cycle of Proline-Catalyzed Aldol Reaction Ketone Ketone Enamine Enamine Ketone->Enamine + Proline - H₂O Proline Proline Iminium_Intermediate Iminium_Intermediate Enamine->Iminium_Intermediate + Aldehyde Aldehyde Aldehyde Aldol_Adduct Aldol_Adduct Iminium_Intermediate->Aldol_Adduct + H₂O - Proline H2O H2O

A concise depiction of the proline-catalyzed aldol reaction cycle.

Cinchona Alkaloids

Cinchona alkaloids, such as quinine and quinidine, are naturally occurring compounds that have found widespread use as chiral catalysts and ligands in asymmetric synthesis. Their rigid bicyclic structure, containing multiple stereocenters and functional groups (a quinoline ring, a secondary alcohol, a vinyl group, and a quinuclidine nitrogen), provides a unique and highly effective chiral environment. They are particularly effective in reactions such as Michael additions, Henry (nitroaldol) reactions, and phase-transfer catalysis.

Performance Data: Cinchona Alkaloid-Catalyzed Asymmetric Michael Addition

The asymmetric Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound is a powerful C-C bond-forming reaction. Cinchona alkaloid derivatives have proven to be excellent catalysts for this transformation.

CatalystMichael DonorMichael AcceptorSolventYield (%)ee (%)Reference
Cupreine derivativeDiethyl malonateChalconeToluene9895[5]
9-Amino(9-deoxy)epicinchonineThiophenolCyclohexenoneToluene9991[5]
Cinchonidine-derived squaramide1,3-DicarbonylNitrostyreneToluene9998[6]

General Experimental Workflow for Asymmetric Catalysis

The successful execution of an asymmetric reaction requires careful attention to experimental details. A general workflow is outlined below.

G General Workflow for Asymmetric Catalysis Start Start Reaction_Setup Reaction Setup: - Add catalyst and solvent - Cool to desired temperature Start->Reaction_Setup Substrate_Addition Substrate Addition: - Add Michael donor/acceptor or  ketone/aldehyde Reaction_Setup->Substrate_Addition Reaction_Monitoring Reaction Monitoring: - TLC or GC/LC-MS Substrate_Addition->Reaction_Monitoring Workup Aqueous Workup: - Quench reaction - Extract with organic solvent Reaction_Monitoring->Workup Reaction Complete Purification Purification: - Column chromatography Workup->Purification Analysis Analysis: - NMR for yield and dr - Chiral HPLC for ee Purification->Analysis End End Analysis->End

A typical experimental workflow for asymmetric synthesis.

Comparative Analysis and Future Outlook

While direct experimental data for the catalytic activity of this compound is currently unavailable in the peer-reviewed literature, we can infer its potential based on its structural features and by comparison with other cyclic β-amino alcohols.

  • Structural Rigidity: The cyclopentene backbone of this compound provides a rigid scaffold, which is often a key feature for effective stereocontrol in asymmetric catalysis. This rigidity can help to create a well-defined chiral pocket that directs the approach of the substrates.

  • Bifunctionality: The presence of both a primary amine and a primary alcohol allows for potential bifunctional catalysis. The amine can activate substrates through enamine or iminium ion formation, while the hydroxyl group can act as a hydrogen-bond donor to further organize the transition state. This dual activation is a common strategy employed by highly effective organocatalysts.

  • Potential Applications: Based on the reactivity of other chiral amino alcohols, this compound could potentially catalyze a range of reactions, including aldol additions, Michael additions, and Mannich reactions.

Comparison with Proline and Cinchona Alkaloids:

FeatureThis compound (Potential)L-ProlineCinchona Alkaloids
Catalyst Type Primary Amino AlcoholSecondary Amino AcidTertiary Amine/Alcohol
Key Functional Groups Primary Amine, Primary AlcoholSecondary Amine, Carboxylic AcidTertiary Amine, Secondary Alcohol, Quinoline
Source SyntheticNaturalNatural
Established Applications Synthetic IntermediateAldol, Mannich, Michael, etc.Michael, Henry, Phase-Transfer, etc.
Mechanism Enamine/Iminium Ion (putative)Enamine/Iminium IonMultiple (H-bonding, ion pair, etc.)

The key difference lies in the nature of the amino and hydroxyl groups and the overall structural complexity. While proline's bifunctionality is well-understood to operate through a concerted push-pull mechanism, and cinchona alkaloids create a complex chiral environment, the potential of this compound as a simpler, rigid amino alcohol catalyst remains an area ripe for exploration.

Experimental Protocols

To facilitate further research and direct comparison, detailed experimental protocols for representative reactions catalyzed by L-proline and a cinchona alkaloid derivative are provided below.

Protocol 1: L-Proline-Catalyzed Asymmetric Aldol Reaction

This protocol describes the asymmetric aldol reaction between an aldehyde and acetone, a classic example of proline catalysis.[4]

Materials:

  • (S)-Proline (catalyst)

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Acetone (reagent and solvent)

  • Appropriate solvent (e.g., DMSO)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of (S)-proline (10-20 mol%) in the chosen solvent, add the aldehyde (0.25 mmol) and acetone (1.25 mmol) at the desired temperature (-10 to 25 °C).

  • Stir the reaction mixture for 24-72 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent (e.g., ethyl acetate/hexane mixture).

  • Determine the yield and characterize the product by ¹H and ¹³C NMR.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: Cinchona Alkaloid-Catalyzed Asymmetric Michael Addition

This protocol outlines a general procedure for the asymmetric Michael addition of a 1,3-dicarbonyl compound to an α,β-unsaturated ketone, catalyzed by a cinchona alkaloid derivative.[7]

Materials:

  • Cinchona alkaloid catalyst (e.g., cinchonidine)

  • 1,3-Dicarbonyl compound (e.g., ethyl 2-oxocyclopentanecarboxylate)

  • α,β-Unsaturated ketone (e.g., methyl vinyl ketone)

  • Anhydrous solvent (e.g., toluene)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 1,3-dicarbonyl compound (1.0 mmol) and the cinchona alkaloid catalyst (0.002 mmol, 0.2 mol%) in anhydrous toluene (5 mL) at room temperature, add the α,β-unsaturated ketone (1.2 mmol).

  • Stir the reaction mixture at room temperature for the time indicated in the relevant literature, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product directly by silica gel column chromatography using an appropriate eluent system.

  • Determine the yield and characterize the product by ¹H and ¹³C NMR.

  • Determine the enantiomeric excess (ee) by chiral GC or HPLC analysis.

Conclusion

This compound presents an intriguing scaffold for the development of new chiral organocatalysts. Its rigid cyclic structure and bifunctional nature are promising features for inducing high stereoselectivity. While its application as a catalyst remains to be thoroughly explored, the comparative analysis with established chiral amines like L-proline and cinchona alkaloids provides a valuable framework for future investigations. The provided experimental protocols serve as a starting point for researchers to evaluate the catalytic potential of this and other novel chiral amines in the ongoing quest for more efficient and selective asymmetric transformations.

References

A Senior Application Scientist's Guide to Enantiomeric Purity Analysis of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Enantiomeric Purity in Pharmaceutical Synthesis

((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol is a pivotal chiral building block in the synthesis of carbocyclic nucleoside analogues, most notably the antiretroviral drug Abacavir. The stereochemistry of this intermediate is paramount, as the biological activity and potential toxicity of the final active pharmaceutical ingredient (API) are intrinsically linked to its enantiomeric form. The undesired (1R,4S) enantiomer can lead to impurities in the final drug product, potentially altering its efficacy and safety profile. Consequently, robust and reliable analytical methods for determining the enantiomeric purity of this intermediate are not merely a matter of quality control, but a fundamental requirement for ensuring patient safety and regulatory compliance.

This guide provides a comprehensive comparison of the primary analytical techniques for the enantiomeric purity analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). As a Senior Application Scientist, my objective is to move beyond a simple recitation of methods and delve into the causality behind experimental choices, offering field-proven insights to guide you in selecting and implementing the most suitable analytical strategy for your specific needs.

Pillar 1: Direct Chiral Separation via High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is often the first line of defense for the enantiomeric purity analysis of non-volatile, polar compounds like this compound. The direct separation of enantiomers on a chiral stationary phase (CSP) is a powerful and widely adopted approach.

The Rationale Behind Chiral HPLC Method Development

The primary challenge in separating enantiomers is their identical physical and chemical properties in an achiral environment. Chiral HPLC overcomes this by creating a chiral environment within the column. The choice of the CSP is the most critical factor, as separation is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. For a primary amine and alcohol like our target analyte, crown ether-based and polysaccharide-based CSPs are excellent starting points.

A specific method for the enantiomeric separation of this compound has been reported utilizing a crown ether-based CSP[1]. Crown ethers are particularly effective for the separation of primary amines due to the formation of inclusion complexes with the protonated amine group.

Experimental Protocol: Chiral HPLC

Below is a detailed protocol based on the established method for the enantiomeric purity analysis of this compound.

Instrumentation:

  • Agilent 1100 series HPLC or equivalent, equipped with a quaternary pump, autosampler, column oven, and a PDA detector.

Chromatographic Conditions:

  • Column: Daicel CROWNPAK CR(+) (150 x 4.0 mm, 5 µm)[1]

  • Mobile Phase: 50mM Sodium Perchlorate, with pH adjusted to 2.0 using perchloric acid[1]

  • Flow Rate: 0.25 mL/min[1]

  • Column Temperature: 10°C[1]

  • Detection Wavelength: 200 nm[1]

  • Injection Volume: 5 µL[1]

Sample Preparation:

  • Prepare a stock solution of the this compound HCl sample in the mobile phase to a final concentration of 5 mg/mL[1].

  • For validation purposes (LOD/LOQ determination), a stock solution of the racemic mixture can be prepared and serially diluted.

System Suitability:

  • A solution containing both enantiomers should be injected to verify the system's performance. The resolution between the two enantiomeric peaks should be greater than 2.0[1].

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase (5 mg/mL) A->B D Inject 5 µL onto CROWNPAK CR(+) Column B->D C Prepare Mobile Phase (50mM Sodium Perchlorate, pH 2.0) E Isocratic Elution (0.25 mL/min, 10°C) D->E F UV Detection at 200 nm E->F G Integrate Peak Areas F->G H Calculate Enantiomeric Purity (% area) G->H GC_Workflow cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing A Weigh Sample (1 mg) B Add Acetonitrile & TFAA A->B C Heat at 60°C for 30 min B->C D Evaporate & Reconstitute in Ethyl Acetate C->D E Inject 1 µL onto Chiral Capillary Column D->E F Temperature Programmed Elution E->F G Mass Spectrometric Detection F->G H Extract Ion Chromatograms G->H I Calculate Enantiomeric Purity H->I SFC_Workflow cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Methanol (1 mg/mL) A->B C Inject 1 µL onto Chiralpak Column B->C D Gradient Elution (CO2/Methanol with DEA) C->D E UV Detection at 210 nm D->E F Integrate Peak Areas E->F G Calculate Enantiomeric Purity F->G

References

A Comparative Guide to the Biological Activity of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents remains a cornerstone of medicinal chemistry. Within the diverse landscape of pharmacologically active molecules, carbocyclic nucleoside analogs represent a clinically significant class, renowned for their potent antiviral and anticancer properties. At the heart of several of these vital drugs lies the chiral scaffold, ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol. This guide provides an in-depth comparative analysis of the biological activities of its derivatives, with a primary focus on their role as anti-HIV agents. We will explore the structure-activity relationships (SAR) that govern their efficacy, present key experimental data, and provide detailed methodologies for their synthesis and evaluation.

The Significance of the Aminocyclopentenol Scaffold

The this compound core is a carbocyclic analog of the deoxyribose sugar found in natural nucleosides. Its key structural features—the cyclopentene ring, the primary amine, and the hydroxymethyl group—provide a versatile platform for the synthesis of a wide array of derivatives. The replacement of the furanose oxygen with a methylene group in this scaffold imparts significant metabolic stability by preventing glycosidic bond cleavage, a common degradation pathway for natural nucleosides. This inherent stability, coupled with the precise stereochemistry of the substituents, is fundamental to the biological activity of its derivatives.

The most prominent derivative of this scaffold is Abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV-1 infection.[1] Abacavir's success has spurred extensive research into other derivatives, aiming to enhance antiviral potency, broaden the spectrum of activity, and overcome drug resistance.

Comparative Analysis of Antiviral Activity

The primary therapeutic application of this compound derivatives has been in the domain of antiviral research, particularly against HIV. The mechanism of action for these carbocyclic nucleoside analogs involves intracellular phosphorylation to the corresponding triphosphate, which then acts as a competitive inhibitor and chain terminator of viral reverse transcriptase.[1]

Structure-Activity Relationship (SAR) of Abacavir and its Analogs

A thorough understanding of the SAR of Abacavir provides a framework for evaluating other derivatives. The key structural determinants for its anti-HIV activity are:

  • The Purine Base: The 2,6-diaminopurine core is crucial. The 2-amino group is essential for activity, and modifications at this position generally lead to a significant loss of potency.[1]

  • The N6-Substituent: The cyclopropylamino group at the N6 position of the purine base is a key feature that enhances binding affinity to the HIV-1 reverse transcriptase. While some small lipophilic substituents are tolerated, larger or more polar groups tend to diminish antiviral activity.[1]

  • The Carbocyclic Ring: The unsaturated cyclopentene ring serves as a mimic of the deoxyribose sugar. The specific (1S, 4R) stereochemistry is critical for potent antiviral activity.[1] Saturation of the double bond or alterations to the stereochemistry result in a marked decrease in efficacy.

  • The 5'-Hydroxymethyl Group: This group is essential for the initial and subsequent phosphorylation steps by cellular kinases to form the active triphosphate metabolite. Analogs lacking this group are inactive.[1]

Quantitative Comparison of Antiviral Potency

The following table summarizes the in vitro anti-HIV activity and cytotoxicity of Abacavir and a selection of its analogs. It is important to note that direct comparisons should be made with caution when data is sourced from different studies using varied cell lines and viral strains.

CompoundNucleobaseN6-SubstituentAnti-HIV-1 Activity (IC50, µM)Cytotoxicity (CC50, µM)Cell LineReference
Abacavir 2,6-DiaminopurineCyclopropylamino4.0160MT-4[2]
Abacavir 2,6-DiaminopurineCyclopropylamino0.26-Clinical Isolates[2]
Carbovir Guanine----
Analog 18-AzapurineChloro10.67 (HIV-1), 13.79 (HIV-2)>100MT-4[3]
Analog 2Adenine-- (Therapeutic Index: 200)--[4]
Analog 3Guanine-No Activity--[4]

IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration.

From this data, it is evident that the nature of the heterocyclic base and its substituents profoundly influences antiviral activity. While the 8-azapurine derivative with a chloro substituent (Analog 1) shows moderate anti-HIV activity, it is less potent than Abacavir.[2][3] The adenine derivative (Analog 2) demonstrates a promising therapeutic index, suggesting a favorable balance between efficacy and toxicity, whereas its guanine counterpart (Analog 3) was inactive.[4]

Beyond Antiviral Activity: Exploring Other Therapeutic Avenues

While the primary focus has been on antiviral applications, the aminocyclopentenol scaffold holds potential for other therapeutic areas. The structural similarity of these compounds to monosaccharides suggests they may act as inhibitors of carbohydrate-processing enzymes.

Glycosidase Inhibition

Aminocyclopentitol derivatives, which share a similar core structure, have been investigated as inhibitors of glycosidases. These enzymes play crucial roles in various biological processes, and their inhibition is a therapeutic strategy for conditions like diabetes and lysosomal storage diseases. While specific data for derivatives of this compound as glycosidase inhibitors is limited in the public domain, the potential for this class of compounds to interact with carbohydrate-binding proteins warrants further investigation.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for the synthesis of a generic carbocyclic nucleoside analog from this compound and for the evaluation of its anti-HIV activity.

Synthesis of a Purine-Based Carbocyclic Nucleoside Analog

This protocol outlines a general procedure for the coupling of a purine base to the aminocyclopentenol scaffold.

G cluster_0 Synthesis of a Carbocyclic Nucleoside Analog Start ((1S,4R)-4-Aminocyclopent- 2-en-1-yl)methanol Step1 Couple with a substituted chloropyrimidine derivative Start->Step1 Triethylamine, Ethanol Step2 Cyclize to form the purine ring system Step1->Step2 e.g., Triethyl orthoformate Step3 Introduce N6-substituent (e.g., via nucleophilic substitution) Step2->Step3 e.g., Cyclopropylamine End Final Carbocyclic Nucleoside Analog Step3->End

Caption: General synthetic workflow for a purine-based carbocyclic nucleoside analog.

Step 1: Coupling Reaction

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add triethylamine (2-3 equivalents) to the solution.

  • Add a solution of a suitably substituted 4,6-dichloro-5-aminopyrimidine (1 equivalent) in ethanol dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Purine Ring Formation

  • Dissolve the product from Step 1 in triethyl orthoformate.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the mixture to reflux for several hours, monitoring by TLC.

  • After completion, cool the reaction and neutralize with a suitable base.

  • Remove the excess triethyl orthoformate under reduced pressure.

  • Purify the resulting purine derivative by column chromatography.

Step 3: N6-Substitution (Example with Cyclopropylamine for Abacavir synthesis)

  • Dissolve the 6-chloropurine derivative from Step 2 in n-butanol.

  • Add an excess of cyclopropylamine.

  • Heat the reaction mixture to reflux until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and remove the solvent in vacuo.

  • Purify the final product, the Abacavir analog, by column chromatography.

Anti-HIV Activity Assay (MTT Assay)

This protocol describes a cell-based assay to determine the 50% inhibitory concentration (IC50) of a compound against HIV-1 replication.

G cluster_1 Anti-HIV MTT Assay Workflow Start Seed MT-4 cells in a 96-well plate Step1 Add serial dilutions of the test compound Start->Step1 Step2 Infect cells with HIV-1 Step1->Step2 Step3 Incubate for 4-5 days Step2->Step3 Step4 Add MTT solution and incubate Step3->Step4 Step5 Add solubilization buffer Step4->Step5 Step6 Read absorbance at 570 nm Step5->Step6 End Calculate IC50 and CC50 Step6->End

Caption: Workflow for determining anti-HIV activity using the MTT assay.

Materials:

  • MT-4 cells

  • HIV-1 stock

  • Culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 20% SDS in 50% DMF)

  • 96-well microtiter plates

Procedure:

  • Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of the test compound in culture medium.

  • Add 100 µL of the compound dilutions to the appropriate wells. Include wells for virus control (cells + virus, no compound) and cell control (cells only).

  • Infect the cells with a predetermined amount of HIV-1 (e.g., multiplicity of infection of 0.01).

  • Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 (for antiviral activity) and CC50 (for cytotoxicity) values.[5]

Conclusion

Derivatives of this compound are a rich source of biologically active compounds, with Abacavir being a prime example of their therapeutic success. The comparative analysis presented in this guide highlights the critical role of the purine base, the N6-substituent, and the stereochemistry of the carbocyclic ring in dictating anti-HIV potency. While the main focus has been on antiviral activity, the potential for these compounds to act as enzyme inhibitors in other therapeutic areas should not be overlooked. The provided experimental protocols offer a foundation for the synthesis and evaluation of novel derivatives, encouraging further exploration of this versatile scaffold in the ongoing search for new and improved therapeutic agents.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Chiral Aminocyclopentenols

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Spectroscopic Comparison of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol and its Enantiomer

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The differentiation and quantification of enantiomers are critical quality attributes in pharmaceutical development, as stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[1][2] This guide provides an in-depth technical overview of the primary spectroscopic methodologies for comparing and distinguishing between the enantiomers of this compound. We will explore the principles and experimental workflows for Nuclear Magnetic Resonance (NMR) spectroscopy using chiral auxiliaries and Vibrational Circular Dichroism (VCD). This document serves as a practical guide, detailing not just the protocols but the underlying causality of the experimental choices, ensuring a robust and validated approach to chiral analysis.

The Imperative of Chiral Discrimination in Drug Development

Chirality is a fundamental property of biological systems, with enzymes, receptors, and other biological targets often demonstrating a high degree of stereoselectivity.[1] Consequently, the two enantiomers of a chiral drug can interact differently with the human body. One enantiomer may produce the desired therapeutic effect, while the other could be inactive or, in worst-case scenarios, responsible for adverse effects.[2][3] Regulatory bodies like the FDA now strongly recommend the development of single-enantiomer drugs, making the precise analysis of enantiomeric purity a non-negotiable aspect of drug discovery, development, and quality control.[1][4]

The subject molecule, an aminocyclopentenol derivative, contains two stereocenters, making it a chiral structure. Distinguishing between the ((1S,4R)) isomer and its enantiomer, ((1R,4S)), is impossible using standard spectroscopic techniques like conventional ¹H or ¹³C NMR, as enantiomers possess identical physical properties in an achiral environment.[5] To elicit a spectroscopic difference, one must introduce an external source of chirality.

Spectroscopic Strategies for Differentiating Enantiomers

Nuclear Magnetic Resonance (NMR) Spectroscopy: Creating a Chiral Environment

NMR spectroscopy is a powerful tool for structural elucidation, but in a standard achiral solvent (like CDCl₃), the spectra of two enantiomers are superimposable. To resolve them, we must convert the enantiomeric pair into a pair of diastereomers, which have different physical properties and, therefore, distinct NMR spectra.[5][6] This is achieved using a chiral auxiliary.

  • Chiral Solvating Agents (CSAs): These are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers.[5][7] The differential interactions within these complexes (e.g., hydrogen bonds, π-stacking) create slightly different magnetic environments for the nuclei of each enantiomer, leading to observable differences in chemical shifts (Δδ). This method is non-destructive and allows for direct analysis of the sample. For a molecule like this compound, which contains both amine and alcohol functional groups, CSAs that can interact with these groups are ideal.[8][9]

  • Chiral Derivatizing Agents (CDAs): CDAs are enantiomerically pure reagents that react covalently with a functional group on the analyte to form a stable pair of diastereomers.[10][11] For example, Mosher's acid chloride can react with the amine or alcohol group to form diastereomeric amides or esters.[11] While this method often produces larger, more easily resolved chemical shift differences, it requires an irreversible chemical modification of the analyte and subsequent purification, which can introduce errors if kinetic resolution occurs.[10][12]

For the purpose of this guide, we will focus on the more direct and non-destructive CSA approach.

Vibrational Circular Dichroism (VCD): A Direct Probe of Absolute Configuration

VCD is an infrared spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule.[13][14] Enantiomers produce VCD spectra that are perfect mirror images of each other. A key advantage of VCD is its ability to determine the absolute configuration of a molecule in solution without the need for crystallization.[13][15] This is achieved by comparing the experimental VCD spectrum to a spectrum predicted by ab initio or density functional theory (DFT) calculations for one of the enantiomers.[16] A match confirms the absolute configuration, while a mirror-image spectrum indicates the opposite enantiomer.

Experimental Protocol: NMR Analysis with a Chiral Solvating Agent

This section provides a detailed protocol for distinguishing the enantiomers of ((4-Aminocyclopent-2-en-1-yl)methanol) using ¹H NMR spectroscopy and a common chiral solvating agent, (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE), known for its effectiveness with amines and alcohols.[7]

Workflow Overview

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Dissolve Analyte Enantiomer in CDCl3 p2 Acquire Baseline ¹H NMR Spectrum p1->p2 p3 Add Stoichiometric Amount of (R)-TFAE (CSA) p2->p3 p4 Ensure Thorough Mixing p3->p4 a1 Acquire ¹H NMR Spectrum of Diastereomeric Complex p4->a1 d1 Identify Split Signals (Chemical Shift Non-equivalence) a1->d1 d2 Integrate Peaks to Determine Diastereomeric/Enantiomeric Ratio d1->d2 caption Experimental Workflow for Chiral Discrimination using NMR and a CSA.

Figure 1. Experimental Workflow for Chiral Discrimination using NMR and a CSA.
Step-by-Step Methodology

  • Analyte Preparation: Prepare a ~10 mM solution of the analyte (either a single enantiomer or a racemic mixture) in a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Acquire Reference Spectrum: Obtain a standard ¹H NMR spectrum of the analyte alone. This serves as a baseline to identify the proton signals before complexation.

  • Introduction of CSA: To the NMR tube, add a precise amount of the chiral solvating agent, (R)-TFAE. A good starting point is 1.5 to 2.0 equivalents relative to the analyte. The optimal ratio may require empirical determination.

  • Equilibration: Gently mix the sample to ensure homogeneous complex formation. Allow the sample to equilibrate at a constant temperature inside the NMR spectrometer for several minutes.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum of the mixture. It is crucial to acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio, which is necessary for accurate integration.

  • Repeat for the Other Enantiomer: Repeat steps 1-5 using the opposite enantiomer of the analyte but the same enantiomer of the CSA. This will confirm the formation of the corresponding diastereomeric complex and its unique spectrum.

Expected Results and Data Interpretation

The Principle of Diastereomeric Complex Formation

The core principle is that the single enantiomer of the CSA interacts differently with each of the analyte's enantiomers, forming two distinct diastereomeric complexes. These complexes are not mirror images and have different energies and geometries, leading to distinguishable NMR spectra.

G Mechanism of NMR Chiral Discrimination cluster_csa Chiral Solvating Agent S_Analyte S-Enantiomer SR_Complex S-R Complex (Spectrum A) S_Analyte->SR_Complex R_Analyte R-Enantiomer RR_Complex R-R Complex (Spectrum B) R_Analyte->RR_Complex R_CSA R-CSA R_CSA->SR_Complex R_CSA->RR_Complex

Figure 2. Formation of distinguishable diastereomeric complexes from enantiomers.
Hypothetical Data Analysis

Upon addition of the (R)-TFAE, we expect to see splitting of specific proton signals in the analyte's spectrum. Protons close to the chiral centers and the functional groups involved in binding (the -NH₂ and -OH groups) are most likely to show the largest chemical shift non-equivalence (Δδ = |δ_R - δ_S|).

Table 1: Hypothetical ¹H NMR Data for Enantiomers of ((4-Aminocyclopent-2-en-1-yl)methanol) in the Presence of (R)-TFAE

Proton Assignmentδ without CSA (ppm)δ with (R)-TFAE (ppm) for (1S,4R)δ with (R)-TFAE (ppm) for (1R,4S)Δδ (ppm)
H1 (CH-OH)4.354.424.450.03
H4 (CH-NH₂)3.803.853.890.04
H2/H3 (Olefinic)5.905.915.930.02
H5a (Methylene)2.502.522.510.01
H5b (Methylene)1.801.811.800.01

Note: The chemical shift values (δ) are hypothetical but representative of the magnitude of splitting commonly observed.

Interpretation:

  • Identification: By comparing the spectra of the pure (1S,4R) and (1R,4S) enantiomers complexed with (R)-TFAE, one can definitively assign which set of signals corresponds to which enantiomer.

  • Quantification: If analyzing a racemic or enantioenriched mixture, the ratio of the two enantiomers can be determined by integrating the corresponding resolved signals. The enantiomeric excess (ee) is calculated as:

    ee (%) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100

Conclusion

The spectroscopic comparison of enantiomers is a foundational requirement in modern chemistry and drug development. While enantiomers are identical by most standard spectroscopic measures, their differentiation is readily achievable by creating a chiral environment. NMR spectroscopy, when paired with a chiral solvating agent, offers a rapid, non-destructive, and quantitative method to determine enantiomeric purity.[6][17] For unambiguous determination of the absolute configuration, especially when an authentic reference standard is unavailable, Vibrational Circular Dichroism (VCD) provides a powerful, direct alternative by bridging experimental spectroscopy with theoretical calculations.[13][18] The application of these robust and well-understood techniques ensures the stereochemical integrity of chiral molecules, a cornerstone of developing safe and effective pharmaceuticals.

References

A Comparative Guide to the Validation of Analytical Methods for ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Quantifying ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol

This compound is a chiral building block whose stereochemical purity is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). The presence of its enantiomeric or diastereomeric impurities can lead to reduced therapeutic effect or unforeseen toxicological issues. Therefore, robust and validated analytical methods are essential to ensure the quality of this starting material and the subsequent drug product. This guide will compare and contrast various analytical techniques, providing the scientific rationale behind method selection and validation parameter assessment. The validation frameworks discussed are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, with additional considerations from the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA).[1][2][3][4][5]

Core Principles of Analytical Method Validation

The objective of analytical method validation is to demonstrate that a procedure is suitable for its intended purpose.[6] A thoroughly validated method provides confidence in the reliability of the analytical data generated. Key validation parameters, as stipulated by ICH Q2(R1), include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[4][6]

Methodology Comparison: HPLC, GC-MS, and LC-MS/MS

The selection of an appropriate analytical technique is contingent on factors such as the analyte's physicochemical properties, the sample matrix, and the required sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds like this compound. Given the chiral nature of the analyte, chiral HPLC is the preferred approach for enantiomeric purity assessment.[7][8]

Causality of Experimental Choices:

  • Chiral Stationary Phases (CSPs): The choice of CSP is the most critical factor for achieving enantiomeric separation.[7] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice due to their broad applicability and proven success in resolving a wide range of chiral compounds.[7]

  • Mobile Phase: For basic compounds like the target analyte, the addition of a small amount of an amine modifier (e.g., diethylamine) to a normal-phase mobile phase (e.g., hexane/ethanol) can significantly improve peak shape and resolution by minimizing interactions with residual silanol groups on the stationary phase.[9]

  • Detection: As this compound lacks a strong chromophore, derivatization is often necessary for sensitive UV or fluorescence detection.[10] Derivatizing agents like o-phthaldialdehyde (OPA) in the presence of a chiral thiol can be employed to introduce a fluorophore and enable enantiomeric resolution.[10][11]

Experimental Workflow for Chiral HPLC Method Validation:

cluster_prep Preparation cluster_system System Suitability cluster_validation Validation Parameters prep_standards Prepare Standard and Sample Solutions system_suitability Perform System Suitability Tests (Resolution, Tailing Factor, Repeatability) prep_standards->system_suitability prep_mobile Prepare Mobile Phase prep_mobile->system_suitability specificity Specificity system_suitability->specificity Proceed if suitable linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness

Caption: Workflow for Chiral HPLC Method Validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique offering high sensitivity and selectivity, especially for volatile and thermally stable compounds.[12] For polar analytes like this compound, derivatization is essential to improve volatility and thermal stability, and to enhance chromatographic performance.[12][13][14]

Causality of Experimental Choices:

  • Derivatization: Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are commonly used to convert the amine and hydroxyl groups into their corresponding trimethylsilyl (TMS) derivatives.[12] This reduces polarity and improves peak shape. Acylation with reagents like trifluoroacetic anhydride (TFAA) is another effective strategy.[12]

  • Chiral Capillary Columns: To separate the enantiomers, a chiral stationary phase is required. Cyclodextrin-based columns are widely used for the GC analysis of chiral compounds.[15]

  • Ionization and Detection: Electron Ionization (EI) is a standard technique that provides reproducible mass spectra, which can be compared against libraries for identification.[16] Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity in quantitative analysis.

Logical Relationship of GC-MS Derivatization and Analysis:

analyte This compound (Polar, Non-volatile) derivatization Derivatization (e.g., Silylation with BSTFA) analyte->derivatization derivative TMS-Derivative (Non-polar, Volatile) derivatization->derivative gc_separation GC Separation on Chiral Column derivative->gc_separation ms_detection MS Detection (EI, SIM) gc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: GC-MS Analysis Pathway with Derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly advantageous for analyzing trace levels of compounds in complex matrices without the need for derivatization.[17][18]

Causality of Experimental Choices:

  • Chromatography: Chiral LC is employed for the separation of enantiomers. Reversed-phase chromatography with an aqueous-organic mobile phase is common.

  • Ionization: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like the target analyte, typically forming protonated molecular ions [M+H]+.

  • Tandem Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion) and monitoring a specific product ion after fragmentation, which provides exceptional selectivity and sensitivity.[16]

Decision Tree for Method Selection:

start High Sensitivity Required? yes_lcms LC-MS/MS start->yes_lcms Yes no_hplc_gcms HPLC or GC-MS start->no_hplc_gcms No derivatization Derivatization Feasible? no_hplc_gcms->derivatization gcms GC-MS derivatization->gcms Yes hplc Chiral HPLC with Derivatization derivatization->hplc No

Caption: Decision Tree for Selecting an Analytical Method.

Comparative Performance Data

The following table summarizes typical performance characteristics for each validated method. The data presented is illustrative and based on established performance for similar analytes.

Validation ParameterChiral HPLC-UV (with Derivatization)Chiral GC-MSChiral LC-MS/MSAcceptance Criteria (ICH Q2(R1))
Specificity Baseline resolution (Rs > 2.0) from enantiomer and known impurities.Chromatographic separation and unique mass spectra.Separation and specific MRM transitions.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[6]
Linearity (r²) > 0.999> 0.998> 0.999Correlation coefficient should be close to 1.
Range 1 - 150 µg/mL0.1 - 100 µg/mL0.001 - 10 µg/mLThe range should cover the expected concentrations of the analyte.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%The closeness of agreement between the true value and the value found.[19]
Precision (RSD) < 2.0%< 3.0%< 1.5%The relative standard deviation should be within acceptable limits.
LOD ~0.3 µg/mL~0.03 µg/mL~0.0003 µg/mLSignal-to-noise ratio of 3:1.[19]
LOQ ~1.0 µg/mL~0.1 µg/mL~0.001 µg/mLSignal-to-noise ratio of 10:1.[19]
Robustness Unaffected by minor changes in mobile phase composition, flow rate, and temperature.Unaffected by minor changes in oven temperature ramp and carrier gas flow.Unaffected by minor changes in mobile phase composition and flow rate.The method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]

Detailed Experimental Protocols

Chiral HPLC-UV Method Validation Protocol
  • Preparation of Solutions:

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., mobile phase) to obtain a 1 mg/mL solution.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 50, 100, 150 µg/mL).

  • Derivatization Procedure (if required):

    • To 1 mL of each standard and sample solution, add the derivatizing agent (e.g., OPA/chiral thiol solution) according to a pre-validated procedure.

    • Allow the reaction to proceed for a specified time at a controlled temperature before injection.

  • Chromatographic Conditions:

    • Column: Chiral Stationary Phase Column (e.g., polysaccharide-based).

    • Mobile Phase: A suitable mixture of solvents (e.g., n-hexane:ethanol:diethylamine).

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

    • Injection Volume: 10 µL.

    • Detection: UV or Fluorescence detector at the appropriate wavelength for the derivative.

  • Validation Experiments:

    • Specificity: Inject the diluent, a placebo sample (if applicable), the enantiomer standard, and a standard solution of the analyte to demonstrate separation.

    • Linearity: Inject the series of working standard solutions in triplicate and construct a calibration curve by plotting peak area against concentration.

    • Accuracy: Analyze samples of known concentration (e.g., spiked placebo) at three concentration levels covering the range (e.g., 80%, 100%, 120% of the target concentration).

    • Precision:

      • Repeatability: Perform six replicate injections of a standard solution at 100% of the target concentration.

      • Intermediate Precision: Repeat the repeatability assessment on a different day, with a different analyst, or on a different instrument.

    • LOD & LOQ: Determine based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Introduce small, deliberate variations to method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min) and assess the impact on the results.

Chiral GC-MS Method Validation Protocol
  • Preparation of Solutions:

    • Prepare standard and sample solutions in a suitable volatile solvent (e.g., acetonitrile).

  • Derivatization Procedure:

    • To a known volume of the standard or sample solution, add the derivatizing agent (e.g., BSTFA with 1% TMCS).

    • Heat the mixture at a specified temperature (e.g., 60 °C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.

  • GC-MS Conditions:

    • Column: Chiral capillary column (e.g., cyclodextrin-based).

    • Injector Temperature: e.g., 250 °C.

    • Oven Temperature Program: A gradient program to ensure separation of the analyte from any impurities (e.g., start at 100 °C, ramp to 220 °C).

    • Carrier Gas: Helium at a constant flow.

    • MS Transfer Line Temperature: e.g., 280 °C.

    • Ion Source Temperature: e.g., 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

  • Validation Experiments:

    • Follow a similar validation strategy as outlined for the HPLC method, adapting for the GC-MS technique (e.g., assessing peak purity by mass spectral analysis for specificity).

Conclusion and Recommendations

The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis.

  • Chiral HPLC is a robust and reliable technique, particularly for quality control in a manufacturing environment. When coupled with derivatization, it can achieve adequate sensitivity for most applications.[20][21]

  • Chiral GC-MS offers higher sensitivity than HPLC and is an excellent alternative if the analyte is amenable to derivatization to increase its volatility and thermal stability.[13][14]

  • Chiral LC-MS/MS provides the highest sensitivity and selectivity and is the method of choice for bioanalytical studies or when very low levels of the analyte need to be quantified in complex matrices.[22][23]

Regardless of the method chosen, a comprehensive validation in accordance with ICH guidelines is mandatory to ensure the generation of accurate and reliable data, thereby guaranteeing the quality and safety of the final pharmaceutical product.[1][5][24]

References

A Senior Application Scientist's Guide to Catalytic Synthesis of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol is a high-value chiral building block, most notably serving as a pivotal intermediate in the synthesis of Abacavir, a potent nucleoside analog reverse transcriptase inhibitor used in the treatment of HIV.[1][2] The stereochemical integrity of this intermediate is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, the development of efficient, scalable, and highly stereoselective catalytic methods for its synthesis is a subject of intense research and industrial interest. This guide provides a comparative analysis of prominent catalytic strategies, blending established industrial chemoenzymatic routes with modern asymmetric chemical and biocatalytic methods. We will delve into the mechanistic underpinnings of each approach, present comparative performance data, and provide detailed experimental protocols to empower researchers in selecting and implementing the optimal strategy for their specific objectives.

Introduction: The Strategic Importance of the Chiral Aminocyclopentenol Core

The therapeutic efficacy of many pharmaceuticals is intrinsically linked to their chirality. The this compound scaffold presents two stereocenters, the precise control of which is a formidable synthetic challenge.[3] Historically, syntheses relied on classical resolution or multi-step chiral pool approaches. However, the demand for greener, more efficient, and cost-effective manufacturing has propelled the adoption of catalytic asymmetric methods. This guide will compare and contrast the catalysts central to the two dominant strategies: the kinetic resolution of a racemic precursor and the direct asymmetric synthesis from a prochiral starting material.

Chemoenzymatic Synthesis via Kinetic Resolution

The most established industrial route to this compound begins with the kinetic resolution of a racemic intermediate, most commonly (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, widely known as the Vince lactam.[4] This strategy leverages the exquisite enantioselectivity of enzymes to separate a racemic mixture, followed by straightforward chemical transformations to yield the target molecule.

Catalyst System 1: γ-Lactamases

γ-Lactamases are a class of hydrolases that have been successfully employed for the large-scale resolution of Vince lactam.[5] These enzymes selectively catalyze the hydrolysis of one lactam enantiomer, leaving the other unreacted and thus optically pure.

Mechanism of Action & Causality: The enzyme's chiral active site preferentially binds and hydrolyzes the (+)-enantiomer of the Vince lactam to the corresponding amino acid, leaving the desired (-)-enantiomer untouched.[6] This high selectivity (E-value > 200 is common) is the cornerstone of the process's success, enabling the theoretical recovery of 50% of the starting material as a single, highly pure enantiomer. The choice of a (+)-γ-lactamase is critical, as it preserves the (-)-lactam, which possesses the correct stereochemistry for conversion to the target amino alcohol.[4]

Lactamase_Resolution_Workflow cluster_0 Step 1: Enzymatic Resolution cluster_1 Step 2: Separation & Transformation racemic Racemic (±)-Vince Lactam enzyme (+)-γ-Lactamase (e.g., from B. japonicum) racemic->enzyme Aqueous Buffer products Mixture: (-)-Vince Lactam (desired) (+)-γ-Aminocyclopentenoic Acid (hydrolyzed) enzyme->products separation Extraction/ Purification products->separation reduction Chemical Reduction (e.g., NaBH4, LiAlH4) separation->reduction Isolated (-)-Vince Lactam final_product ((1S,4R)-4-Aminocyclopent- 2-en-1-yl)methanol reduction->final_product

Fig. 1: Chemoenzymatic workflow using γ-lactamase.
Catalyst System 2: Lipases

Lipases are highly versatile hydrolases that catalyze the formation and hydrolysis of esters. In this context, they are used to resolve racemic precursors, typically a hydroxylated cyclopentenone, through enantioselective acylation.[7][8]

Mechanism of Action & Causality: The strategy involves the acylation of a racemic alcohol precursor. The lipase, often an immobilized form like Candida antarctica Lipase B (Novozym 435), selectively acylates one enantiomer at a much faster rate than the other.[9][10] This leaves one enantiomer as the unreacted alcohol and the other as an ester, which can be easily separated chromatographically. The choice of acyl donor (e.g., vinyl acetate) is critical, as it forms a non-reversible byproduct (acetaldehyde), driving the reaction forward.[10] This method is advantageous due to the broad commercial availability and robustness of lipases.[8]

Asymmetric Synthesis Approaches

Direct asymmetric synthesis aims to create the desired stereocenters from a prochiral substrate in a single step, offering higher theoretical yields and better atom economy compared to kinetic resolution.

Catalyst System 3: ω-Transaminases (Emerging Biocatalytic Route)

ω-Transaminases (ATAs) are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a prochiral ketone or aldehyde, creating a new chiral amine.[11][12] This technology has revolutionized the synthesis of many chiral amines in the pharmaceutical industry.[13][14]

Proposed Mechanism & Causality: A hypothetical, yet highly promising, route involves the asymmetric amination of a prochiral ketone precursor, (4R)-4-(hydroxymethyl)cyclopent-2-en-1-one. An (S)-selective ω-transaminase would transfer an amino group from a simple, inexpensive donor like isopropylamine to the ketone, directly generating the (1S,4R) product with high enantiomeric excess.[15] The primary challenge lies in identifying or engineering a transaminase with high activity and selectivity for this specific cyclic ketone substrate. However, given the rapid advances in protein engineering, this approach represents the future of sustainable synthesis for this intermediate.[16]

Transaminase_Synthesis cluster_0 Biocatalytic Asymmetric Amination ketone Prochiral Ketone Precursor ((4R)-4-(hydroxymethyl)cyclopent-2-en-1-one) catalyst ω-Transaminase (ATA) + PLP cofactor ketone->catalyst donor Amine Donor (e.g., Isopropylamine) donor->catalyst product ((1S,4R)-4-Aminocyclopent- 2-en-1-yl)methanol catalyst->product coproduct Coproduct (Acetone) catalyst->coproduct

Fig. 2: Proposed asymmetric synthesis via ω-transaminase.
Catalyst System 4: Transition Metal Complexes (Chemical Asymmetric Catalysis)

Transition metal-catalyzed asymmetric hydrogenation is a pillar of modern organic synthesis for producing chiral molecules.[17] This approach would involve the reduction of a prochiral enamine or imine precursor using a chiral catalyst, typically based on rhodium, ruthenium, or iridium complexed with a chiral phosphine ligand.

Mechanism of Action & Causality: The synthesis would start from a suitable cyclopentenone precursor, which is first converted to an enamine or imine. This substrate is then hydrogenated in the presence of a chiral transition metal catalyst. The chiral ligand creates a chiral environment around the metal center, directing the delivery of hydrogen to one face of the C=N double bond, thereby setting the desired stereochemistry. While highly effective for many substrates, challenges for this specific target include potential catalyst poisoning by the amine functionality and the need for high-pressure hydrogen, which can present scalability challenges.[17]

Comparative Performance Analysis

The choice of catalyst is a multi-faceted decision, balancing enantioselectivity, yield, cost, scalability, and environmental impact. The following table summarizes the key performance indicators for the discussed catalytic systems.

Catalyst SystemTypical CatalystSubstrateKey Advantage(s)Key Challenge(s)Typical YieldEnantioselectivity (% ee)
γ-Lactamase Recombinant from B. japonicum(±)-Vince LactamIndustrially proven, very high E-values, mild aqueous conditions.[4][5]Max. 50% theoretical yield, requires subsequent chemical reduction.~45-48% (of racemate)>99% for unreacted lactam.[6]
Lipase Immobilized C. antarctica Lipase BRacemic alcohol precursorHighly robust, versatile, wide availability, mild conditions.[8]Max. 50% theoretical yield, may require non-polar organic solvents.[10]~45-49% (of racemate)Often >98% for both alcohol and ester.[9]
ω-Transaminase Engineered ATAProchiral ketone100% theoretical yield, "green" process, high selectivity.[13][16]Substrate specificity can be a hurdle, requiring enzyme screening/engineering.[14]Potentially >90%Often >99%.[15]
Transition Metal [Rh(COD)(DIPAMP)]BF₄Prochiral enamine/imineHigh turnover numbers, broad applicability in chemical synthesis.[17]Requires multi-step precursor synthesis, potential heavy metal contamination, high-pressure H₂.~70-90%90-99%.[17]

Detailed Experimental Protocols

Disclaimer: These protocols are illustrative and should be optimized for specific laboratory conditions. All work should be conducted with appropriate safety precautions.

Protocol 1: γ-Lactamase-Catalyzed Kinetic Resolution of (±)-Vince Lactam

This protocol is based on established procedures for the enzymatic resolution of γ-lactams.[4][6]

  • Bioreactor Setup: To a pH-statted bioreactor, add 1 L of 50 mM potassium phosphate buffer (pH 7.5). Equilibrate the temperature to 30 °C with gentle agitation.

  • Substrate Addition: Dissolve 50 g of racemic (±)-Vince lactam in the buffer.

  • Enzyme Addition: Add a solution containing the (+)-γ-lactamase catalyst. The optimal enzyme loading must be determined empirically but is typically in the range of 1-5% (w/w) of the substrate.

  • Reaction Monitoring: Maintain the pH at 7.5 by the automated addition of 1 M NaOH. The reaction progress can be monitored by tracking NaOH consumption or by periodic sampling and analysis via chiral HPLC.

  • Workup: Once ~50% conversion is reached (typically 8-12 hours), stop the reaction by adding a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Extraction: Extract the aqueous phase three times with the organic solvent. The unreacted (-)-Vince lactam will preferentially partition into the organic layer.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield optically pure (-)-Vince lactam. This product is then carried forward to a chemical reduction step (e.g., using LiAlH₄ in THF) to obtain the target this compound.[3]

Protocol 2: Lipase-Catalyzed Acylation of a Racemic Cyclopentenol Precursor

This protocol is a representative procedure for lipase-mediated kinetic resolution in an organic solvent.[8][9]

  • Reaction Setup: To a dry, stirred flask under an inert atmosphere (N₂), add 100 mL of tert-butyl methyl ether (MTBE).

  • Reactant Addition: Dissolve 10 g of the racemic alcohol precursor (e.g., (±)-4-hydroxycyclopent-2-en-1-yl acetate) in the solvent.

  • Acyl Donor: Add 1.5 equivalents of vinyl acetate.

  • Catalyst Addition: Add 1 g of immobilized Candida antarctica Lipase B (Novozym 435).

  • Reaction: Stir the suspension at 40 °C. Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is achieved.

  • Catalyst Removal: Filter the reaction mixture to recover the immobilized lipase, which can be washed and potentially reused.

  • Purification: Concentrate the filtrate and purify the resulting mixture of the unreacted (S)-alcohol and the acylated (R)-ester using column chromatography on silica gel.

Conclusion and Future Outlook

For the industrial synthesis of this compound, chemoenzymatic routes utilizing γ-lactamases or lipases for kinetic resolution are the current state-of-the-art. They are robust, highly selective, and well-documented. The primary drawback is the inherent 50% maximum theoretical yield.

Looking forward, the development of a direct asymmetric synthesis is highly desirable. ω-Transaminases represent the most promising biocatalytic path forward, aligning with the principles of green chemistry by offering high atom economy and mild reaction conditions.[13] While this requires significant upfront investment in enzyme discovery and engineering, the long-term benefits in efficiency and sustainability are substantial. Chemical asymmetric synthesis via transition metal catalysis remains a viable, albeit more complex, alternative. The ultimate choice of catalyst will depend on the specific project requirements, including scale, cost constraints, available expertise, and sustainability goals.

References

Assessing the Utility of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol in Novel Drug Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the selection of a chiral building block is a critical decision that dictates the synthetic feasibility and ultimately the biological efficacy of a novel drug candidate. Among the pantheon of privileged scaffolds, the aminocyclopentene core has emerged as a cornerstone in the development of potent antiviral and anticancer agents. This guide provides an in-depth technical assessment of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol , a pivotal intermediate, and objectively compares its utility against alternative structural motifs in the design of innovative drug scaffolds.

The Preeminence of the Aminocyclopentene Scaffold: A Case Study in Abacavir

This compound is a chiral aminocyclitol that has garnered significant attention primarily as a key precursor to the carbocyclic nucleoside analog Abacavir.[1][2] Abacavir is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV.[3] The cyclopentene ring of this building block serves as a bioisostere for the furanose sugar moiety found in natural nucleosides. This substitution of the endocyclic oxygen with a methylene group confers enhanced metabolic stability by rendering the molecule resistant to enzymatic cleavage by phosphorylases.[4]

The specific stereochemistry of this compound is crucial for the biological activity of the final drug molecule. The cis relationship between the amino and hydroxymethyl groups, along with their specific absolute configurations, ensures the correct spatial orientation for interaction with the viral reverse transcriptase.

Synthetic Accessibility: The Vince Lactam Route

A common and industrially relevant synthetic route to this compound commences from the versatile starting material, racemic 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam.[1][2][5] The enantiomers of the Vince lactam can be resolved, providing access to the desired stereoisomer for the synthesis of Abacavir and other chiral compounds.[1][6]

The synthesis involves a sequence of protection, reduction, and deprotection steps to yield the target aminocyclopentenol. The causality behind these steps is crucial for achieving the desired product with high purity and yield. The protection of the lactam nitrogen, often with a Boc group, prevents unwanted side reactions during the subsequent reduction of the amide.[1] The reduction itself is a critical step, where a hydride reagent like sodium borohydride is used to selectively reduce the carbonyl group. Finally, acidic hydrolysis removes the protecting group to unveil the primary amine of the target molecule.[1]

Experimental Protocol: Synthesis of this compound Hydrochloride from (+)-Vince Lactam
  • Step 1: Boc Protection of (+)-Vince Lactam. To a solution of (+)-2-azabicyclo[2.2.1]hept-5-en-3-one in a suitable solvent such as dichloromethane, add di-tert-butyl dicarbonate (Boc)₂O and a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP). Stir the reaction at room temperature until completion (monitored by TLC). The Boc-protected lactam is then isolated and purified.

  • Step 2: Reduction of the Boc-Protected Lactam. The purified Boc-protected lactam is dissolved in a protic solvent like methanol and cooled to 0°C. Sodium borohydride is added portion-wise, and the reaction is stirred until the starting material is consumed. This step reduces the amide carbonyl to a hydroxyl group, yielding tert-butyl ((1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate.

  • Step 3: Deprotection to Yield the Final Product. The carbamate intermediate is then treated with a solution of hydrochloric acid in a suitable solvent like isopropanol or dioxane. This acidic condition cleaves the Boc protecting group, affording this compound hydrochloride as the final product, which can be isolated by filtration.[1][7]

G cluster_0 Synthesis of this compound Vince_Lactam (+)-Vince Lactam Boc_Lactam Boc-Protected Lactam Vince_Lactam->Boc_Lactam (Boc)₂O, DMAP Carbamate tert-butyl ((1S,4R)-4-(hydroxymethyl) cyclopent-2-en-1-yl)carbamate Boc_Lactam->Carbamate NaBH₄, MeOH Final_Product This compound Hydrochloride Carbamate->Final_Product HCl, IPA

Caption: Synthetic pathway to this compound.

Application in Drug Synthesis: The Path to Abacavir

This compound serves as a crucial synthon for the construction of the carbocyclic core of Abacavir. The synthesis involves the condensation of the aminocyclopentenol with a substituted pyrimidine, followed by cyclization to form the purine ring system.

Experimental Protocol: Synthesis of a Key Abacavir Intermediate
  • Step 1: Condensation with a Dichloropyrimidine. this compound hydrochloride is reacted with N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide in the presence of a base such as sodium bicarbonate in a solvent like n-butanol. The reaction is heated to drive the condensation.[8][9]

  • Step 2: Cyclization to the Purine Core. The resulting intermediate is then treated with a cyclizing agent like triethyl orthoformate and a catalytic amount of acid to facilitate the formation of the purine ring. This yields (1S,4R)-cis-4-[2-amino-6-chloro-9H-purin-9-yl]-2-cyclopentene-1-methanol, a direct precursor to Abacavir.[8][9]

G cluster_1 Synthesis of Abacavir Intermediate Starting_Material This compound Hydrochloride Condensation_Product Substituted Pyrimidine Intermediate Starting_Material->Condensation_Product NaHCO₃, n-BuOH, heat Pyrimidine N-(2-amino-4,6-dichloro- 5-pyrimidinyl)formamide Pyrimidine->Condensation_Product Purine_Intermediate (1S,4R)-cis-4-[2-amino-6-chloro-9H-purin-9-yl] -2-cyclopentene-1-methanol Condensation_Product->Purine_Intermediate Triethyl orthoformate, H⁺

Caption: Key steps in the synthesis of an Abacavir precursor.

Comparative Analysis with Alternative Scaffolds

The utility of this compound is best understood in the context of alternative chiral building blocks used in the synthesis of nucleoside analogs.

Cyclohexenyl and Cyclohexanyl Scaffolds

Six-membered carbocyclic rings, such as cyclohexene and cyclohexane, have also been explored as sugar mimics in nucleoside analogs. These larger ring systems offer a different conformational profile compared to the five-membered cyclopentene ring. While some cyclohexenyl nucleosides have shown moderate activity against herpes viruses, they have generally not led to clinical candidates, in part due to more complex synthetic procedures.[4]

Other Carbocyclic Ring Systems

The exploration of carbocyclic nucleosides has extended to other ring sizes, including three- and four-membered rings. For instance, bicyclo[3.1.0]hexane analogs have been developed to lock the pseudosugar ring in a bioactive conformation, with some compounds showing promising antiviral activities.[10]

Acyclic Scaffolds

Acyclic nucleoside analogs, which lack a cyclic sugar mimic altogether, represent another important class of antiviral drugs. A prime example is Acyclovir. These compounds often offer simpler synthetic routes but may have different pharmacological profiles due to their increased conformational flexibility.

Performance Comparison: Biological Activity

A direct comparison of the performance of these scaffolds is challenging due to the lack of head-to-head studies. However, by examining the biological activities of drugs derived from these different cores, we can infer their relative utility.

Drug/Compound ClassScaffold TypeTarget Virus(es)Reported EC₅₀ ValuesReference(s)
AbacavirCyclopentenylHIV-10.03-0.05 µM[3]
Cyclopentenylcytosine (CPE-C)CyclopentenylBroad-spectrum (DNA & RNA viruses)Potent activity reported[11]
1,2,3-Triazole Cyclopentenyl NucleosideCyclopentenylVaccinia virus, Cowpox virus, SARS-CoV0.4 µM (Vaccinia), 39 µM (Cowpox), 47 µM (SARS-CoV)[1]
1,2,4-Triazole Cyclopentenyl NucleosideCyclopentenylSARS-CoV21 µM[1]
Cyclohexenyl GuanineCyclohexenylHSV-1, HSV-2, VZV, HCMVModerate activity reported[4]
Bicyclo[4.3.0]nonene Nucleoside AnalogsBicyclicRespiratory Syncytial Virus (RSV)0.53–1.66 μM[10]

The data indicates that cyclopentenyl-based nucleosides, particularly Abacavir, exhibit potent antiviral activity at low micromolar to nanomolar concentrations. While other scaffolds have shown promise, the clinical success of Abacavir underscores the high utility of the this compound building block.

Conclusion: A Privileged Scaffold with Enduring Value

This compound stands as a testament to the power of chiral building blocks in modern drug discovery. Its well-defined stereochemistry and the conformational constraints of the cyclopentene ring provide an excellent platform for the design of potent enzyme inhibitors, most notably demonstrated by its role in the synthesis of Abacavir. While alternative scaffolds, including larger carbocycles and acyclic systems, offer different design possibilities, the proven clinical efficacy and established synthetic routes solidify the position of this compound as a highly valuable and versatile tool for the development of novel therapeutics. The continued exploration of this and related scaffolds will undoubtedly lead to the discovery of new and improved treatments for a range of diseases.

References

Safety Operating Guide

Navigating the Disposal of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chiral building blocks like ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol are routine. However, the lifecycle of these molecules extends beyond their immediate application, culminating in a critical final step: proper disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment. Our approach is grounded in established safety protocols and regulatory standards, empowering you to manage your chemical waste with confidence and integrity.

I. Foundational Knowledge: Understanding the Compound's Hazard Profile

The hydrochloride salt is classified as a skin sensitizer and is considered harmful to aquatic life with long-lasting effects[1][2]. It is prudent to assume that the free base form exhibits a similar toxicological profile. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and environmental precautions.

Property Information Source
Chemical Name This compoundN/A
CAS Number 136522-30-0[3]
Molecular Formula C₆H₁₁NO[1]
Molecular Weight 113.16 g/mol N/A
Appearance White to off-white solid (for the hydrochloride salt)
Known Hazards May cause an allergic skin reaction. Harmful to aquatic life with long-lasting effects. May cause skin, eye, and respiratory irritation.[1][2][3][4]
II. The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that begins with waste characterization and ends with compliant removal from your facility. The following workflow provides a clear path for researchers to follow.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Assessment cluster_disposal_process Disposal Protocol RiskAssessment 1. Hazard Identification (Review SDS for Hydrochloride Salt) PPE 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) RiskAssessment->PPE Informs PPE Selection WasteCollection 3. Waste Segregation & Collection (Designated Hazardous Waste Container) PPE->WasteCollection Ensures Safe Handling ContainerLabeling 4. Proper Labeling ('Hazardous Waste', Chemical Name, Hazards) WasteCollection->ContainerLabeling Regulatory Requirement Storage 5. Temporary Storage (Satellite Accumulation Area - SAA) ContainerLabeling->Storage For Tracking & Safety DisposalRequest 6. Arrange for Professional Disposal (Contact EHS/Waste Vendor) Storage->DisposalRequest Final Step

Caption: Decision workflow for the disposal of this compound.

A. Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential for skin sensitization and irritation, the following PPE is mandatory when handling this compound for disposal:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A flame-resistant lab coat.

All handling of the solid compound or its solutions should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation[3].

B. Waste Segregation and Collection: Preventing Unwanted Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety. This compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), should be collected in a dedicated hazardous waste container.

  • Container Selection: Use a container that is chemically compatible with amino alcohols. High-density polyethylene (HDPE) or glass containers are generally suitable[5][6]. The container must have a secure, leak-proof lid[5].

  • Waste Stream: This compound should be disposed of as a non-halogenated organic waste. Do not mix it with halogenated solvents or other incompatible waste streams[7][8]. Incompatible materials should be stored separately to prevent dangerous reactions[5].

C. Labeling: Communicating Hazards Clearly

Accurate and thorough labeling of hazardous waste containers is a regulatory requirement under the Resource Conservation and Recovery Act (RCRA) as enforced by the Environmental Protection Agency (EPA)[6][9]. Your hazardous waste label must include:

  • The words "Hazardous Waste"[9].

  • The full chemical name: "this compound".

  • A clear indication of the hazards (e.g., "Skin Sensitizer," "Environmental Hazard")[9].

  • The accumulation start date[9].

D. Temporary Storage: The Satellite Accumulation Area (SAA)

Designated Satellite Accumulation Areas (SAAs) are locations within the laboratory where hazardous waste can be temporarily stored at or near the point of generation[5][9].

  • Location: The SAA must be under the control of the laboratory personnel generating the waste[10].

  • Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA[10].

  • Container Management: Waste containers in the SAA must be kept closed except when adding waste[5][7]. They should be inspected weekly for any signs of leakage[5].

E. Final Disposal: Professional Waste Management

The final step in the disposal process is to arrange for the removal of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[6]. Intentional dilution or evaporation of hazardous waste to avoid proper disposal is illegal[5].

III. Emergency Procedures: Spill and Exposure Management

Accidents can happen, and being prepared is crucial for mitigating their impact.

A. Spill Cleanup

Should a spill of this compound occur, follow these steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary[11][12].

  • Ventilate: Increase ventilation in the area, for instance, by opening a fume hood sash[13].

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill[3][13].

  • Collect the Waste: Carefully scoop the absorbent material into a designated hazardous waste container[12].

  • Decontaminate: Clean the spill area with soap and water[11].

  • Dispose of Cleanup Materials: All materials used for the cleanup, including PPE, must be disposed of as hazardous waste[12][13].

B. Personnel Exposure

In the event of personnel exposure, take the following immediate actions:

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water. If skin irritation or a rash develops, seek medical attention[1][2]. Remove any contaminated clothing and wash it before reuse[1][3].

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[3].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention[3].

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[3].

IV. Conclusion: Fostering a Culture of Safety and Compliance

The responsible disposal of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of scientific integrity and a shared responsibility for all laboratory personnel. By adhering to the procedures outlined in this guide for this compound, you contribute to a safer research environment and the protection of our planet. Always consult your institution's specific waste management policies and your EHS department for any additional guidance.

References

Definitive Guide to Personal Protective Equipment for Handling ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive, field-tested guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for laboratory personnel handling ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol (CAS No. 136522-30-0) and its common hydrochloride salt form (CAS No. 168960-19-8). As a crucial intermediate in pharmaceutical development, particularly for antiviral agents, its safe handling is paramount to ensuring researcher safety and data integrity. This guide moves beyond mere compliance, explaining the causality behind each recommendation to build a culture of intrinsic safety.

Hazard Assessment: Understanding the "Why" Behind the "What"

This compound and its hydrochloride salt are classified with specific hazards that directly inform our PPE strategy. A thorough risk assessment reveals the potential for harm through multiple exposure routes. The primary dangers are skin irritation, serious eye irritation, and respiratory tract irritation[1][2]. Some data also suggests it may cause an allergic skin reaction and is harmful to aquatic life with long-lasting effects[3].

The causality is clear: the amine and hydroxyl functional groups, while essential for its synthetic utility, present reactivity risks. The compound can act as an irritant upon contact with mucosal tissues (eyes, respiratory tract) and skin. Therefore, our primary objective is to establish a complete barrier between the chemical and the researcher.

Table 1: Hazard Classification and Health Effects

Hazard Statement GHS Classification Description of Risk Source(s)
H302 Harmful if swallowed Ingestion can lead to adverse health effects. [1]
H315 Causes skin irritation Direct contact can cause inflammation, itching, reddening, or blistering. [1][2]
H317 May cause an allergic skin reaction May trigger a skin sensitization response upon contact. [3]
H319 Causes serious eye irritation Contact with eyes can result in significant pain or severe damage. [1][2]
H335 May cause respiratory irritation Inhalation of dust or aerosols can irritate the lungs and respiratory system. [1][2]

| H412 | Harmful to aquatic life with long lasting effects | Release into the environment poses a long-term risk to aquatic ecosystems. |[3] |

Core Directive: Multi-Layered Barrier Protection

Effective protection relies on a multi-layered approach, starting with engineering controls and culminating in the correct PPE.

Engineering Controls: The First Line of Defense

Before any PPE is selected, ensure proper engineering controls are in place.

  • Ventilation: Always handle this compound in a well-ventilated area[1]. For procedures that may generate dust or aerosols, such as weighing or preparing solutions, a certified chemical fume hood is mandatory.

  • Emergency Equipment: Facilities must be equipped with an accessible eyewash station and a safety shower[1].

Essential Personal Protective Equipment

The following PPE is required for all personnel handling the compound.

  • Eye and Face Protection:

    • Rationale: To prevent contact from splashes or airborne particles that can cause serious eye irritation[1][2].

    • Specification: At a minimum, wear ANSI Z87.1-compliant safety glasses with side shields. When there is a significant risk of splashing (e.g., during solution transfer or reaction quenching), a full-face shield must be worn over the safety glasses[4].

  • Skin Protection:

    • Rationale: The compound is a known skin irritant and potential sensitizer[1][3][5]. A robust barrier is necessary to prevent direct contact.

    • Gloves: Wear chemical-resistant gloves at all times. Nitrile gloves are a common standard, but for prolonged handling, consider heavier-duty options like neoprene or butyl rubber[4]. Always inspect gloves for tears or punctures before use. Contaminated gloves must be disposed of immediately following proper procedures.

    • Protective Clothing: A fully buttoned, long-sleeved laboratory coat is mandatory. For larger-scale operations, chemical-resistant overalls or an apron should be used[1]. Any clothing that becomes contaminated must be removed immediately and decontaminated before reuse[1][6].

  • Respiratory Protection:

    • Rationale: To prevent the inhalation of dust or aerosols, which may cause respiratory tract irritation[1][2]. The precautionary statement P261, "Avoid breathing dust/fume/gas/mist/vapours/spray," is a key directive[1][5][6].

    • Specification: Respiratory protection is required when engineering controls cannot guarantee exposure levels are kept to a minimum, especially when handling the solid powder outside of a fume hood. A NIOSH-approved respirator with an appropriate particulate filter (N95 or better) should be used.

Operational and Disposal Plans

Trust in a safety protocol is built on its clarity and practicality. The following step-by-step procedures provide direct, actionable guidance.

PPE Selection Workflow

The selection of appropriate PPE is dynamic and task-dependent. Use the following workflow to make informed decisions.

PPE_Workflow cluster_prep Preparation & Assessment cluster_decision Decision Points cluster_action PPE & Control Actions start Start: Task Assessment (e.g., Weighing, Solution Prep, Transfer) risk_assessment Identify Potential Exposure Routes start->risk_assessment q_dust Dust or Aerosol Generation Possible? risk_assessment->q_dust q_splash Splash Hazard Present? q_dust->q_splash No add_fume_hood Primary Control: Work in Chemical Fume Hood q_dust->add_fume_hood Yes base_ppe Standard PPE: - Safety Glasses (Side Shields) - Nitrile Gloves - Lab Coat q_splash->base_ppe No add_face_shield Upgrade Face Protection: Add Face Shield q_splash->add_face_shield Yes end Safe Operation base_ppe->end Proceed with Task add_respirator Upgrade Respiratory: Add NIOSH-Approved Respirator add_fume_hood->add_respirator If hood unavailable or process is open add_respirator->q_splash add_apron Upgrade Body Protection: Add Chemical Apron add_face_shield->add_apron add_apron->base_ppe

Caption: PPE selection workflow based on task-specific risk assessment.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm the location of the nearest eyewash station and safety shower.

  • Donning PPE: Don PPE in the following order: lab coat, respirator (if needed), safety glasses/goggles, and finally, gloves. Ensure gloves overlap the cuffs of the lab coat.

  • Handling the Chemical:

    • Open and handle the container with care to minimize dust generation[1].

    • Use only spark-proof tools and work away from ignition sources[1][7][8].

    • Keep the container tightly closed when not in use[1].

    • Do not eat, drink, or smoke in the handling area[1].

  • Post-Handling: Wash hands thoroughly with soap and water immediately after handling the product, before breaks, and at the end of the workday[1].

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves first, followed by the lab coat, eye protection, and respirator. Wash hands again after all PPE is removed.

Spill and Emergency Plan
  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spillage if it is safe to do so[1]. For liquid spills, use an inert absorbent material like sand or diatomaceous earth. For solid spills, carefully sweep or vacuum the material.

  • Collect: Place the absorbed or collected material into a suitable, labeled container for disposal[1].

  • Decontaminate: Clean the spill area thoroughly.

  • Exposure Response:

    • Skin Contact: Immediately flush the skin with plenty of running water for at least 15 minutes while removing contaminated clothing[1]. Seek medical attention if irritation or a rash occurs[5][6].

    • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding the eyelids open[1]. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration[1]. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical advice[1].

Disposal Plan

All waste, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Dispose of contents and containers at an approved waste disposal facility in strict accordance with all applicable local, state, and federal regulations[1][6].

  • Avoid release to the environment to prevent harm to aquatic life[3][6]. Handle empty containers with care, as residual material may still be present[8].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.